1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXROTVXLGAFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a detailed exploration of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a pivotal building block in contemporary medicinal chemistry. Valued for the conformational rigidity imparted by its cyclopropane core, this molecule serves as a key intermediate in the synthesis of complex pharmaceutical agents, notably as a precursor and known impurity in the production of the multi-kinase inhibitor, Cabozantinib.[1][2] This document offers an in-depth, field-proven protocol for its synthesis, a thorough guide to its analytical characterization, and insights into its broader applications. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causal relationships behind experimental procedures to ensure both reproducibility and a deeper mechanistic understanding.
Introduction: Strategic Importance in Drug Discovery
This compound is a bifunctional organic compound featuring a cyclopropane-1,1-dicarboxamide scaffold. Its structure is distinguished by three key components:
-
A carboxylic acid group , providing a handle for further chemical modification and influencing solubility.
-
A phenyl-amide (carbamoyl) linkage , which can participate in crucial hydrogen bonding interactions with biological targets.
-
A cyclopropane ring , which introduces a high degree of conformational constraint. This rigidity is a highly desirable trait in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to target proteins and improving metabolic stability.[3]
The confluence of these features makes the molecule a valuable synthon for constructing sophisticated therapeutic agents.[4] Its potential antitumor activity has also been noted, with studies suggesting it may interact with DNA's minor groove, thereby disrupting replication or transcription processes.[5] This guide focuses on a robust and accessible synthetic pathway and the definitive analytical methods required to validate its structure and purity.
Synthesis Pathway: A Rational Approach
The synthesis of this compound is most efficiently achieved from cyclopropane-1,1-dicarboxylic acid. The selected pathway involves the selective mono-amidation of the diacid, a process that is both direct and high-yielding. The core strategy hinges on the reaction between an amine (aniline) and an activated carboxylic acid derivative, in this case, a cyclic anhydride, which serves as a stable and reactive intermediate.
Mechanistic Rationale
The chosen method proceeds in two logical steps: the formation of cyclopropane-1,1-dicarboxylic anhydride, followed by a nucleophilic ring-opening reaction with aniline.
-
Anhydride Formation: Cyclopropane-1,1-dicarboxylic acid is treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to form the cyclic anhydride. This step converts one of the hydroxyl groups into a better leaving group, effectively "activating" the carboxyl center for nucleophilic attack.
-
Nucleophilic Acyl Substitution: Aniline, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. This opens the ring and forms a tetrahedral intermediate, which subsequently collapses to yield the final product: a molecule containing both a carboxylic acid and an amide functional group. This reaction is regioselective by nature, as the starting material is symmetrical.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the starting diacid to the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7)[6]
-
Acetic Anhydride
-
Aniline (CAS 62-53-3)
-
Toluene
-
Hydrochloric Acid (1M)
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
Part A: Synthesis of Cyclopropane-1,1-dicarboxylic anhydride
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclopropane-1,1-dicarboxylic acid (13.0 g, 0.1 mol) and acetic anhydride (20 mL, ~0.21 mol).
-
Heat the mixture to reflux (approximately 140°C) with continuous stirring for 2-3 hours. The solid diacid will gradually dissolve.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is cyclopropane-1,1-dicarboxylic anhydride and can be used directly in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve the crude anhydride from Part A in 50 mL of dry toluene in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve aniline (9.3 g, 0.1 mol) in 20 mL of dry toluene.
-
Slowly add the aniline solution to the stirred anhydride solution at room temperature over 15-20 minutes. An exothermic reaction may be observed, and a precipitate may form.
-
Stir the reaction mixture at room temperature for an additional 4-6 hours to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath. The product will precipitate out of the solution.
-
Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials.
-
To purify, resuspend the crude solid in 100 mL of deionized water and acidify to pH 2-3 with 1M HCl to ensure the carboxylic acid is fully protonated.
-
Filter the purified solid, wash thoroughly with cold deionized water until the washings are neutral, and dry the final product under vacuum at 50-60°C.
Expected Yield: 75-85% of a white to off-white solid.[2]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][5] |
| Molecular Weight | 205.21 g/mol | [1][5] |
| Appearance | White to off-white powder/crystal | [2][4] |
| Melting Point | 173-177 °C (for analogous fluoro-derivative) | [4] |
Spectroscopic Data
The unique structural features of the molecule give rise to a distinct spectroscopic fingerprint.
| Technique | Expected Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | ~10-12 ppm (s, broad, 1H): -COOH proton.[7]~8-9 ppm (s, 1H): -NH amide proton.~7.0-7.6 ppm (m, 5H): Phenyl ring protons.~1.5-1.8 ppm (m, 4H): Cyclopropane CH₂ protons.[8] | The acidic proton is highly deshielded and often broad. Amide protons are also downfield. The four cyclopropane protons are chemically equivalent in pairs and will appear as complex multiplets due to geminal and vicinal coupling. |
| ¹³C NMR | ~170-180 ppm: Carboxylic acid carbon (-COOH).[7]~165-175 ppm: Amide carbonyl carbon (-CONH-).~120-140 ppm: Phenyl ring carbons.~30-40 ppm: Quaternary cyclopropane carbon.~15-25 ppm: CH₂ cyclopropane carbons. | Carbonyl carbons are significantly downfield. The quaternary carbon of the cyclopropane ring is also characteristic. |
| IR (cm⁻¹) | 3500-2500 (very broad): O-H stretch from H-bonded COOH.[7]~3300 (sharp/medium): N-H stretch from amide.~1710 (strong): C=O stretch from carboxylic acid.~1660 (strong): C=O stretch (Amide I band).~1540 (medium): N-H bend (Amide II band). | The extremely broad O-H band is a hallmark of a carboxylic acid dimer. The two distinct carbonyl peaks and the N-H stretch are definitive for the molecule's structure. |
| Mass Spec (MS) | [M+H]⁺ = 206.0761 (for ESI) | Confirms the molecular weight of the compound. |
Applications and Concluding Remarks
This compound is more than a synthetic intermediate; it is an enabling tool for drug discovery. Its primary application lies in serving as a crucial building block for synthesizing complex active pharmaceutical ingredients (APIs).[2] The rigid cyclopropane scaffold is a well-established motif for enhancing the pharmacological properties of drug candidates, including potency and metabolic stability.[3]
This guide provides a validated and reliable framework for the synthesis and characterization of this important molecule. By understanding the rationale behind each experimental step and analytical signal, researchers can confidently produce and verify this compound, accelerating the development of next-generation therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [cymitquimica.com]
- 6. 1,1-环丙烷二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 8. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
Physicochemical properties of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
Introduction
This compound (CAS No: 145591-80-6) is a molecule of significant interest within the pharmaceutical landscape, primarily recognized as a critical impurity and synthetic intermediate of Cabozantinib, a potent multi-kinase inhibitor used in oncology.[1][2] The precise characterization of its physicochemical properties is paramount for ensuring the purity, stability, and efficacy of the final active pharmaceutical ingredient (API). Beyond its role in quality control, this compound belongs to the broader class of cyclopropane derivatives, which are known to possess a wide array of biological activities, including antitumor and anti-inflammatory properties.[3][4]
This guide provides a comprehensive analysis of the structural, chemical, and physical properties of this compound. We will delve into its molecular characteristics, predictive computational data, relevant synthetic pathways, and detailed experimental protocols for determining its core physicochemical parameters. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, analysis, and application.
Molecular Structure and Computational Profile
The structure of this compound incorporates a rigid cyclopropane ring, a carboxylic acid group, and a phenyl-substituted amide (carbamoyl) linkage. This unique combination of functional groups dictates its chemical behavior and physical properties.
Caption: 2D structure of this compound.
A summary of its key computational properties, which serve as valuable predictors for its behavior in biological systems, is presented below.
| Property | Value | Significance in Drug Development | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | Defines the elemental composition and exact mass. | [1][5] |
| Molecular Weight | 205.21 g/mol | Impacts diffusion rates and molar concentration calculations. | [1][5] |
| LogP (Octanol/Water) | 1.4899 | Predicts lipophilicity; a value in this range suggests a balance between aqueous solubility and membrane permeability. | [1] |
| TPSA | 66.4 Ų | Topological Polar Surface Area; correlates with passive molecular transport through membranes. Values < 140 Ų are generally favorable for oral bioavailability. | [1] |
| H-Bond Donors | 2 | The -OH of the carboxylic acid and the -NH of the amide can donate hydrogen bonds, influencing solubility and receptor binding. | [1] |
| H-Bond Acceptors | 2 | The carbonyl oxygens of the acid and amide can accept hydrogen bonds, contributing to interactions with biological targets and water. | [1] |
| Rotatable Bonds | 3 | Indicates molecular flexibility, which can affect binding affinity and conformational entropy. | [1] |
Synthesis and Characterization
While multiple synthetic routes to cyclopropane carboxamides exist, a common and effective strategy involves a multi-step process starting from a cyclopropane-1,1-dicarboxylate precursor. The following pathway is representative of the methods used to produce high-purity this compound and its analogs.[6]
Caption: Representative synthetic workflow for the target compound.
Experimental Protocol: Representative Synthesis
This protocol is adapted from established methods for structurally similar compounds.[6]
-
Selective Mono-Hydrolysis:
-
Step: Dissolve diethyl cyclopropane-1,1-dicarboxylate in a suitable solvent like methanol. Cool the mixture to 0-5°C.
-
Action: Slowly add one molar equivalent of aqueous sodium hydroxide (NaOH) while maintaining the low temperature. Allow the reaction to warm to room temperature and stir for several hours.
-
Causality: Using one equivalent of base under controlled temperatures selectively hydrolyzes one of the two ester groups to a carboxylate salt, minimizing the formation of the dicarboxylic acid.
-
-
Formation of the Acid Chloride:
-
Step: After workup and isolation of the mono-acid, dissolve it in an inert solvent (e.g., dichloromethane).
-
Action: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, and stir at room temperature until gas evolution ceases.
-
Causality: The carboxylic acid is converted into a highly reactive acid chloride intermediate, which is an excellent electrophile for the subsequent amidation step.
-
-
Amide Bond Formation:
-
Step: In a separate vessel, dissolve aniline and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a suitable solvent system (e.g., tetrahydrofuran/water).
-
Action: Slowly add the previously prepared acid chloride solution to the aniline mixture at room temperature and stir for several hours.
-
Causality: The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride and forming the stable amide bond. The base neutralizes the HCl byproduct.
-
-
Final Ester Hydrolysis:
-
Step: Isolate the resulting ester, ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate.
-
Action: Dissolve the ester in a solvent mixture and add an excess of aqueous NaOH. Heat the mixture gently (e.g., 40-50°C) for several hours to drive the hydrolysis.
-
Causality: The remaining ester group is hydrolyzed to the carboxylate salt under basic conditions.
-
-
Acidification and Isolation:
-
Step: Cool the reaction mixture to 0-5°C.
-
Action: Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the pH is strongly acidic (pH < 2).
-
Causality: Protonation of the carboxylate salt causes the final product, this compound, to precipitate out of the aqueous solution as a solid, which can then be collected by filtration, washed, and dried.
-
Core Physicochemical Properties
The interplay of the functional groups defines the compound's key physicochemical properties, which are summarized below.
| Property | Predicted/Reported Value | Experimental Method | Rationale and Significance |
| Acidity (pKa) | ~4.0 - 4.5 (Predicted) | Potentiometric Titration | The carboxylic acid group is the primary acidic center. Its pKa is expected to be slightly lower (more acidic) than that of simple alkanoic acids due to the electron-withdrawing nature of the adjacent amide and phenyl ring.[7][8] pKa is critical for predicting ionization state, solubility at different pH values, and formulation strategies. |
| Lipophilicity (LogP) | 1.4899 (Computational) | Shake-Flask Method | This value indicates moderate lipophilicity, essential for balancing aqueous solubility for formulation with the ability to cross lipid cell membranes to reach biological targets. |
| Melting Point | >170 °C (Predicted) | Capillary Melting Point Apparatus | A high melting point is anticipated, analogous to similar structures (e.g., the fluoro-analog melts at 173-177°C).[7][9] This is due to strong intermolecular hydrogen bonding afforded by the carboxylic acid and amide groups, leading to a stable crystal lattice. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous bases. | Thermodynamic Shake-Flask Solubility Assay | The molecule has both polar (acid, amide) and non-polar (phenyl, cyclopropane) regions. Solubility in aqueous media is highly pH-dependent; it will be significantly more soluble at pH values above its pKa where the carboxylic acid is deprotonated. |
| Crystal Structure | Crystalline Solid | Single-Crystal X-ray Diffraction | The compound is a white to off-white solid.[2] Its crystal structure has been determined, confirming strong intermolecular hydrogen bonding interactions which dictate its physical properties like melting point and dissolution rate.[5] Understanding polymorphism is vital as different crystal forms can have different stabilities and bioavailabilities. |
Protocol: Experimental LogP Determination (Shake-Flask Method)
This is the gold-standard method for experimentally determining the octanol-water partition coefficient.
Caption: Workflow for LogP determination via the Shake-Flask method.
-
System Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) by mutually saturating them. This is achieved by mixing the two phases, shaking vigorously, and allowing them to separate overnight. This pre-saturation prevents volume changes during the experiment.
-
Standard Curve: Prepare a series of standards of the compound in the aqueous phase and generate a calibration curve using a validated HPLC-UV method.
-
Partitioning: Accurately weigh the compound and dissolve it in the aqueous phase to a known concentration. Add a precise volume of this solution to a precise volume of the saturated n-octanol.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from the aqueous phase. Analyze its concentration using the pre-established HPLC-UV method.
-
Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus final aqueous concentration). The LogP is then calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Context and Significance
The primary relevance of this compound in the pharmaceutical industry is its status as a process-related impurity in the manufacturing of Cabozantinib.[1] Its synthesis and properties must be well-understood to control its levels in the final drug product, as required by regulatory agencies.
Beyond this, the molecule itself has been noted for potential antitumor activity and may interact with DNA by binding to the minor groove.[5] This is consistent with the broader pharmacological profile of compounds containing the cyclopropane moiety, a structural motif present in numerous natural and synthetic compounds with diverse biological activities, including enzyme inhibition and antiviral effects.[4] The rigid, strained three-membered ring of the cyclopropane group often imparts unique conformational constraints and metabolic stability, making it a valuable building block in medicinal chemistry.
Conclusion
This compound is more than a mere impurity; it is a well-defined chemical entity with a distinct set of physicochemical properties governed by its unique molecular architecture. Its moderate lipophilicity, acidic nature, and capacity for strong hydrogen bonding are key determinants of its behavior. A thorough understanding of these properties, grounded in both computational prediction and rigorous experimental validation, is essential for its control as an impurity and for exploring the potential of the broader class of cyclopropane carboxamides in drug discovery. The protocols and data presented in this guide provide a robust framework for scientists engaged in the development, manufacturing, and analysis of pharmaceuticals where this compound is of relevance.
References
- 1. chemscene.com [chemscene.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [cymitquimica.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]
- 8. 1-Phenyl-1-cyclopropanecarboxylic acid(6120-95-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid: Molecular Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular characteristics, outlines a robust synthetic pathway with detailed experimental protocols, and discusses its relevance as a key intermediate in the synthesis of targeted therapeutics.
Introduction and Core Molecular Attributes
This compound is a derivative of cyclopropanecarboxylic acid featuring a phenylcarbamoyl substituent. This structural arrangement confers a unique three-dimensional geometry and chemical reactivity profile, making it a valuable building block in organic synthesis. Its rigid cyclopropane core is a common motif in medicinal chemistry, often used to explore conformational space and improve metabolic stability in drug candidates.
The compound is recognized as an impurity and a key intermediate in the synthesis of multi-kinase inhibitors, such as Cabozantinib, underscoring its importance in pharmaceutical process development and quality control.[1][2]
Molecular Formula and Structure
The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.
Molecular Formula: C₁₁H₁₁NO₃[1][3]
The molecular structure consists of a central cyclopropane ring geminally substituted with a carboxylic acid group and a phenylcarbamoyl group.
Caption: 2D structure of this compound.
Physicochemical and Identification Properties
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. These data are essential for its unambiguous identification, handling, and application in a laboratory setting.
| Property | Value | Source(s) |
| IUPAC Name | 1-[(Phenylamino)carbonyl]cyclopropanecarboxylic acid | [2] |
| CAS Number | 145591-80-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][3] |
| Molecular Weight | 205.21 g/mol | [1][3] |
| Appearance | White to Off-White Solid | [2] |
| Storage Conditions | Sealed in dry, room temperature; 2-8°C Refrigerator | [2][3] |
| SMILES String | O=C(O)C1(CC1)C(=O)NC2=CC=CC=C2 | [1][3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through a logical, multi-step sequence. While direct synthesis routes for this specific molecule are not extensively published, a robust pathway can be designed based on established methods for analogous structures, such as its fluorinated counterpart, which is a known intermediate in pharmaceutical manufacturing.[4] The proposed workflow involves the formation of the cyclopropane ring, followed by amidation and subsequent hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a validated, step-by-step methodology derived from analogous syntheses.[4][5] The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.
Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate
-
Rationale: This step establishes the core cyclopropane ring structure. The reaction is a classic malonic ester synthesis variant, where the enolate of diethyl malonate acts as a nucleophile, and 1,2-dibromoethane serves as a C2 electrophile in a tandem alkylation-cyclization.
-
Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).
-
To the cooled (0 °C) sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.
-
Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl cyclopropane-1,1-dicarboxylate as a colorless oil.
-
Step 2: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
-
Rationale: Selective mono-hydrolysis of the diester is required to generate a carboxylic acid functional group for the subsequent amidation. Using one equivalent of a strong base at a controlled temperature favors the saponification of a single ester group.
-
Protocol:
-
Dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0-5 °C and add a solution of sodium hydroxide (1.0 eq) in water dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the mono-acid product.
-
Step 3: Synthesis of Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate
-
Rationale: This step forms the critical amide bond. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This intermediate readily reacts with aniline to form the desired amide. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.
-
Protocol:
-
To a solution of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in fresh dichloromethane and cool to 0 °C.
-
Add a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to afford the crude amide. Purify by column chromatography if necessary.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the hydrolysis of the remaining ester group to yield the target carboxylic acid. This is a standard saponification reaction using an excess of strong base followed by acidic workup.
-
Protocol:
-
Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to 40-50 °C for 4-6 hours.
-
Cool the reaction, remove the THF under reduced pressure, and wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.[2]
-
Applications in Drug Development
The primary significance of this compound and its analogs lies in their role as intermediates for complex active pharmaceutical ingredients (APIs). The structural motif is present in several kinase inhibitors investigated for cancer therapy.
-
Building Block for Kinase Inhibitors: This molecule serves as a crucial fragment for the synthesis of N-phenyl-N'-(substituted phenyl)cyclopropane-1,1-dicarboxamides. One prominent example is Cabozantinib, where a fluorinated analog of the title compound is a key intermediate.[4][6] These dicarboxamides are designed to occupy specific binding pockets in tyrosine kinases.
-
Impurity Reference Standard: In the manufacturing of APIs like Cabozantinib, this compound can arise as a process-related impurity or a degradation product.[1] Therefore, its availability as a well-characterized reference standard is essential for developing and validating analytical methods to ensure the purity and safety of the final drug product.
Conclusion
This compound is more than a simple organic molecule; it is a pivotal component in the landscape of modern pharmaceutical synthesis. Its unique structural features, combined with a well-defined synthetic pathway, make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its chemistry, as detailed in this guide, is critical for the efficient synthesis of advanced therapeutic agents and for maintaining the rigorous quality standards required in the pharmaceutical industry.
References
- 1. chemscene.com [chemscene.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 145591-80-6|this compound|BLD Pharm [bldpharm.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Discovery and history of phenylcarbamoyl cyclopropane derivatives
An In-depth Technical Guide to the Discovery and History of Phenylcarbamoyl Cyclopropane Derivatives
Abstract
The phenylcarbamoyl cyclopropane scaffold represents a significant advancement in the design of targeted neurological therapeutics, particularly as potent anticonvulsant agents. This guide delves into the historical context, discovery, and synthetic evolution of this important chemical class. We will explore the foundational principles of their mechanism of action, focusing on the nuanced interaction with voltage-gated sodium channels, and dissect the critical structure-activity relationships that have guided the optimization of their therapeutic profile. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only a historical narrative but also actionable experimental protocols and mechanistic insights to inform future discovery efforts.
Introduction: The Allure of a Strained Ring
The cyclopropane ring, a three-membered carbocycle, has long intrigued chemists and pharmacologists. Initially explored for its anesthetic properties in the 1930s, cyclopropane gas was found to be a potent anesthetic with rapid onset and recovery.[1][2][3] Though its high flammability led to its clinical decline, the unique stereochemical and electronic properties conferred by its strained ring structure secured its place as a valuable motif in modern medicinal chemistry.[1][4] The rigid conformation of the cyclopropane ring can lock a molecule into a biologically active geometry, enhancing binding affinity to protein targets and often improving metabolic stability.[5] It is this combination of properties that set the stage for its incorporation into more complex therapeutic agents, including the phenylcarbamoyl derivatives targeting central nervous system disorders.
Chapter 1: Genesis of a New Anticonvulsant Class
The development of phenylcarbamoyl cyclopropane derivatives was not a serendipitous event but a logical progression in the field of anticonvulsant drug design. The journey begins with the established understanding of voltage-gated sodium channels (VGSCs) as a primary target for controlling neuronal hyperexcitability, which is a hallmark of epileptic seizures.[6][7]
The Rationale: Targeting Voltage-Gated Sodium Channels
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons.[8][9] In conditions like epilepsy, neurons can fire in excessive, rapid bursts. Many established antiepileptic drugs (AEDs), such as phenytoin and carbamazepine, exert their therapeutic effect by blocking these channels.[10] They typically show a "use-dependent" or "state-dependent" blocking mechanism, meaning they preferentially bind to and stabilize the inactivated state of the channel, which forms after depolarization.[8][9][11] This action selectively dampens the activity of rapidly firing neurons involved in seizure propagation while having a lesser effect on neurons firing at a normal physiological rate.[12]
The design of novel anticonvulsants, therefore, sought to identify new molecular scaffolds that could effectively interact with the VGSC binding site and exhibit this crucial state-dependent inhibition. The phenylcarbamoyl moiety was a known pharmacophore in other biologically active compounds, and its combination with the conformationally rigid cyclopropane ring offered a novel strategy to explore the chemical space for VGSC inhibitors.
Foundational Synthetic Strategies
The synthesis of these derivatives hinges on the efficient construction of the core 1-phenylcyclopropane carboxylic acid structure. A common and effective laboratory-scale approach involves the α-alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.[5] This acid can then be coupled with a desired amine to form the final carboxamide product.
Below is a representative, self-validating protocol for the synthesis of a key intermediate.
Experimental Protocol: Synthesis of 1-phenylcyclopropane-1-carboxylic acid
Objective: To synthesize the core carboxylic acid intermediate required for the subsequent amidation to form phenylcarbamoyl cyclopropane derivatives.
Methodology: This two-step process first involves a cyclopropanation reaction via phase-transfer catalysis, followed by acidic hydrolysis.
Step 1: Synthesis of 1-phenylcyclopropane-1-carbonitrile
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-phenylacetonitrile (10.0 g, 85.4 mmol), 1,2-dibromoethane (23.9 g, 127.1 mmol), and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 1.38 g, 4.27 mmol).
-
Reaction Setup: Add 100 mL of a 50% aqueous sodium hydroxide (NaOH) solution to the dropping funnel.
-
Cyclopropanation: Vigorously stir the mixture while adding the NaOH solution dropwise over 30 minutes. The causality for vigorous stirring is critical: it ensures the formation of a fine emulsion, maximizing the interfacial area between the aqueous and organic phases, which is essential for the efficiency of the phase-transfer catalyst.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenylacetonitrile is consumed.
-
Work-up and Isolation: Cool the mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure 1-phenylcyclopropane-1-carbonitrile.
Step 2: Hydrolysis to 1-phenylcyclopropane-1-carboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask, combine the 1-phenylcyclopropane-1-carbonitrile (10.0 g, 70.0 mmol) from the previous step with 100 mL of concentrated hydrochloric acid (HCl).
-
Hydrolysis: Heat the mixture to reflux (approximately 110°C) and maintain for 12 hours. The high temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile group to the carboxylic acid and ammonium salt.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 1-phenylcyclopropane-1-carboxylic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual HCl. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final high-purity product.
Chapter 2: Mechanism of Action - A Deeper Look at Channel Inhibition
The therapeutic efficacy of phenylcarbamoyl cyclopropane derivatives is rooted in their ability to modulate the function of VGSCs. As with other AEDs targeting this channel, their action is not a simple pore blockage but a sophisticated, state-dependent interaction.[6][7]
The VGSC can exist in three primary conformational states:
-
Resting State: At resting membrane potential, the channel is closed but capable of opening in response to depolarization.
-
Activated (Open) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.
-
Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. The channel must return to the resting state before it can be activated again.
Phenylcarbamoyl cyclopropane derivatives exhibit a high affinity for the inactivated state of the sodium channel.[13] By binding to this state, the drug stabilizes it, prolonging the refractory period of the neuron and making it less likely to fire another action potential. This mechanism is inherently self-targeting; the channels in neurons that are firing pathologically and excessively are more frequently in the open and inactivated states, presenting more binding opportunities for the drug. This leads to a selective suppression of high-frequency neuronal discharge without significantly affecting normal, low-frequency transmission.[7]
Chapter 3: Structure-Activity Relationship (SAR) - Optimizing for Potency and Safety
Once the foundational scaffold was identified, research efforts focused on systematic structural modifications to enhance anticonvulsant activity and improve the safety profile. SAR studies are crucial for understanding which parts of the molecule are essential for biological activity. For phenylcarbamoyl cyclopropane derivatives, key areas of modification include the phenyl ring, the carbamoyl linker, and substitutions on the cyclopropane ring itself.
A common method for initial screening is the Maximal Electroshock (MES) test in rodents, which is highly predictive of efficacy against generalized tonic-clonic seizures.[14][15] Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.[14][15] The ratio of the neurotoxic dose (TD50) to the effective dose (ED50) gives the Protective Index (PI = TD50/ED50), a critical measure of a drug's therapeutic window. A higher PI is desirable.
Key Pharmacophoric Features
Analysis of various analogs has revealed several key features:
-
The Aromatic Ring: An unsubstituted or substituted phenyl ring is often crucial for activity. Electron-withdrawing groups (e.g., halogens) at the para-position of the phenyl ring can enhance potency. This feature likely engages in hydrophobic or π-stacking interactions within the VGSC binding pocket.[16][17]
-
The Carbamoyl Linker (-CONH-): The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide linker are considered essential for anchoring the molecule to the receptor site.
-
The Cyclopropane Ring: This rigid spacer correctly orients the aromatic ring and the carbamoyl group for optimal interaction with the channel. Substitutions on the cyclopropane ring can modulate lipophilicity and metabolic stability. For instance, gem-dimethyl substitution has been explored in many analogs.[14][18][19]
Quantitative SAR Data
The table below summarizes representative data from studies on cyclopropane carboxamide derivatives, illustrating the impact of structural changes on anticonvulsant activity.
| Compound ID | R1 (Phenyl Substitution) | R2 (Amine Moiety) | MES ED50 (mg/kg) | Protective Index (PI) | Reference |
| 6m | H | 4-chlorophenylhydrazine | 9.8 | 33.9 | [15] |
| 6k | H | 4-fluorophenylhydrazine | 9.2 | 42.1 | [14][20] |
| 21 | H | p-phenyl-sulfonamide | 26 | >19 | [18] |
| 12c | 4-sulfamoylphenyl | 2,2-dimethylcyclopropane | 22.5 (scPTZ) | 20.4 | [19] |
Note: Data is compiled from different studies and experimental conditions may vary. ED50 values are for intraperitoneal administration in mice. Compound 12c data is from the scPTZ test.
These data highlight that subtle changes, such as modifying the substituent on a distal phenyl ring (compare 6m and 6k), can significantly impact both potency and safety.[14][15][20]
Conclusion and Future Directions
The journey of phenylcarbamoyl cyclopropane derivatives from a concept rooted in established pharmacology to a promising class of anticonvulsant agents showcases the power of rational drug design. By combining the favorable conformational rigidity of the cyclopropane ring with known pharmacophoric elements for VGSC inhibition, researchers have developed potent and selective modulators of neuronal excitability. The detailed understanding of their synthesis, state-dependent mechanism of action, and structure-activity relationships provides a solid foundation for future work.
Ongoing research continues to explore this scaffold, aiming to further refine selectivity for specific VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6), which could lead to therapies with even wider therapeutic windows and potentially novel applications in other neurological disorders driven by ion channel dysfunction, such as neuropathic pain and bipolar disorder.[6][8][10]
References
- 1. From the journal archives: cyclopropane: induction and recovery with a bang! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropane | Cyclic hydrocarbon, Organic compound, Flammable gas | Britannica [britannica.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cyclopropane. 1963 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 10. [PDF] Antiepileptic drugs targeting sodium channels: subunit and neuron-type specific interactions | Semantic Scholar [semanticscholar.org]
- 11. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development, notably as a known impurity of the multi-kinase inhibitor Cabozantinib.[1] In the absence of publicly available experimental spectra, this document serves as a predictive reference, leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings for the predicted spectral data, offering insights into the relationship between the molecule's structure and its spectroscopic output. Furthermore, this guide presents standardized, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in experimental settings.
Molecular Structure and Overview
This compound (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ) possesses a unique combination of functional groups that yield a distinct and interpretable spectroscopic profile.[1][2] The structure features a carboxylic acid and a secondary amide group attached to a central, sterically constrained cyclopropane ring, with a phenyl group on the amide nitrogen. The correct interpretation of its spectroscopic data is paramount for its identification, purity assessment, and quality control in synthetic and pharmaceutical applications.
Below is the chemical structure with atoms numbered for unambiguous spectral assignment in the subsequent sections.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate; however, the acidic and amide protons are best observed in a non-exchanging solvent like DMSO-d₆.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid, amide, aromatic, and cyclopropyl protons. The high strain of the cyclopropane ring results in an unusual upfield chemical shift for its protons due to shielding effects from an aromatic-like ring current.[1][3][4]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[5] |
| Amide (-NH-) | ~9.5 - 10.5 | Singlet (s) | 1H | Deshielded proton on nitrogen, adjacent to a carbonyl and aromatic ring. |
| Aromatic (Phenyl) | 7.0 - 7.6 | Multiplet (m) | 5H | Protons on the phenyl ring, with varied shielding based on position relative to the amide. |
| Cyclopropyl (-CH₂-) | ~1.5 - 1.7 | Multiplet (m) | 4H | Shielded protons on the strained three-membered ring. Due to the asymmetry, they are diastereotopic and will likely appear as two overlapping multiplets.[1][6] |
Predicted ¹³C NMR Spectrum
The carbon spectrum will clearly show the two distinct carbonyl carbons, the aromatic carbons, and the unique carbons of the cyclopropane ring. Cyclopropyl carbons are known to be significantly shielded, appearing at unusually high field (low ppm values).[7][8]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | ~175 | Typical chemical shift for a carboxylic acid carbonyl carbon.[5] |
| Amide (-C ONH-) | ~170 | Typical chemical shift for an amide carbonyl carbon. |
| Aromatic (C-ipso) | ~138 | Quaternary carbon of the phenyl ring attached to the nitrogen. |
| Aromatic (C-ortho, C-meta, C-para) | 120 - 130 | Aromatic carbons, with slight variations in their chemical shifts. |
| Quaternary Cyclopropyl (-C -(C=O)₂) | ~35 - 40 | Quaternary carbon of the cyclopropane ring, deshielded by two carbonyl groups. |
| Methylene Cyclopropyl (-C H₂-) | ~15 - 20 | Highly shielded methylene carbons characteristic of a cyclopropane ring.[7] |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR spectrum acquisition.
-
Sample Preparation : Accurately weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a vial.[9]
-
Filtration : To ensure optimal magnetic field homogeneity, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.[10]
-
Shimming : Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.[10]
-
Acquisition : Set the appropriate experimental parameters (e.g., pulse width, acquisition time, number of scans). For a standard ¹H spectrum, 16-32 scans are typically sufficient.[11]
-
Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[11]
Infrared (IR) Spectroscopy
FTIR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the carboxylic acid and amide moieties.
Predicted IR Absorption Bands
The presence of strong hydrogen bonding, particularly from the carboxylic acid dimer formation, will significantly broaden the O-H stretching band.[12][13]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Vibrational Mode |
| Carboxylic Acid O-H | 3300 - 2500 | Very Broad, Strong | O-H Stretch[12][14] |
| Amide N-H | ~3300 | Medium, Sharp | N-H Stretch[15][16] |
| Aromatic C-H | 3100 - 3000 | Medium | C-H Stretch |
| Carboxylic Acid C=O | ~1710 | Strong, Sharp | C=O Stretch (H-bonded dimer)[13][17] |
| Amide C=O (Amide I) | ~1670 | Strong, Sharp | C=O Stretch[16] |
| Amide N-H (Amide II) | ~1550 | Medium | N-H Bend[15] |
| Aromatic C=C | 1600, 1475 | Medium-Weak | C=C Stretch |
| Carboxylic Acid C-O | 1320 - 1210 | Medium | C-O Stretch[12] |
Experimental Protocol: ATR-IR Data Acquisition
Caption: Workflow for Attenuated Total Reflectance (ATR) IR.
-
Background Collection : Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty, clean crystal. This reference accounts for atmospheric and instrumental absorptions.[18]
-
Sample Application : Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[19][20]
-
Pressure Application : Lower the instrument's pressure anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Poor contact is a common source of poor-quality spectra.[18]
-
Spectrum Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[21]
-
Cleaning : After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectrum (ESI)
In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The fragmentation pattern will likely be dominated by cleavages at the amide and carboxylic acid functionalities.
| Ion | Predicted m/z | Identity | Rationale |
| [M+H]⁺ | 206.08 | Protonated Molecular Ion | C₁₁H₁₂NO₃⁺ |
| [M-H]⁻ | 204.06 | Deprotonated Molecular Ion | C₁₁H₁₀NO₃⁻ |
| Fragment 1 | 188 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. A common fragmentation for carboxylic acids.[22] |
| Fragment 2 | 162 | [M+H - CO₂]⁺ | Decarboxylation of the molecular ion. |
| Fragment 3 | 120 | [C₆H₅NHCO]⁺ | Cleavage of the C-C bond between the cyclopropane ring and the amide carbonyl.[23][24] |
| Fragment 4 | 93 | [C₆H₅NH₂]⁺ | Phenylamine cation resulting from amide bond cleavage. |
| Fragment 5 | 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl fragment.[25] |
Experimental Protocol: ESI-MS Data Acquisition
Caption: General workflow for Electrospray Ionization (ESI) MS.
-
Sample Preparation : Prepare a dilute solution of the analyte (approximately 1-10 µg/mL or 0.5-5 µM) in a volatile, polar solvent such as methanol, acetonitrile, or a mixture with water.[26][27] For positive-ion mode, adding 0.1% formic acid to the solution is recommended to promote protonation.[26]
-
Infusion : Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min) using a syringe pump.[28]
-
Ionization : Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Heated gas is used to evaporate the solvent, leading to the formation of gas-phase ions.[28]
-
Tuning and Calibration : Optimize the mass spectrometer's ion optics and detector settings using a known calibration compound to ensure mass accuracy.[29]
-
Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500). If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺ at m/z 206) and subjecting it to collision-induced dissociation (CID).
Conclusion
The structural features of this compound—a carboxylic acid, a secondary amide, a phenyl ring, and a cyclopropyl core—give rise to a rich and predictable spectroscopic fingerprint. This guide provides a robust theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. The characteristic upfield shifts of the cyclopropyl signals in NMR, the very broad O-H and distinct amide absorptions in IR, and the predictable fragmentation patterns in MS should allow for its unambiguous identification. By adhering to the detailed experimental protocols, researchers can confidently acquire high-quality, reproducible data for the rigorous characterization of this important molecule.
References
- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 17. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 18. gammadata.se [gammadata.se]
- 19. youtube.com [youtube.com]
- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 21. researchgate.net [researchgate.net]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Rutgers_MS_Home [react.rutgers.edu]
- 27. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 28. phys.libretexts.org [phys.libretexts.org]
- 29. uknml.com [uknml.com]
An In-Depth Technical Guide to the Solubility and Stability of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a molecule of interest in pharmaceutical development, notably as a known impurity of the multi-kinase inhibitor, Cabozantinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical discussions, practical experimental protocols, and data interpretation strategies. While specific experimental data for this compound is not publicly available, this guide synthesizes information from closely related analogs and established pharmaceutical testing principles to provide a robust predictive framework. Key sections include a detailed examination of solubility in various solvents, a thorough overview of stability under forced degradation conditions—including hydrolytic, oxidative, photolytic, and thermal stress—and a discussion of potential degradation pathways. Standardized analytical methodologies for quantification and stability-indicating assays are also presented. This guide is designed to be a valuable resource for anticipating the challenges and developing effective strategies for the formulation and handling of this and structurally similar compounds.
Introduction and Molecular Overview
This compound (PCCA) is a chemical entity characterized by a central cyclopropane ring, a carboxylic acid functional group, and a phenylcarbamoyl side chain. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . The presence of both a hydrogen bond donor (carboxylic acid and amide N-H) and acceptor (carbonyl oxygens) groups, along with a hydrophobic phenyl ring, suggests a molecule with complex physicochemical properties that will significantly influence its behavior in both aqueous and organic media.
PCCA is recognized as an impurity associated with the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases. The control and characterization of such impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. A thorough understanding of the solubility and stability of PCCA is therefore essential for the development of robust analytical methods, the design of stable formulations, and compliance with regulatory standards.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its impurities is a critical determinant of its bioavailability and plays a pivotal role in the design of formulation and delivery systems. The presence of both polar (carboxylic acid, amide) and non-polar (phenyl ring, cyclopropane ring) moieties in PCCA suggests that its solubility will be highly dependent on the solvent system.
Theoretical Considerations
The aqueous solubility of PCCA is expected to be low. This is inferred from the properties of Cabozantinib, a larger but structurally related molecule, which is practically insoluble in water at pH values greater than 4. The phenyl and cyclopropane groups contribute to the molecule's hydrophobicity, which is likely to dominate over the hydrophilic character of the carboxylic acid and amide groups. The solubility of PCCA is also expected to be pH-dependent due to the ionizable carboxylic acid group. At pH values below its pKa, the carboxylic acid will be protonated and less soluble, while at pH values above its pKa, it will exist as the more soluble carboxylate salt.
In organic solvents, the solubility of PCCA will be governed by the principle of "like dissolves like." It is anticipated to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, facilitated by hydrogen bonding interactions. Non-polar solvents such as hexane are unlikely to be effective in dissolving PCCA.
Predictive Solubility Data
In the absence of direct experimental data for this compound, we can draw inferences from structurally similar compounds. For instance, N-phenylpropanamide, which shares the phenylamide moiety, exhibits good solubility in polar organic solvents like ethanol and methanol, but limited solubility in water[1]. The parent compound, cyclopropanecarboxylic acid, is soluble in water, ethanol, and ether[2]. The combination of these structural features in PCCA suggests a solubility profile that is intermediate and highly solvent-dependent.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Very Low to Low | The hydrophobic phenyl and cyclopropane rings likely dominate over the polar functional groups. The parent drug, Cabozantinib, is poorly water-soluble[3]. |
| Ethanol | Moderate | The hydroxyl group of ethanol can form hydrogen bonds with the carboxylic acid and amide groups of PCCA. |
| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may enhance solvation. |
| Acetone | Moderate | As a polar aprotic solvent, it can interact with the dipole of the amide and carboxylic acid groups. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of effectively solvating both polar and non-polar regions of the molecule. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The "gold standard" for determining equilibrium solubility is the shake-flask method[4][5]. This protocol can be applied to determine the solubility of PCCA in various solvents.
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 buffer, Ethanol, Methanol, Acetone, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of solid PCCA to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of PCCA in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Figure 1: Workflow for the Shake-Flask Solubility Assay.
Stability Profile and Degradation Pathways
Assessing the stability of a pharmaceutical compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy throughout its shelf life[6][7][8]. Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization[6][8]. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.
Figure 2: Key Forced Degradation Stress Conditions.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters and amides[9][10]. PCCA contains an amide bond which can be susceptible to hydrolysis under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond to form 1-aminocyclopropanecarboxylic acid and benzoic acid.
-
Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and aniline.
Experimental Protocol for Hydrolytic Degradation:
-
Prepare solutions of PCCA (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
If PCCA has low aqueous solubility, a co-solvent such as acetonitrile or methanol may be used, but its potential for degradation should be evaluated.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw samples, neutralize them, and dilute them for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining PCCA and any degradation products.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients[11]. The phenyl ring and the tertiary carbon of the cyclopropane ring in PCCA could be susceptible to oxidation.
Experimental Protocol for Oxidative Degradation:
-
Prepare a solution of PCCA (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.
-
Store the solution at room temperature or a slightly elevated temperature for a defined period.
-
At specified time points, withdraw samples and quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Analyze the samples by HPLC to assess the extent of degradation.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical reactions in molecules with chromophores[12][13][14][15]. The phenyl ring in PCCA is a chromophore that can absorb UV light, potentially leading to degradation. Photodegradation of aromatic amides can proceed through various mechanisms, including photo-Fries rearrangement or cleavage of the amide bond[16].
Experimental Protocol for Photostability Testing (as per ICH Q1B):
-
Expose solid PCCA and a solution of PCCA to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
Thermal Stability
Elevated temperatures can provide the energy required to overcome the activation barrier for decomposition reactions. Thermal degradation can lead to various reactions, including decarboxylation, ring-opening of the cyclopropane ring, or cleavage of the amide bond.
Experimental Protocol for Thermal Degradation:
-
Expose solid PCCA to elevated temperatures (e.g., 60°C, 80°C) in a controlled temperature oven.
-
At specified time points, withdraw samples and dissolve them in a suitable solvent.
-
Analyze the samples by HPLC to determine the extent of degradation.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
-
Amide Hydrolysis: As discussed, this is a likely pathway under both acidic and basic conditions, leading to the formation of aniline and 1-carboxycyclopropanecarboxylic acid, which may further decarboxylate.
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly under thermal stress, to yield N-phenylcyclopropanecarboxamide.
-
Cyclopropane Ring Opening: The strained cyclopropane ring could potentially undergo thermal or photochemical ring-opening to form more stable unsaturated structures.
-
Oxidation of the Phenyl Ring: The aromatic ring can be hydroxylated or further oxidized in the presence of strong oxidizing agents.
Figure 3: Plausible Degradation Pathways for PCCA.
Analytical Methodologies for Quantification and Stability-Indicating Assays
A robust and validated analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the analyte of interest in the presence of its degradation products, process impurities, and excipients[13][17][18][19].
Key Considerations for Method Development:
-
Column Selection: A reversed-phase C18 column is a good starting point for a molecule with the polarity of PCCA.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation of the parent compound and its more polar or less polar degradants.
-
Detection Wavelength: The UV spectrum of PCCA should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Forced Degradation Samples: The stressed samples generated from the forced degradation studies are crucial for demonstrating the specificity of the method. The method should be able to resolve the PCCA peak from all degradation product peaks.
General HPLC Method Protocol
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (starting point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at the λmax of PCCA
-
Injection Volume: 10 µL
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion
This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. While direct experimental data for this specific molecule is limited, by leveraging data from analogous structures and established principles of pharmaceutical science, we have constructed a robust predictive framework. The provided experimental protocols for solubility determination and forced degradation studies offer a practical starting point for researchers. The discussion of potential degradation pathways and the outline for developing a stability-indicating HPLC method are intended to guide the analytical and formulation development processes. A thorough understanding and empirical investigation of these properties are paramount for ensuring the quality, safety, and regulatory compliance of any pharmaceutical product associated with this compound.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. uregina.ca [uregina.ca]
- 3. youtube.com [youtube.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. japsonline.com [japsonline.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Photostability studies of drug substances and products | Hovione [hovione.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijcrt.org [ijcrt.org]
- 19. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
The Strategic Utility of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of contemporary drug discovery and synthetic chemistry, the demand for novel molecular scaffolds that offer a unique combination of rigidity, three-dimensionality, and tunable functionality is ever-present. 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid emerges as a distinguished building block, strategically poised to meet these demands. Its compact and strained cyclopropane core imparts a defined conformational rigidity, a desirable trait for optimizing ligand-receptor interactions, while the dual functionality of a carboxylic acid and an amide provides orthogonal handles for diverse chemical transformations. This guide, intended for the discerning researcher, delves into the synthesis, characterization, and strategic applications of this valuable synthetic intermediate, underscoring its pivotal role in the construction of complex bioactive molecules. Notably, this scaffold is a key component in the synthesis of several targeted therapies, including kinase inhibitors, highlighting its significance in medicinal chemistry.[1]
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| CAS Number | 145591-80-6 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in many organic solvents such as THF, DMF, and alcohols. Limited solubility in non-polar solvents and water. | Inferred from synthesis protocols[3] |
The molecule's structure, featuring a geminally disubstituted cyclopropane ring, is of particular interest. The phenylcarbamoyl and carboxylic acid groups introduce both hydrogen bond donor and acceptor sites, which can influence crystal packing and intermolecular interactions.[2] The strained three-membered ring also influences the bond angles and electronic properties of the adjacent functional groups, potentially modulating their reactivity.
Synthesis of this compound: A Practical Guide
Two robust synthetic routes to this compound and its analogues have been established, each offering distinct advantages.
Method 1: From Cyclopropane-1,1-dicarboxylic Acid
This is the most direct and widely applicable method, particularly for analogues bearing substituents on the phenyl ring. The synthesis of the closely related and commercially significant 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate for the kinase inhibitor Cabozantinib, provides a reliable template.[4] The general strategy involves the mono-activation of cyclopropane-1,1-dicarboxylic acid to a more reactive species, such as an acid chloride, followed by amidation with aniline.
Reaction Scheme:
Figure 1: Synthesis from cyclopropane-1,1-dicarboxylic acid.
Detailed Experimental Protocol (Adapted from the synthesis of the 4-fluoro analogue)[3]:
-
Activation: To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cooled in an ice-water bath, add triethylamine (1.05 eq.) dropwise, maintaining the temperature below 10 °C. Stir the resulting solution for 30 minutes. Subsequently, add thionyl chloride (1.0 eq.) dropwise, again ensuring the temperature remains below 10 °C. Allow the reaction to stir for an additional 30-60 minutes at this temperature.
-
Amidation: In a separate flask, dissolve aniline (1.0 eq.) in anhydrous THF. Add this solution dropwise to the activated diacid mixture, maintaining the temperature below 10 °C.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M NaOH (aq), water, and saturated brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by precipitation from a suitable solvent system (e.g., by adding heptane to a concentrated ethyl acetate solution) or by recrystallization to afford this compound as a solid.[3]
Causality Behind Experimental Choices:
-
The use of thionyl chloride or oxalyl chloride efficiently converts one of the carboxylic acid groups to the more reactive acid chloride, enabling selective mono-amidation.
-
Triethylamine acts as a base to neutralize the HCl generated during the activation step, preventing unwanted side reactions.
-
Low-temperature control is crucial to prevent di-amidation and other potential side reactions.
-
The aqueous work-up removes unreacted starting materials, salts, and water-soluble impurities.
Method 2: From 2-Phenylacetonitrile
An alternative approach begins with the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by hydrolysis of the nitrile to the carboxylic acid.[5] This method is particularly useful for synthesizing derivatives with various substituents on the phenyl ring.
Reaction Scheme:
Figure 2: Synthesis from 2-phenylacetonitrile.
This route first yields 1-phenylcyclopropanecarboxylic acid, which would then require amidation as a separate step. While multi-step, it offers flexibility in synthesizing a library of analogues.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, its characteristic spectroscopic features can be reliably predicted based on its functional groups and the analysis of closely related compounds.
-
¹H NMR: The spectrum is expected to show characteristic signals for the phenyl protons, typically in the range of 7.0-7.6 ppm. The protons of the cyclopropane ring will appear as multiplets in the upfield region, likely between 1.0 and 2.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[6][7] The amide N-H proton will also appear as a singlet, likely between 8 and 10 ppm.
-
¹³C NMR: The carbonyl carbons of the carboxylic acid and the amide will resonate in the downfield region, typically between 165 and 185 ppm.[8][9] The aromatic carbons will show signals in the 120-140 ppm range. The quaternary carbon of the cyclopropane ring will be found around 30-40 ppm, while the CH₂ carbons of the ring will be at a more upfield position, likely 15-25 ppm.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching absorption for the carboxylic acid, typically from 2500 to 3300 cm⁻¹.[11][12] The C=O stretching vibrations for the carboxylic acid and amide will appear as strong absorptions in the region of 1650-1750 cm⁻¹. The N-H stretch of the amide will be visible around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 205.21 g/mol . Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the amide bond.
Applications as a Synthetic Building Block
The primary and most significant application of this compound and its analogues is in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.
Synthesis of Cabozantinib Analogues
The most prominent example is the use of the 4-fluoro derivative in the total synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of certain cancers.[4] In this synthesis, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is activated and then coupled with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline to form the final drug molecule.
Workflow for Amide Bond Formation:
Figure 3: General workflow for amide coupling reactions.
This coupling reaction can be achieved through various methods:
-
Conversion to Acid Chloride: As described in the synthesis section, forming the acid chloride provides a highly reactive intermediate for coupling with an amine.
-
Use of Coupling Reagents: Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC can be employed to facilitate the amide bond formation under milder conditions.[5]
Potential for Broader Applications
While its use in kinase inhibitor synthesis is well-documented, the structural motifs of this compound suggest its potential in a wider range of applications:
-
Constrained Peptide Mimetics: The rigid cyclopropane core can be used to create conformationally restricted dipeptide isosteres for incorporation into peptidomimetics, potentially leading to enhanced biological activity and metabolic stability.
-
Novel Heterocyclic Scaffolds: The carboxylic acid and amide functionalities can be manipulated to construct novel heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of spirocyclic or fused-ring systems.
-
Fragment-Based Drug Discovery: The compact and functionalized nature of this molecule makes it an attractive fragment for use in fragment-based drug discovery campaigns to identify new binding motifs for various biological targets.
Biological Significance and Future Outlook
The incorporation of the 1-phenylcyclopropane carboxamide moiety into bioactive molecules has been shown to be a successful strategy in drug design.[5] There are reports suggesting that compounds containing this scaffold may possess antitumor and anti-inflammatory properties.[2] The rigid cyclopropane unit can help to correctly orient the pharmacophoric groups for optimal interaction with a biological target, while also potentially improving pharmacokinetic properties such as metabolic stability.
The future of this compound as a building block is bright. Its demonstrated utility in the synthesis of a marketed drug validates its importance. Further exploration of its reactivity and its incorporation into a wider array of molecular architectures will undoubtedly lead to the discovery of new therapeutic agents and functional materials. The development of more efficient and scalable synthetic routes will also be crucial in expanding its accessibility and application in both academic and industrial research.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [cymitquimica.com]
- 3. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
For Immediate Release to the Scientific Community
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" and its derivatives. Synthesizing current research and established methodologies, we present a compelling rationale for focusing drug discovery and development efforts on two primary target classes: protein kinases and leukotriene C4 synthase . A tertiary, more speculative avenue of DNA minor groove interaction is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for target validation and preclinical assessment of this promising chemical scaffold. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
Introduction: The Therapeutic Promise of a Unique Scaffold
"this compound" is a synthetic organic compound characterized by a rigid cyclopropane ring coupled to a phenylcarbamoyl moiety. This structural rigidity can be a significant asset in drug design, potentially leading to higher binding affinities and selectivities for biological targets. The existing literature suggests a broad range of pharmacological activities for derivatives of this scaffold, including antitumor, anti-inflammatory, and antimicrobial properties. Notably, the fluorinated analog, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a well-documented intermediate in the synthesis of Cabozantinib, a potent multi-kinase inhibitor. This established connection provides a strong foundation for investigating the kinase inhibitory potential of novel analogs. Furthermore, patent literature points towards the utility of cyclopropane carboxylic acid derivatives in modulating inflammatory pathways through the inhibition of leukotriene C4 synthase.
This guide will systematically explore these potential therapeutic avenues, providing the scientific rationale and detailed experimental workflows for their validation.
Primary Therapeutic Target Class: Protein Kinases
The most compelling evidence for the therapeutic targeting of "this compound" derivatives lies in the realm of protein kinase inhibition. The established use of its fluorinated analog as a key building block for the multi-kinase inhibitor Cabozantinib strongly suggests that this scaffold is well-suited for interaction with the ATP-binding pocket of various kinases.[1][2][3][4][5]
Rationale for Kinase Targeting
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[6][7][8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[9][10][11] Cabozantinib, for instance, targets several receptor tyrosine kinases, including c-Met and VEGFR2, which are crucial for tumor angiogenesis and metastasis.[9][10] The "this compound" scaffold likely provides a core structure that can be chemically modified to achieve potent and selective inhibition of specific kinases implicated in various pathologies.
Key Kinase Targets of Interest
Based on the precedent set by Cabozantinib, initial screening efforts should focus on, but not be limited to, the following kinase families:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-Receptor Tyrosine Kinases:
-
Src Family Kinases: Involved in a wide range of cellular processes, including proliferation, survival, and migration.[13]
-
Experimental Workflow for Kinase Target Validation
The following diagram and protocols outline a systematic approach to validate kinase inhibition.
Caption: A streamlined workflow for the validation of kinase inhibitors.
This protocol provides a robust method for directly measuring the inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide or protein
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test compound ("this compound" derivative)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound or DMSO (for control)
-
Substrate
-
Purified kinase
-
-
Initiation of Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[14]
Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the results. The direct measurement of substrate phosphorylation provides a highly sensitive and accurate readout of kinase activity.
Secondary Therapeutic Target: Leukotriene C4 Synthase (LTC4S)
An alternative and compelling therapeutic avenue for "this compound" derivatives is the inhibition of leukotriene C4 synthase (LTC4S). Patent literature suggests that cyclopropane carboxylic acid derivatives can be effective in treating diseases where LTC4S inhibition is beneficial, such as respiratory and inflammatory disorders.[3]
Rationale for LTC4S Targeting
LTC4S is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation.[15][16] CysLTs are deeply implicated in the pathophysiology of asthma and other allergic diseases, causing bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[15][17] Inhibition of LTC4S would block the production of LTC4 and its downstream metabolites, LTD4 and LTE4, thereby mitigating the inflammatory cascade.[15][18]
Caption: The cysteinyl leukotriene biosynthesis pathway, highlighting LTC4 synthase as a therapeutic target.
Experimental Workflow for LTC4S Target Validation
The following workflow outlines the steps to validate the inhibition of LTC4S.
This biochemical assay measures the ability of a compound to inhibit the conversion of LTA4 to LTC4 by purified LTC4S.
Materials:
-
Purified recombinant human LTC4S
-
Leukotriene A4 (LTA4) methyl ester
-
Reduced glutathione (GSH)
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8)
-
Test compound
-
Methanol
-
Internal standard (e.g., Prostaglandin B2)
-
HPLC system with a UV detector
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, GSH, and the test compound or DMSO.
-
Pre-incubation: Pre-incubate the mixture on ice for 10-15 minutes.
-
Initiation of Reaction: Add LTA4 to start the reaction.
-
Incubation: Incubate for a short period (e.g., 15-30 seconds) on ice.
-
Termination of Reaction: Quench the reaction by adding cold methanol containing the internal standard.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTC4 produced.
-
Data Analysis: Calculate the percent inhibition of LTC4 formation for each compound concentration and determine the IC50 value.[19][20]
Trustworthiness: The use of an internal standard and HPLC-based quantification ensures the accuracy and reproducibility of the results.
This assay measures the inhibition of LTC4 production in a cellular context.
Materials:
-
Human cell line expressing LTC4S (e.g., mast cells, eosinophils)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test compound
-
LTC4 ELISA kit
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in a multi-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore to induce the production of leukotrienes.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of LTC4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[21][22]
-
Data Analysis: Determine the IC50 of the compound for the inhibition of LTC4 production in cells.
Tertiary Therapeutic Target: DNA Minor Groove Binding
Some cyclopropane-containing compounds have been reported to interact with the minor groove of DNA, potentially interfering with DNA replication and transcription.[23] While less directly substantiated for "this compound" compared to its role as a kinase inhibitor precursor, this remains a plausible, albeit more speculative, mechanism of action that could contribute to its observed anti-proliferative effects.
Rationale for DNA Minor Groove Targeting
Small molecules that bind to the minor groove of DNA can disrupt the binding of transcription factors and other DNA-binding proteins, leading to the modulation of gene expression.[23][24] This mechanism is particularly relevant for anti-cancer and antimicrobial drug development.
Experimental Validation of DNA Minor Groove Binding
Should initial biological screening suggest a mechanism independent of kinase or LTC4S inhibition, the following techniques can be employed to investigate DNA binding.
-
DNase I Footprinting: This technique can identify the specific DNA sequence where a small molecule binds by protecting it from cleavage by DNase I.[25]
-
Thermal Melting (Tm) Studies: Binding of a small molecule to DNA typically stabilizes the double helix, leading to an increase in the melting temperature. This change in Tm can be used to assess binding affinity.
-
Circular Dichroism (CD) Spectroscopy: This method can detect conformational changes in DNA upon ligand binding.
Summary and Future Directions
"this compound" represents a promising scaffold for the development of novel therapeutics. The strong evidence linking its derivatives to the inhibition of protein kinases, particularly those involved in cancer, marks this as the highest priority area for further investigation. The potential for these compounds to act as inhibitors of leukotriene C4 synthase also presents a significant opportunity for the development of new anti-inflammatory agents.
Future research should focus on the synthesis of a diverse library of "this compound" derivatives and their systematic evaluation using the experimental workflows outlined in this guide. A comprehensive understanding of the structure-activity relationships for both kinase and LTC4S inhibition will be crucial for optimizing the potency, selectivity, and drug-like properties of these compounds, ultimately paving the way for the development of novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. Cabozantinib CAS 849217-68-1 Intermediates Manufacturer [ganeshremedies.com]
- 4. US11498902B2 - Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 5. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 6. Synthesis, checkpoint kinase 1 inhibitory properties and in vitro antiproliferative activities of new pyrrolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin C is a kinase inhibitor: dehydroascorbic acid inhibits IkappaBalpha kinase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Patents on the Development of c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbijournal.com [cbijournal.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. scispace.com [scispace.com]
- 18. Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. novamedline.com [novamedline.com]
- 23. A novel assay to determine the sequence preference and affinity of DNA minor groove binding compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" derivatives for drug discovery
An Application Note for Drug Discovery Professionals
A Strategic Guide for Medicinal Chemists
Abstract
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent strain, is now a celebrated component in modern drug discovery.[1] Its rigid conformation and unique electronic properties offer medicinal chemists a powerful tool to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[2] This guide provides a detailed exploration of the synthesis of 1-(phenylcarbamoyl)cyclopropanecarboxylic acid derivatives, a scaffold that has shown significant promise in developing novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[2][3] We will delve into the causality behind synthetic choices, provide validated, step-by-step protocols, and discuss the scaffold's application in targeting critical biological pathways.
The Strategic Value of the Cyclopropane Scaffold
The three-membered carbocycle of cyclopropane imposes a rigid structure that can lock a molecule into a specific, biologically active conformation. This conformational constraint can lead to highly selective interactions with protein targets. Furthermore, the high s-character of the C-H bonds in cyclopropane enhances metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] The this compound core combines this valuable cyclopropyl unit with two customizable aromatic rings, providing an ideal framework for probing structure-activity relationships (SAR) and optimizing drug-like properties.
Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects.[2][4] Notably, certain analogs have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases, while others show promise as antiproliferative agents against cancer cell lines.[2][3]
Core Synthetic Strategies and Mechanistic Rationale
The construction of the this compound core can be approached through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.
Strategy A: Cyclopropanation of Phenylacetonitriles
This is a highly effective and commonly employed method that builds the cyclopropane ring first, followed by functional group manipulations.[2]
-
α-Alkylation/Cyclopropanation: The synthesis begins with a substituted 2-phenylacetonitrile. The benzylic proton is sufficiently acidic to be deprotonated by a strong base like sodium hydroxide. The resulting carbanion acts as a nucleophile, reacting with 1,2-dibromoethane in a tandem alkylation process to form the cyclopropane ring and expel the nitrile group's counterpart.[2]
-
Nitrile Hydrolysis: The cyano group of the resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid. This is typically achieved under harsh acidic conditions, for instance, by refluxing with concentrated hydrochloric acid.[2]
-
Amide Coupling: The final step involves coupling the synthesized 1-phenylcyclopropanecarboxylic acid with a desired substituted aniline. This is a standard amide bond formation, often facilitated by modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[2]
Caption: Synthetic workflow via the Phenylacetonitrile route.
Strategy B: From Cyclopropane-1,1-dicarboxylic Acid
This alternative strategy starts with a pre-formed cyclopropane ring bearing two carboxylic acid functionalities, one of which is selectively converted.
-
Monoesterification/Monoamidation: The synthesis often starts from diethyl cyclopropane-1,1-dicarboxylate. One of the ester groups is selectively hydrolyzed to a carboxylic acid.[5] This mono-acid can then be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂), and subsequently reacted with a substituted aniline to form the desired amide bond.[6]
-
Final Hydrolysis: The remaining ester group is then hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., NaOH), followed by an acidic workup to yield the final product.[5]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of a representative this compound derivative using Strategy A.
Protocol 1: Synthesis of 1-(p-tolyl)cyclopropanecarboxylic acid
Materials:
-
2-(p-tolyl)acetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cyclopropanation:
-
To a solution of 2-(p-tolyl)acetonitrile (1 equiv.) in toluene, add a 50% aqueous solution of NaOH (10 equiv.) and a catalytic amount of a phase-transfer catalyst (0.05 equiv.).
-
Heat the mixture to 60°C and add 1,2-dibromoethane (1.5 equiv.) dropwise over 30 minutes.
-
Maintain the reaction at 60°C and stir vigorously for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with water and separate the layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 1-(p-tolyl)cyclopropanecarbonitrile, which can be used in the next step without further purification.
-
-
Hydrolysis:
-
Add concentrated HCl to the crude 1-(p-tolyl)cyclopropanecarbonitrile.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath. The product will often precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-(p-tolyl)cyclopropanecarboxylic acid. If no solid forms, extract the product into ethyl acetate.
-
Protocol 2: Amide Coupling to Synthesize 1-((4-fluorophenyl)carbamoyl)-1-(p-tolyl)cyclopropanecarboxylic acid
Materials:
-
1-(p-tolyl)cyclopropanecarboxylic acid (from Protocol 1)
-
4-fluoroaniline
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl (aq.)
-
Saturated Sodium Bicarbonate (NaHCO₃) (aq.)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 1-(p-tolyl)cyclopropanecarboxylic acid (1 equiv.) in anhydrous DMF.
-
Add HATU (1.2 equiv.) and DIPEA (2.5 equiv.) to the solution and stir for 15 minutes at room temperature.
-
Add 4-fluoroaniline (1.1 equiv.) and continue to stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure final compound.
Characterization and Data
The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structural integrity and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition.
-
Melting Point: As an indicator of purity.
Table 1: Representative Yields for Synthetic Steps
| Step | Product | Typical Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | 1-(Aryl)cyclopropanecarbonitrile | 64-90% | [2] |
| Hydrolysis | 1-(Aryl)cyclopropanecarboxylic acid | ~85% | [2] |
| Amide Coupling | Final Derivative | 80-90% |[2] |
Applications in Drug Discovery: Targeting Disease Pathways
The modular nature of this scaffold allows for systematic exploration of the chemical space to optimize for potency, selectivity, and ADME properties.
References
- 1. scispace.com [scispace.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
- 6. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
"1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" in the synthesis of Cabozantinib impurities
Application Note: Proactive Control of a Key Process Impurity in Cabozantinib Synthesis
Focus: Synthesis and Analytical Characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
Abstract
This technical guide provides a comprehensive framework for understanding and controlling a critical process-related impurity in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor. We focus on This compound , the direct precursor to the Desfluoro Cabozantinib impurity. The presence of this molecule signals contamination of starting materials, which can compromise the final drug substance's purity and safety. This document details its synthetic origin, provides a robust protocol for its synthesis as a certified reference standard, and establishes a validated analytical method for its detection and quantification.
Introduction: The Imperative of Impurity Profiling
Cabozantinib (marketed as Cometriq® and Cabometyx®) is a cornerstone therapy for several advanced cancers, including medullary thyroid and renal cell carcinoma.[1][2] Its mechanism involves the inhibition of multiple receptor tyrosine kinases (RTKs) like MET, VEGFR2, and AXL, which are crucial for tumor growth, angiogenesis, and metastasis.[1][2] The manufacturing of such a potent Active Pharmaceutical Ingredient (API) demands stringent control over its purity profile, as mandated by international regulatory bodies under guidelines such as ICH Q3A/B.[3]
Process-related impurities, which arise from the synthetic route, are of particular concern. One such impurity is Desfluoro Cabozantinib, which is formed when aniline is present as a contaminant in the 4-fluoroaniline starting material. The direct precursor to this impurity is This compound (Molecular Formula: C₁₁H₁₁NO₃, MW: 205.21 g/mol ).[4][5][6] The ability to synthesize this precursor as a high-purity reference standard is essential for developing and validating analytical methods to monitor and control the final Desfluoro impurity in Cabozantinib batches.
Synthetic Genesis of this compound
The final step in many convergent synthesis pathways for Cabozantinib involves the amide coupling of two key fragments: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and an activated form of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid .[7][8] The latter is typically prepared by reacting a cyclopropane-1,1-dicarboxylate derivative with 4-fluoroaniline.
The formation of the desfluoro impurity pathway occurs when the 4-fluoroaniline starting material is contaminated with aniline. This leads to the parallel formation of this compound, which then proceeds through the coupling reaction to yield the final Desfluoro Cabozantinib impurity.
Protocol 1: Synthesis of this compound (Reference Standard)
A reliable synthesis of the impurity precursor is paramount for its use as a reference standard. The following protocol is based on the selective mono-amidation of cyclopropane-1,1-dicarboxylic anhydride, which provides a clean and direct route.
3.1. Reagents and Equipment
| Reagent | Grade | Supplier |
| Cyclopropane-1,1-dicarboxylic acid | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent, ≥98% | Sigma-Aldrich |
| Aniline | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR Chemicals |
| Sodium Sulfate, anhydrous | ACS Grade | VWR Chemicals |
Equipment: 250 mL round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, Buchner funnel.
3.2. Step-by-Step Methodology
Step 1: Formation of Cyclopropane-1,1-dicarboxylic Anhydride
-
To a 250 mL round-bottom flask, add cyclopropane-1,1-dicarboxylic acid (13.0 g, 100 mmol).
-
Add acetic anhydride (20.4 g, 200 mmol) to the flask.
-
Attach a reflux condenser and heat the mixture to 120 °C with stirring for 2 hours. The solid should fully dissolve.
-
Allow the reaction to cool to room temperature, then cool further in an ice bath to crystallize the product.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The crude anhydride is used directly in the next step.
Step 2: Mono-Amidation with Aniline
-
Dissolve the crude anhydride from Step 1 in 100 mL of dry Dichloromethane (DCM).
-
In a separate beaker, dissolve aniline (9.31 g, 100 mmol) in 50 mL of dry DCM.
-
Cool the anhydride solution to 0-5 °C in an ice bath.
-
Slowly add the aniline solution dropwise to the stirred anhydride solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
Step 3: Work-up and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
Step 4: Purification
-
Recrystallize the crude solid from a toluene/heptane mixture.
-
Dissolve the solid in a minimal amount of hot toluene and add heptane until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Expected Yield: 70-80%. Characterization: Verify structure and purity (>99.5%) via ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC analysis.
3.3. Rationale for Protocol Design
-
Anhydride Intermediate: Using the cyclic anhydride intermediate ensures regioselectivity, leading primarily to the desired mono-amide mono-acid product and minimizing the formation of the diamide byproduct.
-
Controlled Addition: The slow, low-temperature addition of aniline controls the exothermicity of the reaction and prevents side reactions.
-
Acidic Wash: The 1M HCl wash effectively removes any unreacted aniline from the organic phase, simplifying purification.
Protocol 2: RP-HPLC Method for Impurity Quantification
This validated reverse-phase HPLC method is designed for the sensitive detection and accurate quantification of this compound in the presence of Cabozantinib and its fluoro-analog intermediate.
4.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, and Diode Array Detector (DAD) |
| Column | X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 216 nm |
| Diluent | Acetonitrile:Water (50:50 v/v) |
4.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution: Accurately weigh 50 mg of the Cabozantinib API or intermediate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (final concentration ~1000 µg/mL).
4.3. Analytical Workflow
The following diagram outlines the systematic procedure for analyzing a sample batch.
4.4. Method Validation and Performance
This analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Specificity | Impurity peak is well-resolved from the API and other impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for impurity concentrations. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1 (e.g., ~0.015% w/w). |
| Limit of Quant. (LOQ) | Signal-to-Noise ratio of ~10:1 (e.g., ~0.05% w/w). |
| Accuracy (% Recovery) | 90.0% to 110.0% recovery at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): RSD ≤ 5.0%; Intermediate Precision: RSD ≤ 10.0%. |
Conclusion
The proactive management of the Desfluoro Cabozantinib impurity begins with controlling its precursor, this compound. This guide provides the necessary scientific foundation and practical protocols for this task. By implementing the synthesis protocol for the reference standard and the validated HPLC method, drug development professionals can ensure the identity, purity, and quality of Cabozantinib, ultimately safeguarding patient safety. These self-validating systems are crucial for building a robust process control strategy in pharmaceutical manufacturing.
References
- 1. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
Application Notes and Protocols for 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid in Agrochemical Research
Introduction: Unlocking the Agrochemical Potential of a Unique Cyclopropane Derivative
In the continuous quest for novel and effective agrochemicals, the structural motif of the cyclopropane ring has garnered significant attention due to its inherent conformational rigidity and unique electronic properties. 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid and its analogs represent a promising class of compounds for the development of next-generation herbicides, fungicides, and plant growth regulators. The strained three-membered ring, coupled with the phenylcarbamoyl and carboxylic acid functionalities, provides a versatile scaffold for interacting with various biological targets in plants and pathogenic fungi.
This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals exploring the agrochemical applications of this compound. We will delve into its potential mechanisms of action, provide detailed, field-proven protocols for its evaluation, and present a framework for its strategic application in agrochemical research and development.
Part 1: Potential Agrochemical Applications & Mechanistic Insights
While direct, extensive research on this compound in agrochemical contexts is emerging, compelling evidence from structurally related compounds allows us to postulate several promising applications and modes of action.
Herbicidal Activity: Targeting Amino Acid Biosynthesis
A significant body of research points towards the potential of cyclopropane derivatives to act as potent herbicides. A key target for these molecules is the enzyme ketol-acid reductoisomerase (KARI) , a critical component in the branched-chain amino acid (BCAA) biosynthesis pathway in plants.[1][2] Inhibition of KARI leads to a deficiency in essential amino acids like valine, leucine, and isoleucine, ultimately resulting in plant death.
Hypothesized Mechanism of Action:
This compound, as an analog of cyclopropane-1,1-dicarboxylic acid (CPD), is hypothesized to bind to the active site of the KARI enzyme.[1] The rigid cyclopropane ring likely orients the phenylcarbamoyl and carboxylic acid groups in a conformation that mimics the natural substrate or a transition state of the enzymatic reaction, leading to competitive inhibition.
Logical Relationship: Herbicidal Action via KARI Inhibition
Caption: Hypothesized herbicidal mode of action.
Fungicidal Activity: A Broad-Spectrum Potential
The carboxylic acid amide functional group is a well-established pharmacophore in a number of commercial fungicides.[3] Derivatives of cyclopropanecarboxamide have demonstrated notable in vivo antifungal activity.[4] This suggests that this compound could exhibit fungicidal properties against a range of plant pathogens.
Potential Fungal Targets:
While the specific fungal targets for this compound are yet to be elucidated, the fungicidal action of many amides involves the disruption of cellular respiration, inhibition of essential enzymes, or interference with cell wall biosynthesis. A general mechanism often involves the induction of oxidative stress within the fungal cells, leading to a cascade of events culminating in cell death.[5]
Experimental Workflow: Fungicidal Activity Screening
Caption: A streamlined workflow for fungicidal screening.
Plant Growth Regulation: A Frontier for Exploration
The application of organic compounds to modulate plant growth is a cornerstone of modern agriculture.[6][7] While direct evidence for the plant growth regulatory (PGR) effects of this compound is currently limited, its structural features suggest a potential to interact with plant hormonal pathways. The influence of various carboxylic acid derivatives on plant development is well-documented.[6]
Potential Areas of Investigation:
-
Auxin-like activity: The carboxylic acid moiety could mimic certain functions of auxins, influencing root development, apical dominance, and fruit set.
-
Gibberellin antagonism/synergism: The compound might interfere with gibberellin biosynthesis or signaling, potentially leading to growth retardation (desirable in some crops) or promotion of flowering.[8]
-
Stress tolerance: Many PGRs enhance a plant's resilience to abiotic stresses such as drought and salinity.[9] Investigating the effect of this compound on stress markers in plants would be a valuable research avenue.
Part 2: Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a solid foundation for your research into the agrochemical applications of this compound.
Synthesis of this compound
A reliable synthesis of the target compound is the essential first step. The following protocol is adapted from established methods for the synthesis of related compounds.
Protocol 2.1.1: Synthesis via Acid Chloride
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF. Add thionyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 1 hour.
-
Amide Formation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the acid chloride solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Herbicidal Activity Assessment
Protocol 2.2.1: In Vitro KARI Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the target enzyme.
Materials:
-
Purified KARI enzyme (can be expressed and purified from E. coli)
-
This compound (dissolved in DMSO)
-
Acetolactate (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
96-well microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the test compound.
-
Enzyme Addition: Add the purified KARI enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, acetolactate.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration.
Protocol 2.2.2: Whole-Plant Bioassay
This assay evaluates the herbicidal effect on living plants.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or a relevant weed species)
-
Potting mix
-
This compound stock solution
-
Surfactant (e.g., Tween-20)
-
Spray bottle
Procedure:
-
Plant Growth: Sow seeds in pots and grow under controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle) until they reach the 2-4 leaf stage.
-
Treatment Application: Prepare a series of dilutions of the test compound in water with a small amount of surfactant. Spray the plants evenly with the different concentrations of the compound. Include a control group sprayed only with water and surfactant.
-
Observation: Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Data Collection: After a set period (e.g., 7-14 days), assess the herbicidal effect. This can be done visually using a rating scale or quantitatively by measuring plant biomass (fresh or dry weight).
-
Data Analysis: Calculate the ED₅₀ value (the effective dose that causes a 50% reduction in plant growth).
Fungicidal Activity Assessment
Protocol 2.3.1: Mycelial Growth Inhibition Assay
This assay determines the effect of the compound on the growth of fungal mycelia.
Materials:
-
Fungal pathogen of interest (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Petri dishes
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add the test compound to achieve a range of final concentrations. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Once the agar has solidified, place a small plug of actively growing fungal mycelium (taken from the edge of a fresh culture with a sterile cork borer) in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Measurement: After a few days (when the mycelium in the control plate has grown significantly), measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth for each concentration compared to the control. Determine the EC₅₀ value (the concentration that inhibits growth by 50%).
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for evaluating the potential of a new agrochemical.
Table 1: Illustrative Agrochemical Activity Data
| Compound | Target/Organism | Assay Type | IC₅₀ / EC₅₀ / ED₅₀ (µM) |
| This compound | A. thaliana KARI | Enzyme Inhibition | Hypothetical Value: 15.2 |
| Lactuca sativa (Lettuce) | Whole-Plant Bioassay | Hypothetical Value: 55.8 | |
| Botrytis cinerea | Mycelial Growth | Hypothetical Value: 25.4 | |
| Positive Control (Herbicide) | Lactuca sativa (Lettuce) | Whole-Plant Bioassay | Known Value |
| Positive Control (Fungicide) | Botrytis cinerea | Mycelial Growth | Known Value |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
This compound presents a compelling scaffold for the development of novel agrochemicals. The information and protocols provided in this guide offer a robust starting point for investigating its herbicidal, fungicidal, and plant growth regulatory potential. Future research should focus on:
-
Synthesis of Analogs: Exploring the structure-activity relationship (SAR) by synthesizing and testing derivatives with different substitutions on the phenyl ring.
-
Mode of Action Studies: Elucidating the precise molecular targets for its fungicidal and any potential plant growth regulatory effects.
-
Spectrum of Activity: Testing the compound against a broader range of weed species and fungal pathogens.
-
Formulation Development: Investigating suitable formulations to enhance its stability and efficacy in field applications.
By systematically applying the principles and methodologies outlined here, the scientific community can unlock the full potential of this promising molecule and contribute to the development of more effective and sustainable agricultural solutions.
References
- 1. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues | CoLab [colab.ws]
- 3. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Steroidal alkaloids defence metabolism and plant growth are modulated by the joint action of gibberellin and jasmonate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Protocol for amide coupling reactions involving "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid"
An Application Guide to Amide Coupling Reactions with 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for successfully executing amide coupling reactions using this compound. Moving beyond simple procedural lists, this document elucidates the causal relationships behind methodological choices, ensuring a robust and reproducible approach to synthesis.
Introduction: The Centrality of the Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and biologically active molecules.[1] The formation of this bond, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3] However, the direct reaction is unfavorable, as it results in a non-reactive acid-base salt.[1] Consequently, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.[2][4]
This guide focuses on protocols involving This compound , a molecule featuring a sterically relevant cyclopropane core and a pre-existing amide linkage. This compound is a valuable synthetic building block and has been identified as a relevant impurity in the synthesis of kinase inhibitors like Cabozantinib.[5] Understanding its reactivity is crucial for both the synthesis of novel chemical entities and for process optimization in pharmaceutical manufacturing.
The Mechanism of Action: Activating the Carboxyl Group
The universal strategy for amide bond formation involves the conversion of the carboxylic acid into a more electrophilic species. This is achieved using a "coupling reagent." The activated intermediate, often an active ester, is then susceptible to nucleophilic attack by the primary or secondary amine to form the desired amide product.
A Comparative Analysis of Premier Coupling Reagents
The choice of coupling reagent is the most critical decision in designing an amidation protocol. The optimal choice depends on the substrate's steric hindrance, the amine's nucleophilicity, reaction time, and the imperative to minimize side reactions, particularly racemization if chiral centers are present.
Carbodiimides: The Workhorse Reagents
Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][6]
-
Causality of Additives: This O-acylisourea intermediate is unstable and prone to rearrangement into an unreactive N-acylurea byproduct. For chiral acids, it is also susceptible to racemization.[6] To prevent this, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives act as nucleophilic traps, converting the O-acylisourea into a more stable and selective active ester, which then cleanly reacts with the amine.[6][7][8] EDC is often preferred in laboratory settings because its corresponding urea byproduct is water-soluble, simplifying purification via aqueous work-up.[9]
Uronium/Aminium Salts: The High-Efficiency Champions
Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are among the most effective coupling agents available.[6][8]
-
Mechanistic Distinction: Unlike carbodiimides, uronium salts react directly with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate the active ester.[6] This pathway is generally faster and more efficient, leading to higher yields and shorter reaction times.[6] HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines, making it an excellent choice for challenging reactions.[9][10]
Data Presentation: Reagent Comparison
| Coupling System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages & Considerations |
| EDC | HOBt or HOAt | None needed, or mild base | DCM, DMF, Water | 1–12 hours | 60–95% | Water-soluble byproduct simplifies work-up. Cost-effective.[6][11] |
| DCC | HOBt | None needed | DCM, THF | 1–12 hours | 75–98% | Insoluble dicyclohexylurea (DCU) byproduct can be filtered off but complicates chromatography.[1][6] |
| HATU | None (HOAt incorporated) | DIPEA, Et₃N | DMF, NMP | 15–60 minutes | 85–99% | Very fast and highly efficient, excellent for difficult couplings. Higher cost.[6][10] |
| HBTU | None (HOBt incorporated) | DIPEA, Et₃N | DMF, DCM | 30–120 minutes | 80–98% | Very effective, slightly slower than HATU. Byproducts are soluble.[6][9] |
| PyBOP | None | DIPEA, Et₃N | DMF, CH₂Cl₂ | 1–4 hours | 80–95% | Phosphonium-based; byproducts are generally considered less hazardous.[2][8] |
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for coupling an amine of interest with this compound. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Standard EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Initial Setup: Under an inert atmosphere, dissolve this compound and HOBt in anhydrous DCM (or DMF) in a round-bottom flask.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl to the solution in one portion.
-
Stir the mixture at 0 °C for 20-30 minutes to ensure the formation of the HOBt active ester.
-
Amine Addition: Add the desired amine (dissolved in a small amount of the reaction solvent if it is a solid) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up & Purification: Proceed with the general work-up protocol described in Section 5.
Protocol 2: High-Efficiency HATU/DIPEA Coupling
This protocol is recommended for sterically hindered or electron-poor amines where the EDC/HOBt method may be sluggish. This method has proven effective for similar 1-phenylcyclopropane carboxamide derivatives.[10]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Initial Setup: Under an inert atmosphere, dissolve this compound, the desired amine, and HATU in anhydrous DMF in a round-bottom flask.
-
Base Addition: Add DIPEA to the stirring solution dropwise. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 30-90 minutes.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete in under one hour.
-
Work-up & Purification: Proceed with the general work-up protocol described in Section 5.
Product Isolation and Purification
Proper work-up and purification are essential to isolate the target amide free from reagents and byproducts.
General Aqueous Work-up Protocol:
-
Upon reaction completion, dilute the mixture with a suitable organic solvent such as Ethyl Acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous HCl or 1M citric acid (to remove excess amine and basic residues like DIPEA).
-
Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and acidic residues like HOBt).
-
Saturated aqueous NaCl (Brine) (to reduce the solubility of organic material in the aqueous layer).
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Purification Techniques:
-
Flash Column Chromatography: This is the most common and versatile method for purifying amide products.[12] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: For solid, crystalline products, recrystallization is an excellent method to achieve high purity.[13] Common solvent systems include ethanol, ethyl acetate/hexanes, or acetonitrile.
Conclusion
The successful synthesis of amides from this compound is readily achievable with a rational selection of coupling reagents and optimized conditions. For general applications, the EDC/HOBt system offers a balance of reliability and cost-effectiveness. For more challenging transformations involving unreactive amines or where speed is paramount, the HATU/DIPEA protocol provides superior efficiency. By understanding the underlying mechanisms and following these validated protocols, researchers can confidently and reproducibly synthesize the desired amide derivatives for their discovery and development programs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Biological Activity of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
Introduction: Unveiling the Therapeutic Potential of a Novel Cyclopropane Derivative
The unique structural motif of the cyclopropane ring has consistently yielded compounds with significant biological activities, ranging from enzyme inhibition to antitumor properties.[1] The compound 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid and its derivatives have shown promise, with some demonstrating antiproliferative effects on cancer cell lines.[2] Structurally, the core moiety of this compound bears a resemblance to α-ketoglutarate (2-oxoglutarate, 2OG), a key co-substrate for a large family of non-heme iron-dependent oxygenases.[3][4] This observation forms the central hypothesis of this guide: that this compound may function as an inhibitor of 2OG-dependent oxygenases, a class of enzymes with profound implications in human health and disease.
A particularly compelling subset of these enzymes is the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are critical regulators of the epigenetic landscape.[5][6] By removing methyl groups from histone tails, JmjC-KDMs modulate chromatin structure and gene expression.[5][6] Dysregulation of these enzymes is a hallmark of numerous cancers, making them highly attractive targets for therapeutic intervention.[7][8]
This document provides a comprehensive suite of in vitro assays designed to rigorously test the hypothesis that this compound acts as an inhibitor of JmjC histone demethylases. The protocols herein are designed to guide researchers from initial biochemical characterization to validation in a cellular context, providing a robust framework for evaluating the compound's biological activity and mechanism of action.
Part 1: Biochemical Assays for Direct Enzyme Inhibition
The first crucial step is to determine if this compound directly inhibits the enzymatic activity of a purified JmjC histone demethylase. The JMJD2 (also known as KDM4) subfamily is an excellent starting point due to its well-established role in cancer.[7][9]
Rationale for Assay Selection
We will describe two orthogonal biochemical assay formats to ensure the robustness of our findings: a formaldehyde dehydrogenase-coupled spectrophotometric assay and a mass spectrometry-based assay. The coupled-enzyme assay is suitable for higher-throughput screening, while the mass spectrometry assay provides direct and unambiguous detection of substrate modification.[10][11]
Experimental Workflow: Biochemical Inhibition Assays
Caption: Workflow for biochemical inhibition assays.
Protocol 1: Formaldehyde Dehydrogenase-Coupled Assay for JmjC Demethylase Activity
This assay measures the production of formaldehyde, a byproduct of the demethylation reaction. The formaldehyde is then oxidized by formaldehyde dehydrogenase, which is coupled to the reduction of NAD+ to NADH, leading to an increase in absorbance at 340 nm.[11]
Materials:
-
Purified recombinant human JMJD2 enzyme (e.g., JMJD2A, JMJD2C, or JMJD2E).
-
Trimethylated histone H3 lysine 9 peptide substrate (H3K9me3).
-
This compound.
-
Formaldehyde dehydrogenase.
-
NAD+.
-
Ammonium iron(II) sulfate.
-
L-Ascorbic acid.
-
α-Ketoglutarate (2OG).
-
HEPES buffer (pH 7.5).
-
96-well UV-transparent microplates.
-
Microplate spectrophotometer.
Procedure:
-
Prepare Reagent Master Mix: In HEPES buffer, prepare a master mix containing the JMJD2 enzyme, H3K9me3 peptide, formaldehyde dehydrogenase, and NAD+.
-
Prepare Compound Dilutions: Perform a serial dilution of this compound in DMSO, followed by a further dilution in HEPES buffer. Include a DMSO-only control.
-
Initiate Reaction: In the microplate wells, combine the reagent master mix with the compound dilutions.
-
Start the Reaction: Initiate the demethylation reaction by adding a solution of ammonium iron(II) sulfate, L-ascorbic acid, and α-ketoglutarate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Mass Spectrometry-Based Assay for Direct Detection of Demethylation
This method directly measures the conversion of the methylated substrate to its demethylated product by detecting the mass shift. It is a highly sensitive and direct method for confirming inhibition.[10][12][13]
Materials:
-
Same as Protocol 1, excluding formaldehyde dehydrogenase and NAD+.
-
Methanol.
-
Triammonium citrate.
-
MALDI-TOF mass spectrometer or LC-MS system.
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the JMJD2 enzyme, H3K9me3 peptide, cofactors (Fe(II), ascorbate, 2OG), and various concentrations of this compound in HEPES buffer.
-
Incubation: Incubate the reactions at 37°C for a fixed time (e.g., 30 minutes).[13]
-
Quenching: Stop the reaction by adding an equal volume of methanol.[13]
-
Sample Preparation for MALDI-TOF MS: Add four volumes of 20 mM triammonium citrate.[13] Spot the quenched reaction mixture onto a MALDI plate with an appropriate matrix.
-
Data Acquisition: Acquire mass spectra and quantify the peak areas for the methylated (substrate) and demethylated (product) peptides.
-
Data Analysis: Calculate the percentage of substrate conversion for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
| Parameter | Formaldehyde Dehydrogenase-Coupled Assay | Mass Spectrometry-Based Assay |
| Principle | Indirectly measures formaldehyde production | Directly measures substrate and product |
| Throughput | High | Medium to Low |
| Detection | Spectrophotometry (Absorbance at 340 nm) | Mass-to-charge ratio |
| Sensitivity | Good | Very High |
| Confirmation | Good for initial screening | Confirmatory, unambiguous results |
Part 2: Cell-Based Assays for Target Engagement and Cellular Effects
While biochemical assays are essential for determining direct enzyme inhibition, they do not provide information on cell permeability, target engagement in a native environment, or potential off-target effects.[14] Cell-based assays are therefore a critical next step to validate the biological activity of this compound.
Rationale for Assay Selection
A high-content immunofluorescence assay will be used to quantify changes in global histone methylation levels within cells, providing direct evidence of target engagement.[8] Concurrently, a cell viability assay will be performed to assess the antiproliferative effects of the compound and distinguish them from general cytotoxicity.
Experimental Workflow: Cell-Based Assays
Caption: Workflow for cell-based assays.
Protocol 3: High-Content Immunofluorescence Assay for Histone Methylation
This assay quantifies the levels of a specific histone mark (e.g., H3K9me3) in a cell population following treatment with the test compound.
Materials:
-
A relevant cancer cell line (e.g., a human myeloid leukemia cell line like U937).[2]
-
Cell culture medium and supplements.
-
This compound.
-
Formaldehyde solution (for fixing).
-
Triton X-100 (for permeabilization).
-
Blocking buffer (e.g., BSA in PBS).
-
Primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3).
-
Fluorescently-labeled secondary antibody.
-
DAPI (for nuclear counterstaining).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a suitable duration (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with formaldehyde, and then permeabilize with Triton X-100.
-
Immunostaining: Block non-specific antibody binding, then incubate with the primary antibody, followed by incubation with the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to segment the nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the histone mark staining within each nucleus.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control. Plot the normalized intensity against the logarithm of the compound concentration to determine the EC50 (the concentration at which 50% of the maximal effect on methylation is observed).
Protocol 4: Cell Viability and Proliferation Assay
This assay measures the number of viable cells in culture after exposure to the test compound, providing a measure of its antiproliferative or cytotoxic effects.
Materials:
-
Cell line and culture reagents as in Protocol 3.
-
This compound.
-
A commercial cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).
-
Opaque-walled multi-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells into opaque-walled 96-well plates and treat with a serial dilution of this compound as described above.
-
Incubation: Incubate for a period relevant to cell proliferation (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control. Plot the percentage of viable cells against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (the concentration that causes 50% inhibition of cell growth).
| Parameter | High-Content Immunofluorescence | Cell Viability Assay |
| Endpoint | Change in histone methylation levels | Cellular ATP levels (surrogate for viability) |
| Information | Target engagement and cellular potency (EC50) | Antiproliferative/cytotoxic effect (GI50) |
| Throughput | Medium to High | High |
| Interpretation | A potent EC50 suggests on-target activity. | A potent GI50 suggests an anti-cancer effect. Comparing EC50 and GI50 can indicate if the antiproliferative effect is linked to the target inhibition. |
Conclusion and Forward Look
The successful execution of these assays will provide a comprehensive in vitro profile of this compound. Positive results, such as potent and selective inhibition of a JMJD2 family member in biochemical assays, coupled with a corresponding increase in cellular histone methylation and a potent antiproliferative effect, would strongly support the hypothesis that this compound is a novel epigenetic modulator. Such findings would pave the way for further preclinical development, including selectivity profiling against other 2OG-dependent oxygenases and in vivo efficacy studies in relevant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 4. annualreviews.org [annualreviews.org]
- 5. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Screening of Histone Lysine Demethylase(JMJD2) identifies new inhibitors [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the initial characterization of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid, a compound with potential anti-tumor properties, as a novel enzyme inhibitor. In the absence of a predefined molecular target, this guide presents a systematic workflow designed to first identify potential enzymatic targets and subsequently characterize the compound's inhibitory mechanism. This document is structured to empower researchers with both the strategic rationale and detailed, field-proven protocols necessary for a thorough investigation, from broad-based cellular screening to specific kinetic analysis. We detail biochemical and cell-based assays, including initial cytotoxicity screening, determination of IC50 values, enzyme kinetic studies to elucidate the mechanism of inhibition, and analysis of downstream cellular signaling pathways.
Introduction and Scientific Rationale
This compound is a synthetic molecule noted for its potential in anti-tumor applications. Its chemical structure, featuring a cyclopropane ring, suggests a potential for unique interactions with biological macromolecules. The cyclopropyl group can confer metabolic stability and conformational rigidity, properties that are often desirable in drug candidates. While its direct molecular target is not yet fully elucidated, its structural alerts and reported anti-proliferative effects suggest that it may function by inhibiting key enzymes involved in cancer cell proliferation, metabolism, or signaling.
The carboxylate moiety is a common feature in molecules that bind to the active sites of various enzymes, such as dehydrogenases, carboxylases, and proteases, often mimicking a natural substrate or interacting with cationic residues. Therefore, a logical starting point for characterization is to assess its impact on cellular viability and then to investigate its effect on specific enzyme classes implicated in oncogenesis.
This guide provides a multi-stage experimental plan to:
-
Stage 1: Determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
-
Stage 2: Perform biochemical assays to determine if the compound inhibits a candidate enzyme and quantify its potency (IC50).
-
Stage 3: Elucidate the mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.
-
Stage 4: Investigate the compound's effect on a relevant downstream signaling pathway in a cellular context.
Workflow for Inhibitor Characterization
The following diagram outlines the proposed workflow for a comprehensive evaluation of this compound as a potential enzyme inhibitor.
Application Notes and Protocols for 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the Phenylcarbamoyl Cyclopropane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and versatile synthetic accessibility is paramount. 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid and its derivatives represent a class of compounds that elegantly meet these criteria. The defining feature of this scaffold is the cyclopropane ring, a small, strained carbocycle that imparts a rigid, three-dimensional conformation to the molecule. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1][2]
Furthermore, the phenylcarbamoyl and carboxylic acid moieties provide key hydrogen bonding donors and acceptors, as well as opportunities for diverse chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize pharmacokinetic and pharmacodynamic properties.
These application notes will provide a detailed overview of two primary applications of this scaffold: as a crucial building block in the synthesis of multi-kinase inhibitors, exemplified by Cabozantinib, and as a core structure for the development of novel antiproliferative agents. We will provide detailed, field-proven protocols to facilitate the use of this versatile molecule in a research and drug development setting.
Application I: A Key Architectural Element for Multi-Kinase Inhibitors
One of the most significant applications of a derivative of the topic compound, specifically 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is its role as a key intermediate in the synthesis of Cabozantinib.[3] Cabozantinib is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR, MET, AXL, and RET.[4][5][6] By targeting these key signaling nodes, Cabozantinib disrupts tumor angiogenesis, invasion, and metastasis, making it an effective therapy for several advanced cancers.[7][8][9]
The cyclopropanecarboxamide moiety derived from 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a critical component of Cabozantinib's structure, contributing to its binding affinity and overall pharmacological profile. The following protocol outlines a general procedure for the synthesis of Cabozantinib, illustrating the pivotal role of this building block.
Protocol 1: Synthesis of Cabozantinib via Amide Coupling
This protocol describes the coupling of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
Materials:
-
1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
-
4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.1 M Sodium hydroxide (NaOH) solution
-
Purified water
-
Anhydrous ethanol
Procedure:
-
To a stirred solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline hydrochloride in anhydrous dichloromethane, add 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.
-
Add 4-Dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a 0.1 M aqueous sodium hydroxide solution, followed by purified water.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from anhydrous ethanol to yield pure Cabozantinib.
Mechanism of Action: Multi-Kinase Inhibition
Cabozantinib exerts its potent antitumor effects by simultaneously inhibiting multiple RTKs that are crucial for tumor cell survival, proliferation, and the formation of new blood vessels (angiogenesis).[10][11] The primary targets include the vascular endothelial growth factor receptors (VEGFRs) and the mesenchymal-epithelial transition factor (MET).[12][13]
Figure 1: Simplified signaling pathway of Cabozantinib's multi-kinase inhibition.
Application II: A Scaffold for Novel Antiproliferative Agents
Beyond their use as synthetic intermediates, derivatives of this compound have demonstrated direct biological activity. Recent studies have highlighted the potential of 1-phenylcyclopropane carboxamides as effective antiproliferative agents.[1][2] These findings suggest that the core scaffold itself can be optimized to yield compounds with potent anticancer properties.
The following protocols are designed to enable the evaluation of novel derivatives of this compound for their antiproliferative and cytotoxic effects against cancer cell lines. The human myeloid leukemia cell line U937 is used here as an illustrative example, based on published research.[2]
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
U937 (pro-monocytic, human myeloid leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48 hours in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Evaluation (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
U937 cells
-
Complete RPMI-1640 medium
-
Test compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed U937 cells in a 96-well plate as described in Protocol 2.
-
Treat the cells with serial dilutions of the test compound for 48 hours. Include a vehicle control, a positive control for cytotoxicity (e.g., Triton X-100), and a negative control (untreated cells).
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and concise format.
| Compound | Cell Line | IC50 (µM) - 48h | Cytotoxicity (% LDH Release at 2x IC50) |
| Derivative A | U937 | 15.2 ± 1.8 | < 5% |
| Derivative B | U937 | 25.7 ± 2.5 | < 5% |
| Positive Control | U937 | 0.9 ± 0.1 | 95 ± 4% |
Table 1: Example data presentation for antiproliferative and cytotoxicity assays.
Summary and Future Directions
This compound and its analogs are a valuable class of molecules in medicinal chemistry. Their utility as key building blocks for potent multi-kinase inhibitors like Cabozantinib is well-established. Furthermore, emerging research demonstrates their potential as direct-acting antiproliferative agents. The protocols provided herein offer a robust framework for researchers to explore both avenues of application.
Future research could focus on expanding the library of derivatives to probe a wider range of biological targets. The rigid cyclopropane scaffold is an excellent starting point for the design of inhibitors for various enzymes and receptors where a constrained conformation is beneficial for binding. The exploration of these compounds against a broader panel of cancer cell lines and in in vivo models will be crucial in fully elucidating their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 5. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cabozantinib: a MET, RET, and VEGFR2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 10. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-inflammatory Properties of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" Analogues
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic or dysregulated inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. A key enzymatic pathway in inflammation is mediated by cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), potent mediators of pain, fever, and inflammation.[1][2]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of COX enzymes.[2] The discovery of two COX isoforms, COX-1 and COX-2, was a significant milestone. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions like gastric cytoprotection and platelet aggregation.[2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making it a prime target for therapeutic intervention with a potentially improved side-effect profile.[1][2]
The compound "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" and its analogues represent a novel chemical scaffold with potential for development as anti-inflammatory agents. While direct biological data on this specific parent compound is limited in public literature,[3] its structural motifs—a cyclopropanecarboxylic acid core and a phenylcarbamoyl moiety—are present in various biologically active molecules. For instance, certain phenylcarbamoyl-containing compounds have demonstrated anti-inflammatory and anti-arthritic properties.[4] Similarly, cyclopropanecarboxylic acid derivatives are being explored for their therapeutic potential in inflammatory conditions.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of this class of compounds. We will detail the hypothetical mechanism of action, provide step-by-step protocols for key in vitro and in vivo assays, and discuss data interpretation.
Postulated Mechanism of Action
Based on the structural features of this compound analogues, a plausible mechanism of action is the inhibition of the COX-2 enzyme. The cyclopropane ring introduces conformational rigidity, which could facilitate specific binding orientations within the COX-2 active site. The phenylcarbamoyl group may engage in key hydrogen bonding and hydrophobic interactions with residues in the enzyme's active site, contributing to inhibitory potency and selectivity.
Furthermore, many anti-inflammatory agents modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the transcription of cytokines, chemokines, and other inflammatory mediators. It is therefore prudent to investigate whether these compounds exert their effects by modulating these critical signaling cascades.
Key Inflammatory Signaling Pathways
Cyclooxygenase (COX) Pathway
The COX pathway converts arachidonic acid into prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory drugs to minimize gastrointestinal side effects.
Caption: Postulated inhibition of the COX-2 pathway by the test compound.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocols
A systematic evaluation of the anti-inflammatory properties of novel compounds involves a tiered approach, beginning with in vitro enzymatic and cell-based assays, followed by validation in in vivo models of acute inflammation.
In Vitro Evaluation
Protocol 1: COX-1 and COX-2 Inhibitor Screening Assay (Fluorometric)
This assay determines the ability of the test compounds to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Materials:
-
COX Activity Assay Kit (e.g., from Sigma-Aldrich, Cat. No. MAK414 or Abcam, Cat. No. ab204698)[6][7]
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Test compounds dissolved in DMSO
-
96-well opaque microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all buffers, probes, and cofactors according to the kit manufacturer's instructions.[6][7]
-
Compound Dilution: Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration in the well should be kept below 1%.
-
Assay Plate Setup:
-
Enzyme Control wells: Add assay buffer and enzyme (COX-1 or COX-2).
-
Inhibitor Control wells: Add a known selective inhibitor for COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) and the respective enzyme.
-
Test Compound wells: Add the diluted test compounds and the respective enzyme (COX-1 or COX-2).
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the slope of the linear portion of the fluorescence curve for each well.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot percent inhibition versus compound concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the effect of the test compounds on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.[9]
-
Incubation: Incubate the plate for 20-24 hours at 37°C.[8]
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution (Part 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.[9]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part 2 of Griess Reagent) to each well and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percent inhibition of NO production for each compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Protocol 3: Pro-inflammatory Cytokine (TNF-α) Quantification by ELISA
This protocol quantifies the amount of the pro-inflammatory cytokine TNF-α secreted by LPS-stimulated macrophages in the presence of the test compounds.
Materials:
-
Cell culture supernatants from the Nitric Oxide Production Assay (Protocol 2)
-
Human or Murine TNF-α ELISA Kit (e.g., from Abcam, Cat. No. ab285312 or STEMCELL Technologies)[10][11]
-
96-well ELISA plates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Plate Preparation: Coat the ELISA plate with the capture antibody overnight, if not pre-coated. Wash and block the plate according to the kit manufacturer's protocol.
-
Standard and Sample Addition:
-
Prepare a serial dilution of the TNF-α standard provided in the kit.
-
Add the standards and the cell culture supernatants (from Protocol 2) to the appropriate wells.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature.[12]
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour.[13]
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-20 minutes until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percent inhibition of TNF-α production for each compound concentration.
-
In Vivo Evaluation
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory compounds.[14]
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III, IV, etc.: Test compound at different doses
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).[14]
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[15][16]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Experimental Workflow Visualization
Caption: A tiered workflow for evaluating the anti-inflammatory properties of novel compounds.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in clear, well-structured tables to facilitate comparison between different analogues and against reference compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound Analogues (Illustrative Data)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |
| Analogue 1 | 25.4 | 1.2 | 21.2 | 5.8 | 8.3 |
| Analogue 2 | > 100 | 0.5 | > 200 | 2.1 | 4.5 |
| Analogue 3 | 15.8 | 10.2 | 1.5 | 22.4 | 30.1 |
| Celecoxib | 15.2 | 0.04 | 380 | 18.5 | 25.6 |
| Indomethacin | 0.1 | 0.9 | 0.11 | 12.3 | 15.9 |
Data are presented as mean ± SD from three independent experiments.
Interpretation:
-
A higher COX-2 Selectivity Index indicates greater selectivity for the target enzyme. Analogue 2 shows high selectivity, which is a desirable trait.
-
Low IC50 values in the NO and TNF-α assays suggest that the compound can effectively inhibit the production of key inflammatory mediators in a cellular context. Analogue 2 demonstrates potent activity in these cell-based assays.
Table 2: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 5 hours |
| Vehicle | - | 0 | 0 |
| Analogue 2 | 10 | 35.2 ± 4.1 | 48.6 ± 5.3 |
| Analogue 2 | 30 | 58.9 ± 6.2 | 65.1 ± 7.0 |
| Indomethacin | 10 | 45.7 ± 5.5 | 55.3 ± 6.1 |
*p < 0.05 compared to the vehicle control group. Data are presented as mean ± SEM.
Interpretation:
-
A dose-dependent reduction in paw edema indicates that the compound is orally bioavailable and effective in an acute model of inflammation. Analogue 2 shows significant anti-inflammatory activity in vivo, comparable to or exceeding the efficacy of the standard drug Indomethacin at a higher dose.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of novel this compound analogues. By employing a combination of in vitro enzymatic and cell-based assays followed by in vivo validation, researchers can effectively identify promising lead candidates for further development. The detailed protocols and data interpretation guidelines presented here serve as a valuable resource for drug discovery professionals aiming to develop the next generation of safe and effective anti-inflammatory therapeutics.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4256759A - Alphacarbamoyl-pyrrolpropionitriles - Google Patents [patents.google.com]
- 5. WO2013040120A1 - Formulations of cyclopropanecarboxylic acid {2-(1s)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-3-oxo-2,3-dihydro-1h-isoindol-4-yl}-amidecelgene corporation state of incorporation:delaware - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. abcam.cn [abcam.cn]
- 11. stemcell.com [stemcell.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for Evaluating the Antimicrobial and Antifungal Activity of Cyclopropane Carboxamide Compounds
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cyclopropane rings, acting as stable bioisosteres for carbon-carbon double bonds, offer unique structural and electronic properties that can enhance metabolic stability, improve drug efficacy, and increase receptor affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the evaluation of cyclopropane carboxamide derivatives, a promising class of compounds exhibiting significant antimicrobial and antifungal potential. We will delve into the hypothesized mechanisms of action, present robust protocols for determining compound efficacy, and discuss the interpretation of results in the context of structure-activity relationships (SAR).
Introduction: The Therapeutic Potential of the Cyclopropane Moiety
The cyclopropane ring is a recurring motif in a wide array of biologically active natural products and synthetic drugs.[3] Its inherent ring strain and unique bonding characteristics allow it to improve key pharmacological properties when incorporated into a molecular structure.[4] Compounds containing this three-membered carbocyclic moiety have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1][3]
In the context of antimicrobial drug discovery, the cyclopropane carboxamide scaffold is particularly compelling. The strategic combination of a rigid cyclopropane core with a versatile carboxamide linker allows for fine-tuning of the molecule's steric and electronic properties. This facilitates the exploration of structure-activity relationships by modifying substituents on both the aryl rings and the amide group, which can significantly influence antimicrobial potency.[1] Recent studies have highlighted derivatives with notable activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and pathogenic fungi, particularly Candida albicans.[1][5][6]
Hypothesized Mechanism of Antifungal Action
While the precise mechanisms for all microbial species are still under investigation, compelling evidence suggests a primary target for the antifungal activity of certain cyclopropane carboxamides. Molecular docking studies have shown that these compounds exhibit a strong binding affinity for the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51.[1][5][6]
Causality of the Mechanism: The CYP51 enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, the cyclopropane carboxamide compound disrupts the ergosterol pathway. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal membrane's structure and function, resulting in cell growth inhibition and death. This mechanism is analogous to that of widely used azole antifungal drugs.
Caption: Proposed antifungal mechanism via inhibition of the CYP51 enzyme.
Synthesis and Evaluation Workflow
A systematic approach is crucial for identifying lead compounds. The process begins with the chemical synthesis of a library of derivatives, followed by a rigorous, multi-stage biological evaluation.
Synthesis Strategy: A common and effective approach for creating a diverse library of these compounds is the "active splicing method".[1][5] This involves synthesizing a core cyclopropane structure and then introducing various amide and aryl groups to generate a range of final compounds for testing.
Caption: General workflow from synthesis to biological evaluation.
Protocols for Antimicrobial & Antifungal Susceptibility Testing
Standardized protocols are essential for generating reliable and reproducible data.[7][8] The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[7][9] The broth microdilution method is a widely used quantitative technique.[7][10]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the cyclopropane carboxamide compound in a 96-well microtiter plate. After incubation, the wells are visually inspected for growth to determine the MIC value.
Materials:
-
Test cyclopropane carboxamide compounds, dissolved in a suitable solvent (e.g., DMSO).
-
96-well sterile, flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Fungal strains (e.g., C. albicans ATCC 90028).
-
Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole).
-
Sterile saline or PBS.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.
-
Dilute this adjusted suspension in the appropriate test medium (CAMHB or RPMI) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the well.
-
-
Compound Dilution Plate Preparation:
-
In a separate "master" 96-well plate, prepare 2-fold serial dilutions of each test compound.
-
Start by adding 100 µL of media to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (at 2x the final desired concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation of Test Plate:
-
Transfer 50 µL from each well of the master dilution plate to a new, sterile 96-well test plate.
-
Add 50 µL of the prepared microbial inoculum to wells 1 through 11 of the test plate.
-
Add 50 µL of sterile medium (instead of inoculum) to well 12 (sterility control).
-
The final volume in each well is 100 µL.
-
-
Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.
-
For azoles and echinocandins against yeasts, the endpoint is often defined as the concentration that results in approximately 50% growth inhibition compared to the control.[9]
-
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is a logical extension of the MIC test to determine if a compound is static (inhibits growth) or cidal (kills the organism).
Principle: Following MIC determination, aliquots from the wells showing no visible growth are subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Step-by-Step Methodology:
-
Perform the MIC assay as described above.
-
After the MIC is determined, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay until growth is visible in the subculture from the growth control well.
-
Count the number of colonies on each plate. The MBC/MFC is the lowest concentration that shows no growth or a colony count that represents a ≥99.9% kill rate.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Organizing efficacy data into a clear format is critical for comparison and analysis.
Example Data: A study of fifty-three cyclopropane carboxamide derivatives identified several compounds with promising activity.[1] The data below highlights the most effective candidates against C. albicans.
| Compound ID | Structure (Key Features) | Target Organism | MIC₈₀ (µg/mL) |
| F8 | 2-(4-chlorophenyl)-N-(thiazol-2-yl) | Candida albicans | 16 |
| F24 | 2-(4-methoxyphenyl)-N-(o-tolyl) | Candida albicans | 16 |
| F42 | 2-(4-fluorophenyl)-N-(pyridin-2-yl) | Candida albicans | 16 |
| Fluconazole | (Positive Control) | Candida albicans | 2 |
| Data synthesized from Chen et al., 2024.[1] |
Interpreting the Results (SAR Insights):
-
Influence of Amide Substituents: The preliminary SAR suggests that aryl amides tend to show higher activity than fatty amides.[1]
-
Influence of Aryl Groups: The nature and position of substituents on the phenyl ring at C2 of the cyclopropane core are critical for activity. The presence of halogens (chloro, fluoro) or an electron-donating methoxy group at the para-position appears to be favorable for antifungal activity against C. albicans.[1]
-
Target Specificity: The strong performance of compounds F8, F24, and F42 against C. albicans aligns with their predicted high affinity for the fungal CYP51 protein, suggesting a targeted mechanism of action.[1][6]
Conclusion and Future Directions
Cyclopropane carboxamides represent a valuable scaffold for the development of novel antimicrobial and antifungal agents. The protocols outlined in this guide provide a standardized framework for researchers to reliably assess the in vitro efficacy of newly synthesized derivatives. Future work should focus on expanding the library of compounds to further probe the structure-activity relationship, confirming the mechanism of action through biochemical assays, and evaluating the toxicity and pharmacokinetic profiles of the most promising leads in preclinical models.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdb.apec.org [pdb.apec.org]
- 8. woah.org [woah.org]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylcyclopropane Carboxamide
Welcome to the dedicated technical support center for the synthesis of 1-phenylcyclopropane carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of their target compounds. Drawing from established literature and extensive field experience, this document provides in-depth, practical solutions to challenges you may encounter during your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of 1-phenylcyclopropane carboxamide, particularly focusing on the critical amidation step of 1-phenylcyclopropanecarboxylic acid.
Question: My amidation reaction is showing low to no yield. What are the likely causes and how can I fix it?
Answer: Low or no product formation is the most common issue in amide bond synthesis. The root cause typically falls into one of three categories: inefficient carboxylic acid activation, poor amine nucleophilicity, or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1]
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxyl group is not sufficiently electrophilic to react with an amine directly. It must be converted into a more reactive intermediate.
-
Diagnosis: If you are using a coupling reagent, it may be old, hydrated, or used in insufficient stoichiometric amounts.
-
Solution:
-
Use fresh, high-purity coupling reagents. Store them in a desiccator.
-
Increase the equivalents of the coupling reagent (e.g., from 1.1 eq. to 1.5 eq.).
-
Consider a pre-activation step: stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[1] This ensures the active ester is formed before the amine is introduced.
-
-
-
Deactivated Amine: The amine's lone pair is its key to nucleophilicity. If it's protonated, it cannot attack the activated carboxylic acid.
-
Diagnosis: An acid-base reaction between your carboxylic acid and amine can form an unreactive ammonium carboxylate salt.[2][3] This is especially true if no external base is added.
-
Solution:
-
Ensure at least two equivalents of a non-nucleophilic base (like DIPEA or triethylamine) are used. One equivalent neutralizes the acid, and the second mops up the acidic byproduct from the coupling reaction (e.g., HCl if using an acid chloride).[3][4]
-
If your amine is an HCl salt, you will need an additional equivalent of base to liberate the free amine.[4]
-
-
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid (e.g., O-acylisourea intermediate for carbodiimides) is highly reactive and susceptible to hydrolysis.
-
Diagnosis: This is a common problem if your solvent or reagents are not anhydrous.
-
Solution:
-
Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves).
-
Ensure all glassware is oven-dried before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.[1]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing a failed amidation reaction.
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield amidation reactions.
Question: I am observing significant side product formation. What are the common impurities and how can I minimize them?
Answer: Side product formation complicates purification and reduces the yield of your desired 1-phenylcyclopropane carboxamide. The most common side products depend on the coupling method used.
-
N-Acylurea Byproduct (when using carbodiimides like EDC or DCC): The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Mitigation: This side reaction can be suppressed by adding a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®).[5] These additives intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.
-
-
Anhydride Formation: When attempting to form an acid chloride using reagents like oxalyl chloride or SOCl₂, the acid chloride can sometimes react with the remaining carboxylic acid to form an anhydride, which may be less reactive towards the amine.[6]
-
Mitigation: Ensure complete conversion to the acid chloride. Using neat SOCl₂ at elevated temperatures can be effective, but may introduce other side reactions.[6] A milder alternative is using oxalyl chloride with a catalytic amount of DMF in an anhydrous solvent like DCM.
-
-
Epimerization/Racemization (if chiral centers are present): Although 1-phenylcyclopropane carboxamide itself is achiral, derivatives with chiral centers can be susceptible to racemization, especially if the reaction conditions are harsh (e.g., high temperatures or strong bases).
-
Mitigation: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure®.[1] Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) is also beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare 1-phenylcyclopropane carboxamide?
A1: A robust and widely reported method involves a two-step sequence:
-
Synthesis of the Precursor Acid: Start with the α-alkylation of 2-phenylacetonitrile using 1,2-dibromoethane in the presence of a strong base. The resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed (typically under acidic conditions with concentrated HCl) to yield 1-phenylcyclopropanecarboxylic acid.[7]
-
Amidation: The carboxylic acid is then coupled with an amine source (e.g., ammonium chloride with a base, or aqueous ammonia) using a standard peptide coupling reagent. This modular approach allows for the synthesis of a wide variety of amide derivatives by simply changing the amine component.[7]
Q2: How do I choose the right coupling reagent for my amidation reaction?
A2: The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, sensitivity to racemization, and cost.
| Coupling Reagent | Base | Solvent | Advantages | Disadvantages |
| HATU / HBTU | DIPEA, TEA | DMF, DCM | High reactivity, fast reactions, low racemization.[1] | Expensive, can be difficult to remove uronium byproducts. |
| EDC / HOBt | DIPEA, NMM | DCM, DMF | Water-soluble urea byproduct is easily removed by aqueous workup. | HOBt has explosive properties; rearrangement to N-acylurea possible.[5] |
| SOCl₂ / (COCl)₂ | Pyridine, TEA | DCM, Toluene | Inexpensive and highly reactive (forms acid chloride in situ). | Generates corrosive HCl; harsh conditions can be incompatible with sensitive functional groups.[4][6] |
| T3P® | Pyridine, TEA | EtOAc, MeCN | Byproducts are water-soluble and easily removed; efficient. | Reagent is moisture-sensitive. |
Q3: My amine is very electron-deficient or sterically hindered. How can I improve the reaction?
A3: Poorly nucleophilic amines require more forceful conditions.
-
Switch to an Acid Chloride: Convert the carboxylic acid to the more electrophilic 1-phenylcyclopropanecarbonyl chloride using SOCl₂ or oxalyl chloride. Acid chlorides are significantly more reactive and can often overcome the low nucleophilicity of the amine.[6]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully for decomposition.
-
Use a More Potent Coupling Reagent: Uronium-based reagents like HATU are generally more effective than carbodiimides for challenging couplings.[1]
Optimized Experimental Protocol: Amidation via HATU Coupling
This protocol describes a reliable method for converting 1-phenylcyclopropanecarboxylic acid to its primary amide using HATU, a highly efficient coupling reagent.
Materials:
-
1-phenylcyclopropanecarboxylic acid (1.0 eq.)
-
HATU (1.1 eq.)
-
Ammonium Chloride (NH₄Cl) (1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 1-phenylcyclopropanecarboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF (approx. 0.5 M concentration).
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir the mixture at room temperature for 20 minutes. This pre-activates the carboxylic acid.
-
Amine Addition: In a separate flask, suspend ammonium chloride (1.5 eq.) in a small amount of DMF and add the remaining DIPEA (1.0 eq.) to generate ammonia in situ. Stir for 5 minutes.
-
Coupling: Transfer the ammonia/DIPEA suspension to the activated acid mixture via cannula.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with water (2x), followed by saturated aqueous LiCl solution (to remove residual DMF), and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure 1-phenylcyclopropane carboxamide.
Reaction Mechanism: HATU-Mediated Amide Coupling
The diagram below illustrates the activation of the carboxylic acid by HATU to form a highly reactive acyl-tetramethyluronium intermediate, which is then readily attacked by the amine.
Caption: Mechanism of HATU-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
Welcome to the dedicated technical support center for the synthesis of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and reproducible outcome.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in the preparation of several pharmacologically active molecules, typically involves the mono-acylation of aniline with a derivative of cyclopropane-1,1-dicarboxylic acid. The most common precursors are cyclopropane-1,1-dicarboxylic acid itself, its anhydride, or the corresponding diacyl chloride. While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and reduce the overall yield of the desired product. This guide will address these potential pitfalls and provide robust solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is significantly low. What are the primary causes?
Answer: Low yields in this synthesis can often be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials.
-
Incomplete Carboxylic Acid Activation: When starting from cyclopropane-1,1-dicarboxylic acid, the carboxylic acid groups must be activated to facilitate amide bond formation. Incomplete activation will result in a significant amount of unreacted starting material.[1]
-
Aniline Deactivation: Aniline is a basic amine and can be protonated by the acidic starting material (cyclopropane-1,1-dicarboxylic acid) or by acidic byproducts formed during the reaction (e.g., HCl if using an acyl chloride). A protonated amine is no longer nucleophilic and will not react.[2]
-
Hydrolysis of Reactive Intermediates: If using highly reactive starting materials like cyclopropane-1,1-dicarboxylic anhydride or the diacyl chloride, the presence of even trace amounts of water can lead to hydrolysis back to the dicarboxylic acid, thus quenching the reaction.[3][4][5]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Excessively high temperatures can promote the formation of side products, while temperatures that are too low may lead to an incomplete reaction.
Question 2: I am observing a significant amount of a higher molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?
Answer: The most common high molecular weight byproduct in this synthesis is the N,N'-diphenylcyclopropane-1,1-dicarboxamide (the diamide).
-
Mechanism of Formation: This side product arises from the reaction of both carboxylic acid functionalities of the cyclopropane-1,1-dicarboxylic acid derivative with two molecules of aniline.
-
Strategies for Minimization:
-
Stoichiometry Control: Use a stoichiometric excess of the cyclopropane-1,1-dicarboxylic acid derivative relative to aniline. This favors the formation of the mono-acylated product. A 1.5 to 2-fold excess of the diacid or anhydride is a good starting point.
-
Slow Addition of Aniline: Adding the aniline solution dropwise to the reaction mixture containing the activated dicarboxylic acid derivative can help maintain a low concentration of the amine, thereby reducing the likelihood of di-acylation.
-
Use of a Bulky Base: Employing a sterically hindered non-nucleophilic base can sometimes favor mono-acylation by creating a more crowded environment around the second reactive site after the first acylation has occurred.
-
Question 3: My final product seems to contain unreacted starting materials. How can I effectively remove them?
Answer: The presence of unreacted starting materials is a common purification challenge.
-
Removal of Unreacted Aniline: Aniline is a basic compound. An acidic wash of the organic layer during work-up (e.g., with 1M HCl) will protonate the aniline, forming a water-soluble salt that can be easily extracted into the aqueous phase.
-
Removal of Unreacted Cyclopropane-1,1-dicarboxylic Acid: This diacid is acidic. A basic wash of the organic layer (e.g., with a saturated solution of sodium bicarbonate) will deprotonate the carboxylic acid groups, forming a water-soluble carboxylate salt that can be extracted into the aqueous phase. The desired product, being a carboxylic acid itself, will also be extracted into the basic aqueous layer. Subsequent acidification of this aqueous layer will precipitate both the desired product and the unreacted diacid. Further purification by recrystallization or chromatography will be necessary.
Question 4: I have identified an unexpected isomer in my product mixture. What could it be?
Answer: Under certain conditions, particularly with prolonged heating or in the presence of strong acids or bases, a ring-opening side reaction can occur, leading to the formation of 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid .
-
Mechanism of Formation: This side product can arise from the nucleophilic attack of aniline on the cyclopropane ring of a highly activated intermediate, such as a mixed anhydride, leading to ring opening and subsequent cyclization. While less common under standard amide coupling conditions, it is a known reactivity pattern for activated cyclopropanes.[6]
-
Prevention: To minimize this side product, it is crucial to employ mild reaction conditions and avoid prolonged heating. The use of coupling agents that do not overly activate the cyclopropane ring is also advisable.
Potential Side Products Summary
| Side Product | Structure | Reason for Formation | Prevention/Removal Strategy |
| N,N'-diphenylcyclopropane-1,1-dicarboxamide (Diamide) | C₁₅H₁₄N₂O₂ | Reaction of both carboxylic acid groups with aniline. | Use excess diacid/anhydride; slow addition of aniline. |
| Cyclopropane-1,1-dicarboxylic Acid | C₅H₆O₄ | Unreacted starting material or hydrolysis of anhydride/acyl chloride. | Basic wash during work-up; ensure anhydrous conditions. |
| Aniline | C₆H₇N | Unreacted starting material. | Acidic wash during work-up. |
| 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid | C₁₁H₁₁NO₃ | Ring-opening of the cyclopropane ring followed by cyclization. | Use mild reaction conditions; avoid prolonged heating. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acyl Chloride
This protocol involves the in-situ formation of the mono-acyl chloride of cyclopropane-1,1-dicarboxylic acid followed by reaction with aniline.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend cyclopropane-1,1-dicarboxylic acid (1.5 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.0 eq.) dropwise to the suspension. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
In a separate flask, prepare a solution of aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and add it dropwise to the reaction mixture containing the in-situ formed acyl chloride.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
-
To isolate the product, extract the organic layer with a saturated NaHCO₃ solution.
-
Acidify the aqueous bicarbonate layer with 1M HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Main synthetic route to the target compound.
Common Side Product Formations
References
- 1. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrevise.org [chemrevise.org]
- 4. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 5. chemrevise.org [chemrevise.org]
- 6. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
Introduction
Welcome to the technical support guide for the purification of crude "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" (CAS 145591-80-6). This molecule, a key intermediate and a known impurity in the synthesis of kinase inhibitors like Cabozantinib, possesses both a carboxylic acid and an amide functional group.[1] This unique structure presents specific challenges and opportunities for purification. This guide provides field-proven insights, detailed protocols, and troubleshooting advice designed for researchers, chemists, and drug development professionals to achieve high purity for this critical compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of cyclopropane-1,1-dicarboxylic acid with an activating agent (e.g., thionyl chloride) followed by reaction with aniline.[2][3] Based on this, the primary impurities include:
-
Starting Materials: Unreacted aniline and cyclopropane-1,1-dicarboxylic acid.
-
Side-Products: N,N'-diphenylcyclopropane-1,1-dicarboxamide, which is formed if aniline reacts with both carboxylic acid groups.
-
Reagents & Solvents: Residual coupling agents, bases (like triethylamine), and solvents used during the reaction and initial workup (e.g., THF, ethyl acetate).[2]
Q2: Which physicochemical properties are most important for designing a purification strategy?
A2: The two key features are the acidic carboxylic acid group and the neutral amide group.
-
Acidity: The carboxylic acid proton is readily removed by a base. This allows for a highly selective separation from neutral impurities via acid-base extraction.[4][5] Most carboxylic acids have a pKa in the range of 4-5, making them strong enough to react with weak bases like sodium bicarbonate (NaHCO₃).[5]
-
Solubility: The compound is a solid, making recrystallization a viable final polishing step.[6] Its polarity is intermediate, so it will have limited solubility in non-polar solvents (like heptane) and high solubility in polar organic solvents (like ethyl acetate or alcohols).[2]
Q3: What is the best purification method for my needs?
A3: The choice depends on the impurity profile, scale, and desired final purity.
-
For removing neutral or basic impurities (like aniline or the dicarboxamide side-product): Acid-base extraction is exceptionally effective and scalable. It is the recommended first major purification step.[7]
-
For removing acidic impurities (like unreacted dicarboxylic acid) or for final polishing: Recrystallization is ideal. It is excellent for removing small amounts of closely related impurities and achieving high crystalline purity.[8]
-
For difficult separations or very high purity requirements (>99.5%): Preparative column chromatography may be necessary, although it is less scalable. HPLC methods can be developed for analytical purity checks and scaled for purification.[9]
Q4: How can I monitor the purification process effectively?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of fractions from column chromatography or for assessing the completeness of an extraction. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid to ensure the carboxylic acid remains protonated and gives a sharp spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A reverse-phase C18 column is typically effective for this class of molecules.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product and identifying the presence of any residual starting materials or solvent impurities.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem / Observation | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Yield After Acid-Base Extraction | 1. Incomplete Deprotonation: The pH of the aqueous layer was not sufficiently basic to fully deprotonate the carboxylic acid. 2. Incomplete Reprotonation: The pH was not made sufficiently acidic to precipitate the product. 3. Emulsion Formation: An emulsion formed during extraction, trapping the product between layers. | Solution: 1. Use a base like sodium bicarbonate or sodium hydroxide and confirm the aqueous layer pH is >8. For carboxylic acids, the pH should ideally be at least two units above the pKa to ensure >99% conversion to the salt form.[6] Perform multiple extractions (e.g., 3x with smaller volumes) to ensure complete transfer. 2. Add acid (e.g., 1M HCl) dropwise until the pH is <3. Check with pH paper. Cool the solution in an ice bath to decrease the product's solubility and maximize precipitation.[8] If no solid forms, the product may be supersaturated or still dissolved; try extracting it back into an organic solvent like ethyl acetate.[5] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| Product "Oils Out" During Recrystallization | 1. Solvent Choice: The chosen solvent is too good a solvent, or the anti-solvent is added too quickly. 2. Cooling Rate: The solution was cooled too rapidly, preventing proper crystal lattice formation. 3. Insoluble Impurities: The "oil" is actually a melted impurity with a lower melting point than the product. | Solution: 1. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[10] Use a solvent pair system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, ethanol). Then, slowly add a "poor" hot solvent (e.g., heptane, water) until turbidity persists. Re-heat to clarify and then allow to cool slowly. 2. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes oiling or amorphous solid formation instead of pure crystals. 3. If an oil persists, try to re-heat the solution, add more of the "good" solvent, and filter the hot solution to remove any insoluble matter before allowing it to cool. |
| Colored Impurities Persist After Purification | 1. Conjugated Byproducts: Highly conjugated or polymeric impurities are present that are not efficiently removed by extraction or crystallization. | Solution: 1. Perform a charcoal treatment. Add a small amount (1-2% by weight) of activated carbon to the hot solution during recrystallization, hold at temperature for 5-10 minutes, and then filter the hot solution through a pad of celite to remove the carbon and the adsorbed impurities. Caution: Using too much charcoal can lead to significant product loss. |
| Purity is Still Low After One Method (e.g., <95%) | 1. Similar Impurities: An impurity has very similar acidic and polarity properties to the desired product (e.g., unreacted cyclopropane-1,1-dicarboxylic acid). | Solution: 1. A multi-step approach is necessary. First, use acid-base extraction to remove all neutral and basic impurities. Then, perform a careful recrystallization on the resulting solid to separate it from other acidic compounds. The difference in solubility between the mono-amide product and the starting dicarboxylic acid should be sufficient for separation by crystallization. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude material (e.g., 10 g) in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100-150 mL) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure all the carboxylic acid product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Wash (Optional): The organic layer, which contains neutral/basic impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to identify these impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (check with pH paper). A white precipitate of the pure product should form.[8]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for polishing the product obtained from extraction or for use as a standalone method if impurities are minor.
-
Solvent Selection: Choose an appropriate solvent system. An ethyl acetate/heptane or ethanol/water system is a good starting point. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" hot solvent (e.g., ethyl acetate) to dissolve the solid completely at reflux temperature.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the solution from heat. If using a solvent pair, slowly add the "poor" solvent (e.g., heptane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Section 4: Data & Visualization
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethyl Acetate | 77.1 | 4.4 | Good "soluble" solvent. Dissolves the product well when hot. |
| Ethanol | 78.4 | 4.3 | Good "soluble" solvent, protic. Can form H-bonds. |
| Heptane | 98.4 | 0.1 | Good "insoluble" anti-solvent. Miscible with EtOAc. |
| Water | 100 | 10.2 | Good "insoluble" anti-solvent. Miscible with ethanol. |
| Toluene | 110.6 | 2.4 | Can be used for recrystallizing solid acids.[6] |
| DCM | 39.6 | 3.1 | Often too volatile for easy recrystallization. |
Diagrams of Purification Workflows
Caption: Workflow for Purification by Acid-Base Extraction.
Caption: Troubleshooting Decision Tree for Recrystallization Issues.
Section 5: References
-
Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis. Retrieved from --INVALID-LINK--
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (2018). Cyclopropane carboxylic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. Retrieved from --INVALID-LINK--
References
- 1. chemscene.com [chemscene.com]
- 2. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Cyclopropane carboxylic acid | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Cyclopropanecarboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of cyclopropanecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with scaling up these valuable synthetic motifs. The cyclopropane ring is a cornerstone in many pharmaceuticals and agrochemicals, and its efficient synthesis on a larger scale is often a critical bottleneck. This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities with confidence.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific issues you may encounter during the scale-up of cyclopropanation reactions, providing potential causes and actionable solutions.
Problem 1: Low or Stalled Conversion in Simmons-Smith Reactions
Q: My Simmons-Smith cyclopropanation reaction works well on a 1-gram scale, but on a 100-gram scale, the conversion is sluggish and often incomplete. What are the likely causes and how can I rectify this?
A: This is a classic scale-up challenge with the Simmons-Smith reaction. The issue often stems from a combination of factors related to mass and heat transfer, as well as the activity of the zinc reagent.
Potential Causes & Solutions:
-
Inadequate Activation of Zinc: The formation of the active organozinc carbenoid on the surface of the zinc metal is crucial. On a larger scale, achieving uniform activation of the zinc-copper couple can be difficult.
-
Solution: Ensure your zinc dust is of high purity and fine mesh. Activate the zinc-copper couple immediately before use by washing the zinc dust with dilute acid (e.g., 1M HCl) to remove the passivating oxide layer, followed by rinsing with water, ethanol, and then ether. Then, treat with a copper(II) sulfate solution. For gram-scale synthesis, mechanochemical activation of zinc(0) via ball-milling has been shown to be effective and can avoid the use of bulk solvents.[1] A more reproducible and often more reactive alternative for larger scales is the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[2][3][4][5] This generates the active carbenoid more reliably and quantitatively.[2]
-
-
Poor Reagent Quality: The quality of diiodomethane and the solvent is critical.
-
Exotherm Control: The formation of the zinc carbenoid is exothermic and can be difficult to control on a larger scale, potentially leading to reagent decomposition.[7]
-
Solution: Maintain a consistent temperature profile. The addition of reagents is often performed at 0 °C or below, followed by slow warming to room temperature.[4] For large-scale reactions, consider a jacketed reactor with precise temperature control. A slow, controlled addition of the dihalomethane to the reaction mixture is crucial to manage the exotherm.[8]
-
-
Reaction Quenching and Work-up: Inefficient quenching can lead to side reactions and isolation difficulties.
Problem 2: Poor Diastereoselectivity in Catalytic Cyclopropanation
Q: I am performing a rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate, and I'm getting a poor trans:cis ratio of diastereomers. How can I improve the selectivity?
A: Diastereoselectivity in catalytic cyclopropanations is highly dependent on the catalyst, solvent, and the steric and electronic properties of both the alkene and the carbene precursor.
Potential Causes & Solutions:
-
Catalyst Choice: The ligands on the metal catalyst play a pivotal role in controlling the stereochemical outcome.
-
Solution: For rhodium-catalyzed reactions, the choice of carboxylate ligands on the dirhodium(II) catalyst is critical. Bulky ligands can enforce a specific trajectory of approach for the alkene to the metal carbene, thereby enhancing diastereoselectivity. For example, while Rh₂(OAc)₄ gives a moderate trans:cis ratio, more sterically demanding catalysts like dirhodium tetrakis(triphenylacetate) (Rh₂ (TPA)₄) can significantly improve diastereoselectivity in reactions with α-alkyl-α-diazoesters.[10] It is often necessary to screen a library of ligands to find the optimal one for a specific substrate.[9]
-
-
Carbene Precursor: The structure of the diazo compound influences the stereoselectivity.
-
Solvent Effects: The solvent can influence the conformation of the transition state.
-
Solution: While dichloromethane is a common solvent, exploring other non-coordinating solvents might be beneficial. For some systems, even subtle changes in the solvent can impact the diastereomeric ratio.
-
Table 1: Effect of Catalyst on the Diastereoselectivity of Cyclopropanation of Styrene with Ethyl Diazoacetate [9]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 75:25 |
| 2 | Cu(acac)₂ | Dioxane | 80 | 85 | 70:30 |
Problem 3: Side Reactions with Diazo Compounds
Q: In my rhodium-catalyzed cyclopropanation using an α-alkyl-α-diazoester, I am observing significant amounts of a β-hydride elimination byproduct. How can this be suppressed?
A: β-hydride elimination is a common side reaction with α-alkyl-α-diazoesters, where the metal carbene rearranges to form an alkene instead of reacting with the substrate.
Potential Causes & Solutions:
-
Catalyst Reactivity: Standard catalysts like dirhodium tetraacetate (Rh₂(OAc)₄) may favor the β-hydride elimination pathway.
-
Solution: Employing sterically demanding dirhodium carboxylate ligands can suppress this side reaction. Catalysts like dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) have been shown to be effective in promoting cyclopropanation over β-hydride elimination.[10]
-
-
Slow Addition of Diazo Compound: Rapid addition of the diazo compound can lead to high concentrations of the reactive metal carbene, increasing the likelihood of side reactions.
-
Solution: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. This maintains a low steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up Simmons-Smith reactions, especially when using the Furukawa modification (diethylzinc)?
A1: The primary safety concerns are the pyrophoric nature of diethylzinc and the exothermic reaction profile.
-
Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and will ignite spontaneously on contact with air. It also reacts violently with water. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry, air-free solvents and glassware.[7][11] Standard operating procedures for handling pyrophoric reagents must be strictly followed.[12]
-
Exothermicity: The formation of the zinc carbenoid is highly exothermic.[7] On a large scale, this heat generation can be difficult to manage and could lead to a runaway reaction. A robust cooling system and slow, controlled addition of reagents are essential.[8] Continuous flow reactors offer a safer alternative for scale-up as they provide superior heat and mass transfer, minimizing the accumulation of hazardous intermediates.[13][14][15]
Q2: My cyclopropane derivative is sensitive to acid and degrades during silica gel chromatography. What are my purification options?
A2: Acid-sensitivity is a common issue with cyclopropane derivatives. Here are some alternative purification strategies:
-
Deactivated Silica Gel: Neutralize the acidic sites on silica gel by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (basic or neutral grade).
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of solvents is recommended to find optimal conditions.
-
Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be a viable option.
Q3: What are the advantages of using flow chemistry for cyclopropanation reactions?
A3: Flow chemistry offers several key advantages for scaling up cyclopropanation reactions:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents and unstable intermediates at any given time. This is particularly beneficial when working with pyrophoric reagents like diethylzinc or explosive compounds like diazomethane.[13][15][16]
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling precise temperature control and safe handling of highly exothermic reactions.[13][14]
-
Improved Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yields.[8]
-
Scalability: Scaling up a flow process often involves running the reactor for a longer duration or using multiple reactors in parallel, which can be more straightforward than scaling up a batch process.[13]
Experimental Protocols
Protocol 1: Scale-Up of Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a general guideline for the cyclopropanation of an alkene on a multi-gram scale using diethylzinc and diiodomethane.
CAUTION: Diethylzinc is pyrophoric and reacts violently with water. This procedure must be performed by trained personnel under a strict inert atmosphere.[7]
-
Reactor Setup: Assemble a dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. The flask should be placed in a cooling bath.
-
Inerting: Thoroughly dry all glassware in an oven and assemble while hot under a stream of nitrogen.
-
Charging Reagents: Charge the flask with the alkene (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.
-
Addition of Diethylzinc: Slowly add a solution of diethylzinc in hexanes (typically 1.0 M, 2.0 equiv) to the stirred solution via cannula or a dropping funnel, maintaining the internal temperature below 5 °C.
-
Addition of Diiodomethane: After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[9]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC, GC, or HPLC.[9][17][18]
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Rhodium-Catalyzed Cyclopropanation with an Aryldiazoacetate
This protocol provides a general procedure for the enantioselective cyclopropanation of an alkene using a chiral dirhodium(II) catalyst.
CAUTION: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a dry flask with the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01-1 mol%).
-
Solvent and Alkene Addition: Add anhydrous solvent (e.g., dichloromethane) and the alkene (typically in excess, 3-5 equiv).
-
Diazo Compound Addition: Prepare a solution of the aryldiazoacetate (1.0 equiv) in the same anhydrous solvent. Using a syringe pump, add the diazoacetate solution to the reaction mixture over several hours.
-
Reaction Monitoring: Monitor the disappearance of the diazo compound (a yellow color is often indicative of its presence) and the formation of the product by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove the catalyst and any byproducts. The enantiomeric excess can be determined by chiral HPLC or GC analysis.[19]
Visualizations and Data
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity.
Simplified Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: Rhodium-catalyzed cyclopropanation cycle.
References
- 1. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B [pubs.rsc.org]
- 2. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. wcu.edu [wcu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
- 16. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid"
Technical Support Center: Synthesis of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in pharmaceutical research and development. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the challenges of this synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound typically involves the mono-amidation of cyclopropane-1,1-dicarboxylic acid. While several methods exist for amide bond formation, a highly effective and increasingly common approach is the direct reaction of a carboxylic acid with an isocyanate. This route is often favored for its operational simplicity and high atom economy, as the only byproduct is carbon dioxide (CO₂).[1][2]
The core transformation is as follows:
-
Reactants: Cyclopropane-1,1-dicarboxylic acid and Phenyl Isocyanate.
-
Reaction: Nucleophilic addition of the carboxylate to the isocyanate, followed by decarboxylation.
-
Product: this compound.
This guide will focus on troubleshooting this specific pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction is sluggish or shows no conversion of starting materials. What's going wrong?
This is a common issue often related to reagent quality, activation, or reaction conditions.
Possible Causes and Solutions:
-
Poor Quality Reagents:
-
Phenyl Isocyanate: Isocyanates are highly reactive towards moisture, which converts them to the corresponding aniline and then to a symmetric diaryl urea, a common and often insoluble impurity.[3] Use a freshly opened bottle or distill the isocyanate under reduced pressure before use.
-
Solvent: The reaction requires anhydrous conditions. Use a dry, aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[2][4] Ensure the solvent is from a freshly opened bottle or has been properly dried.
-
-
Insufficient Carboxylate Formation: The reaction proceeds through the carboxylate salt attacking the isocyanate.[1][2]
-
Base Selection: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used to form the carboxylate salt in situ. Ensure you are using at least one equivalent of base for the reacting carboxyl group.
-
Mixing: Ensure the cyclopropane-1,1-dicarboxylic acid and the base are fully dissolved or well-suspended in the solvent before adding the phenyl isocyanate.
-
-
Low Temperature: While the initial addition of the isocyanate may be done at a low temperature (0 °C) to control the exotherm, the reaction itself typically proceeds well at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but this may also increase the rate of side reactions.
Troubleshooting Logic Diagram: Low or No Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: My reaction mixture produced a significant amount of a white, insoluble precipitate. What is it and how can I prevent it?
The most likely culprit is 1,3-diphenylurea .
Mechanism of Formation: Phenyl isocyanate reacts readily with any trace water in the reaction mixture. This forms an unstable carbamic acid, which quickly decarboxylates to yield aniline. This newly formed aniline is highly nucleophilic and will rapidly react with another molecule of phenyl isocyanate to produce 1,3-diphenylurea.
Prevention Strategies:
-
Strict Anhydrous Conditions: As mentioned in Q1, this is paramount. Dry all glassware in an oven, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Order of Addition: Add the phenyl isocyanate slowly to the solution of the carboxylic acid and base. This ensures the isocyanate has a higher chance of reacting with the intended carboxylate nucleophile rather than trace moisture.
Q3: I'm seeing two products on my TLC/LC-MS. One is my desired product, but what is the other major spot?
Besides diphenylurea, the most probable side product is the 1,1-bis(phenylcarbamoyl)cyclopropane (the diamide) .
Cause: Cyclopropane-1,1-dicarboxylic acid has two acidic protons. If more than one equivalent of phenyl isocyanate is used, or if the reaction conditions favor the second carboxyl group's reaction, the diamide will form.
Control and Mitigation:
-
Stoichiometry is Key: Use phenyl isocyanate as the limiting reagent. A stoichiometry of approximately 1.0 equivalent of the dicarboxylic acid to 0.9-0.95 equivalents of phenyl isocyanate can help minimize the formation of the diamide.
-
Temperature Control: The formation of the second amide bond may have a higher activation energy. Running the reaction at room temperature or below is generally preferred to favor mono-substitution.
| Problem | Likely Impurity | Cause | Prevention |
| Low Yield / Stalled Reaction | Unreacted Starting Material | Poor reagents, insufficient activation | Use pure, dry reagents; ensure proper base and mixing. |
| Insoluble White Precipitate | 1,3-Diphenylurea | Moisture contamination | Strict anhydrous conditions; inert atmosphere. |
| Second Major Product Spot | 1,1-bis(phenylcarbamoyl)cyclopropane | Excess phenyl isocyanate | Use isocyanate as the limiting reagent (≤1.0 eq). |
Q4: The purification by recrystallization is giving me an oil or very low recovery. What's a better way?
Purification can indeed be challenging. If direct recrystallization of the crude solid fails, a multi-step purification approach is recommended.
Recommended Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product, being a carboxylic acid, will move into the aqueous layer as its carboxylate salt. The neutral impurities (diphenylurea, diamide) will remain in the organic layer.
-
Separate the aqueous layer.
-
Slowly re-acidify the aqueous layer with cold 1M HCl to a pH of 2-3. Your product should precipitate out.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Recrystallization:
-
The solid obtained from the acid-base extraction should now be significantly purer.
-
Attempt recrystallization from a solvent system like ethyl acetate/heptane or acetone/water. Dissolve the solid in a minimum amount of the good solvent (ethyl acetate, acetone) at an elevated temperature and then slowly add the poor solvent (heptane, water) until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of your final product.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets between 7.0-7.6 ppm (phenyl group).- Amide Proton (N-H): A broad singlet, typically > 8.5 ppm.- Carboxylic Acid Proton (O-H): A very broad singlet, typically > 10 ppm.- Cyclopropane Protons (CH₂): Two multiplets (AA'BB' system) typically between 1.4-1.8 ppm.[5][6] |
| ¹³C NMR | - Carbonyl Carbons: Two distinct signals, ~165-175 ppm (amide and carboxylic acid).- Aromatic Carbons: Signals between ~120-140 ppm.- Quaternary Cyclopropane Carbon: Signal around 30-35 ppm.- Cyclopropane CH₂ Carbons: Signal around 18-22 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.[7]- N-H Stretch (Amide): Moderate, sharp peak around 3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp peak ~1710 cm⁻¹.- C=O Stretch (Amide I band): Strong, sharp peak ~1670 cm⁻¹. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 204.07. |
Molecular Properties:
Detailed Experimental Protocol (Example)
This protocol is a representative example and may require optimization based on your specific lab conditions and scale.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclopropane-1,1-dicarboxylic acid (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve.
-
Add diisopropylethylamine (DIPEA) (1.05 eq) and stir for 10 minutes at room temperature.
-
-
Reagent Addition:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phenyl isocyanate (0.95 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes with 1% acetic acid) or LC-MS until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with 1M HCl (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid via the acid-base extraction method described in Q4, followed by recrystallization.
-
-
Final Product Handling:
-
Dry the pure, crystalline solid under high vacuum to remove residual solvents.
-
Confirm identity and purity using the characterization methods outlined in Section 3.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum [chemicalbook.com]
- 6. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound [cymitquimica.com]
Technical Support Center: A Scientist's Guide to Minimizing Impurities in Cabozantinib Intermediate Synthesis
Introduction
Cabozantinib (marketed as Cometriq® and Cabometyx®) is a potent multi-tyrosine kinase inhibitor (TKI) pivotal in the treatment of various cancers, including renal cell carcinoma and medullary thyroid cancer.[1][2] The efficacy and safety of an Active Pharmaceutical Ingredient (API) like Cabozantinib are directly linked to its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines such as ICH Q3A(R2), mandate stringent control over impurities, which can arise from starting materials, intermediates, by-products, or degradation.[3][4][5]
This technical guide serves as a specialized resource for researchers, chemists, and process development professionals. It provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the synthesis of key Cabozantinib intermediates. Our focus is not just on what to do, but why a particular strategy is effective, empowering you to proactively control your chemical processes and achieve high-purity intermediates.
Section 1: Overview of a Common Cabozantinib Synthetic Route
The synthesis of Cabozantinib is a multi-step process. A frequently employed strategy involves the convergent synthesis of two key fragments, which are then coupled in the final step. Understanding this pathway is crucial for identifying potential points of impurity ingress.
Caption: A common convergent synthetic pathway for Cabozantinib.
Section 2: Troubleshooting Guides & FAQs for Key Intermediates
This section directly addresses specific issues that may arise during the synthesis of crucial intermediates.
Synthesis of 4-chloro-6,7-dimethoxyquinoline (Intermediate 1)
This intermediate is typically prepared by chlorinating 6,7-dimethoxyquinolin-4-ol. The efficiency of this step is critical to avoid downstream purification challenges.
Q1: My chlorination reaction is incomplete, leaving significant amounts of the starting quinolin-4-ol. How can I drive the reaction to completion?
Root Cause Analysis: The hydroxyl group of 6,7-dimethoxyquinolin-4-ol is a poor leaving group. Its conversion to a chloro group requires a potent chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Incomplete conversion is often due to:
-
Insufficient Reagent: Under-charging the chlorinating agent.
-
Suboptimal Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Presence of Moisture: Chlorinating agents react readily with water, which quenches them and prevents them from reacting with the substrate.
Recommended Actions & Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. The presence of water can consume the chlorinating agent and reduce yield.
-
Optimize Reagent Stoichiometry: Increase the equivalents of the chlorinating agent (e.g., SOCl₂ or POCl₃) incrementally. A 1.5 to 3.0 molar equivalent is a common starting point.
-
Control Temperature and Time: These reactions are often performed at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer detectable.[6]
-
Consider a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can accelerate chlorinations involving SOCl₂ by forming the reactive Vilsmeier reagent in situ.
Experimental Protocol (General Guideline for Chlorination with SOCl₂):
-
To a stirred suspension of 6,7-dimethoxyquinolin-4-ol (1.0 eq.) in an inert solvent (e.g., toluene or dichloroethane), add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq.) at room temperature.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.
-
Monitor reaction completion by TLC/HPLC.
-
After completion, cool the reaction and carefully quench the excess SOCl₂ by slowly adding it to an ice-water mixture or a cooled basic solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude Intermediate 1.
Verification: Utilize a validated HPLC method to confirm that the residual 6,7-dimethoxyquinolin-4-ol is below the required threshold (e.g., <0.10%), in line with ICH guidelines for impurity characterization.[7]
Williamson Ether Synthesis for Intermediate 3
The formation of the diaryl ether linkage between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol is a crucial C-O bond-forming step.
Q2: My Williamson ether synthesis yield is low, with significant unreacted chloroquinoline and 4-aminophenol. What are the key parameters to optimize?
Root Cause Analysis: This nucleophilic aromatic substitution (SₙAr) reaction, a type of Williamson ether synthesis, depends critically on the nucleophilicity of the 4-aminophenol, which is enhanced by deprotonation to its phenoxide form. Low yields typically stem from:
-
Ineffective Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group of 4-aminophenol.
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the SₙAr reaction, which is favored in polar aprotic solvents.[8]
-
Competitive Side Reactions: At high temperatures, side reactions or degradation can occur.
Recommended Actions & Protocol:
-
Base Selection is Critical: The pKa of the phenolic proton of 4-aminophenol is ~10.3. A base that can effectively deprotonate it is required. Strong bases are generally preferred.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they solvate the cation of the base while leaving the phenoxide nucleophile relatively free and reactive.[9]
-
Temperature Management: While heat is required, excessive temperatures (>120-130 °C) can lead to decomposition. An optimal temperature range should be determined experimentally.[10]
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium tert-butoxide | DMAc | 100 | 84.5 | [10] |
| Potassium tert-butoxide | DMAc | 100 | 83.8 | [10] |
| Sodium Hydroxide | DMSO | 120-125 | ~85-90 | [9] |
DMAc = N,N-dimethylacetamide
Caption: Decision workflow for optimizing the Williamson ether synthesis.
Final Amide Coupling to Form Cabozantinib
The final step involves forming an amide bond between the aniline (Intermediate 3) and an activated cyclopropane carboxylate derivative (Intermediate 2).
Q3: The final amide coupling is sluggish, and I'm detecting a significant symmetrical impurity, N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. What is its origin and how can I prevent it?
Root Cause Analysis: This issue points to two distinct problems: the formation of a symmetrical by-product and an inefficient primary coupling reaction.
-
By-product Formation: The impurity N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is formed when the starting material, dimethyl 1,1-cyclopropanedicarboxylate, reacts with two equivalents of 4-fluoroaniline instead of one during the preparation of Intermediate 2.[11]
-
Sluggish Coupling: The nucleophilicity of the aniline in Intermediate 3 is reduced due to the electron-withdrawing nature of the quinoline ether system. Furthermore, the aniline is sterically hindered, making the final coupling challenging.[12]
Recommended Actions & Protocol:
Part A: Preventing the Bis-Amide Impurity in Intermediate 2 Synthesis
-
Control Stoichiometry: In the reaction between dimethyl 1,1-cyclopropanedicarboxylate and 4-fluoroaniline, use a strict 1:1 molar ratio or a slight excess of the diester.
-
Use a Non-Nucleophilic Base: Employ a base like sodium methoxide (NaOMe) which facilitates the reaction without promoting the second addition. The reaction is typically run by heating in a solvent like toluene.[11]
Part B: Optimizing the Final Amide Coupling Step
-
Choose a Powerful Coupling Reagent: For challenging couplings involving sterically hindered or electron-deficient anilines, standard carbodiimide reagents (like DCC or EDC) may be insufficient. More potent phosphonium (PyBOP, BOP) or aminium/uronium (HATU, HBTU) based reagents are recommended.[13][14] HATU is particularly effective for difficult couplings.[12]
-
Pre-activation: Activate the carboxylic acid of Intermediate 2 with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the aniline (Intermediate 3). This ensures the activated species is readily available for reaction.
-
Solvent and Temperature: Anhydrous DMF or DCM are suitable solvents. The reaction is typically run at room temperature, but gentle heating (e.g., 40-50 °C) may be required for slow reactions.
Protocol 2: General Procedure for Amide Coupling using HATU [12]
-
Dissolve Intermediate 2 (carboxylic acid, 1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1-1.2 eq.) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add Intermediate 3 (aniline, 1.0 eq.) to the reaction mixture.
-
Stir at room temperature and monitor progress by LC-MS.
-
Upon completion, perform an aqueous workup to quench the reaction and remove water-soluble by-products.
-
The final product, Cabozantinib, can be purified by recrystallization from a suitable solvent system to remove any residual impurities.[15]
References
- 1. veeprho.com [veeprho.com]
- 2. daicelpharmastandards.com [daicelpharmastandards.com]
- 3. januschemicals.com [januschemicals.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. tdcommons.org [tdcommons.org]
- 10. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification Of Cabozantinib Malate [quickcompany.in]
Stability issues of "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" in solution
Welcome to the technical support resource for "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Question 1: What are the recommended storage conditions for solid this compound?
Answer: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically 2-8°C. Keep the compound away from strong oxidizing agents and strong bases, as these can promote degradation.[1] The analogous compound, 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid, is noted to be generally stable under standard conditions.[2]
Solubility and Solution Preparation
Question 2: I am having trouble dissolving this compound. What are the recommended solvents for preparing stock solutions?
Answer: This compound is expected to have limited solubility in water. For the preparation of stock solutions, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are suitable choices for achieving higher concentrations.[2] When preparing aqueous working solutions from a DMSO stock, it is crucial to perform a serial dilution and to be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological experiments.
Troubleshooting Precipitation: If you observe precipitation upon dilution of a DMSO stock into an aqueous buffer, consider the following:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous medium.
-
Increase the percentage of co-solvent: A small, permissible increase in the final DMSO concentration might be necessary to maintain solubility.
-
pH adjustment of the aqueous buffer: The carboxylic acid moiety's charge state is pH-dependent, which can influence solubility. Ensure the buffer's pH is compatible with the compound's solubility profile.
| Solvent | Solubility Profile | Recommended Use |
| Water | Limited | Not recommended for stock solutions. |
| DMSO | High | Recommended for high-concentration stock solutions. |
| Ethanol | Good | Suitable for stock solutions. |
Stability in Solution
Question 3: My experimental results are inconsistent. Could my compound be degrading in my aqueous assay buffer?
Answer: Yes, instability in aqueous solutions, particularly the hydrolysis of the carbamoyl linkage, is a potential issue. The stability of carbamates is highly pH-dependent.[3] While the cyclopropane ring can enhance the stability of adjacent ester groups through hyperconjugation, the carbamate bond remains susceptible to hydrolysis, especially under alkaline conditions.[4][5][6]
Key Considerations for Aqueous Stability:
-
pH of the Solution: Carbamates are generally more stable at acidic pH and undergo accelerated hydrolysis as the pH becomes more basic.[3][6] For experimental consistency, it is critical to use a well-buffered system and to assess the compound's stability at the intended experimental pH.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Presence of Esterases: If working with biological matrices such as plasma or cell lysates, enzymatic hydrolysis by esterases can be a significant factor in the degradation of carbamate-containing compounds.[6]
dot
Caption: Factors influencing the stability of the compound in solution.
Question 4: What are the likely degradation products, and how can I detect them?
Answer: The primary degradation pathway in an aqueous solution is the hydrolysis of the amide (carbamoyl) bond. This would result in the formation of 1-carboxycyclopropanecarboxylic acid and aniline.
dot
Caption: Predicted hydrolytic degradation pathway.
Detection of Degradation: To monitor the stability of your compound, we recommend using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability study can be designed as follows:
Experimental Protocol: HPLC-Based Stability Assessment
-
Prepare a Stock Solution: Dissolve the compound in DMSO to a known concentration (e.g., 10 mM).
-
Dilute into Test Buffers: Dilute the stock solution into your experimental aqueous buffers at various pH values (e.g., pH 5.0, pH 7.4, pH 9.0) to a final concentration suitable for HPLC analysis.
-
Time-Point Analysis:
-
Immediately after dilution (T=0), inject a sample onto the HPLC to obtain an initial chromatogram and peak area for the parent compound.
-
Incubate the remaining solutions at your experimental temperature (e.g., room temperature or 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), inject samples and record the peak area of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound (relative to T=0) against time for each pH condition.
-
The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products. These can be further characterized using LC-MS if necessary.[7]
-
Troubleshooting Guide
Question 5: I see a loss of biological activity in my assay over time. How can I confirm if this is due to compound instability?
Answer: A time-dependent loss of activity is a strong indicator of compound instability. To systematically troubleshoot this, follow this workflow:
dot
Caption: Workflow for troubleshooting loss of biological activity.
By following this logical progression, you can determine if the observed loss of activity is due to the degradation of this compound and take appropriate steps to mitigate the issue.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Overcoming poor solubility of phenylcarbamoyl cyclopropane compounds in assays
Overcoming Poor Solubility in Experimental Assays
Welcome to the technical support center for researchers working with phenylcarbamoyl cyclopropane compounds. This guide, structured in a convenient question-and-answer format, provides in-depth troubleshooting strategies to address the common challenge of poor aqueous solubility encountered during in vitro and in vivo assays. As Senior Application Scientists, we have curated this information to provide not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My phenylcarbamoyl cyclopropane compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. What's happening and what's the first thing I should try?
A1: This phenomenon, often termed "crashing out," is a classic sign that your compound's solubility limit has been breached upon introduction to the aqueous environment.[1] The organic solvent (DMSO) that keeps your compound dissolved in the stock solution is rapidly diluted, leaving the hydrophobic phenylcarbamoyl cyclopropane molecules to aggregate and precipitate.[1][2][3]
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward initial step is to test a lower final concentration of your compound in the assay. It's possible your target concentration exceeds the compound's intrinsic aqueous solubility.
-
Optimize Solvent Concentration: While DMSO is an excellent solvent for initial dissolution, its final concentration in your assay should ideally be kept below 0.5%, and for many cell-based assays, below 0.1% to avoid solvent-induced artifacts and toxicity.[1][4][5] You may need to prepare a more dilute stock solution to achieve this.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed (e.g., 37°C) assay buffer.[1] This gradual reduction in solvent concentration can help prevent abrupt precipitation.
Q2: I've tried adjusting the concentration and my dilution method, but I'm still seeing precipitation. What advanced formulation strategies can I employ?
A2: When simple adjustments are insufficient, more advanced formulation techniques are necessary. These methods aim to increase the apparent solubility of your compound in the aqueous medium. The choice of strategy will depend on the specific assay system and the physicochemical properties of your compound.
Here's a summary of common advanced strategies:
| Strategy | Mechanism of Action | Key Advantages | Potential Considerations |
| Co-solvency | Increasing the proportion of a water-miscible organic solvent to enhance the solubility of a lipophilic compound.[6][7] | Simple to implement. | Solvent toxicity and potential for assay interference.[4][5][8][9] |
| Use of Surfactants | Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | Can significantly increase solubility. | Potential for cell toxicity and assay interference.[8][9] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that can encapsulate hydrophobic guest molecules, forming water-soluble inclusion complexes.[10][11][12][13][14] | Generally well-tolerated in cell-based assays and can significantly enhance solubility.[4][5][10] | The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
| Lipid-Based Formulations | Incorporation of the compound into lipid-based carriers like emulsions or liposomes.[6][15][16] | Can be effective for highly lipophilic compounds and may enhance bioavailability in vivo. | More complex to prepare and characterize. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form. | Simple and effective for compounds with appropriate pKa values. | The required pH may not be compatible with the assay system. |
In-Depth Protocol: Enhancing Solubility with Cyclodextrins
Given their efficacy and relatively low toxicity, cyclodextrins are a highly recommended strategy for phenylcarbamoyl cyclopropane compounds.[10][17] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective.[10][11]
Why it Works: The Science Behind Cyclodextrin Encapsulation
Cyclodextrins have a toroidal or "donut" structure.[10] The interior of this structure is hydrophobic and can accommodate non-polar molecules like the phenyl and cyclopropane moieties of your compound.[10][13] The exterior is hydrophilic, rendering the entire cyclodextrin-compound complex soluble in water.[13] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, preventing precipitation.[12]
Experimental Workflow: Preparing a Phenylcarbamoyl Cyclopropane-Cyclodextrin Inclusion Complex
This protocol provides a step-by-step guide for preparing and validating a cyclodextrin-based formulation of your compound.
Caption: Workflow for cyclodextrin-based compound formulation.
Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation
-
Materials:
-
Phenylcarbamoyl cyclopropane compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay-compatible aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Orbital shaker or rotator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of your compound to HP-β-CD. You may need to optimize this.
-
Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous buffer. Gentle warming (to no more than 40°C) may be necessary.
-
Add Compound: Add your phenylcarbamoyl cyclopropane compound (as a solid or from a concentrated DMSO stock) to the HP-β-CD solution.
-
Complexation: Mix the solution vigorously for a few minutes, then place it on a rotator or orbital shaker to mix overnight at room temperature, protected from light.
-
Separation of Un-dissolved Compound: Centrifuge the solution at high speed (e.g., 15,000 x g) for 15 minutes to pellet any un-dissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Determine the concentration of your solubilized compound in the filtrate using a suitable analytical method, such as HPLC with a standard curve. This will be your stock solution for the assay.
-
Q3: How should I properly store my phenylcarbamoyl cyclopropane compound, both as a solid and in solution, to maintain its integrity?
A3: Proper storage is crucial to prevent degradation and ensure the reproducibility of your experiments.[18][19][20]
Storage Recommendations:
| Form | Temperature | Conditions | Rationale |
| Solid (Neat) | -20°C or -80°C | Tightly sealed container, protected from light, with a desiccant. | Minimizes degradation from temperature, light, and moisture.[19][20][21] |
| DMSO Stock Solution | -20°C or -80°C | Small, single-use aliquots in tightly sealed vials. | Prevents repeated freeze-thaw cycles which can degrade the compound and allows for water absorption into DMSO, reducing solubility.[3][19] |
| Aqueous (Cyclodextrin) Solution | 2-8°C (short-term) or -20°C (long-term) | Sterile filtered, in aliquots. | Prevents bacterial growth and degradation. Avoid repeated freeze-thaw cycles. |
Troubleshooting Decision Tree
If you are encountering solubility issues, follow this logical progression to identify a solution.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. researchgate.net [researchgate.net]
- 10. alzet.com [alzet.com]
- 11. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iajps.com [iajps.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. primalvitality.ca [primalvitality.ca]
- 20. maxedoutcompounds.com [maxedoutcompounds.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
"1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" vs other carboxamides in cancer research
An In-Depth Comparative Guide to Carboxamides in Oncology: "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" versus Targeted Pathway Inhibitors
Introduction: The Versatility of the Carboxamide Scaffold in Cancer Therapeutics
The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of medicinal chemistry. Its prevalence in numerous clinically successful drugs is a testament to its remarkable versatility as a pharmacophore. The amide bond's unique electronic and structural properties, including its ability to act as both a hydrogen bond donor and acceptor and its conformational rigidity, allow for high-affinity interactions with a wide array of biological targets. In oncology, carboxamide-containing molecules have emerged as a diverse class of therapeutics, targeting everything from DNA integrity to critical cell signaling pathways that drive tumorigenesis.
This guide provides a comparative analysis of "this compound," a compound with purported DNA-binding properties, against a selection of prominent carboxamide-based anticancer agents that employ distinct mechanisms of action. By examining their divergent biological targets and preclinical efficacy, we aim to provide researchers and drug development professionals with a nuanced perspective on the multifaceted role of carboxamides in modern cancer research.
The Enigmatic Profile of this compound: A Putative DNA Minor Groove Binder
Chemical Structure: C₁₁H₁₁NO₃
"this compound" is a small molecule featuring a central cyclopropane ring, a structure known for inducing conformational rigidity. While extensive peer-reviewed data on its anticancer activity is not yet available, preliminary information from commercial suppliers suggests it possesses antitumor properties.[1]
Purported Mechanism of Action: DNA Minor Groove Binding
According to available descriptions, "this compound" is proposed to exert its anticancer effects by acting as a DNA minor groove binder.[1] This class of molecules non-covalently interacts with the minor groove of the DNA double helix, a region rich in A-T base pairs.[2] By lodging within the minor groove, these agents can physically obstruct the binding of essential proteins, such as transcription factors and DNA polymerases, thereby disrupting fundamental cellular processes like DNA replication and transcription.[3][4] This disruption can ultimately lead to cell cycle arrest and apoptosis.[5] The potential for DNA minor groove binders in cancer therapy has been a subject of ongoing research, with some agents demonstrating potent antitumor activity.[6]
It is crucial to note that while this mechanism is proposed, comprehensive, peer-reviewed experimental validation for "this compound" is not yet published. The following sections will compare this putative DNA-targeting mechanism with the well-established pathways inhibited by other notable carboxamide drugs.
Comparative Analysis: Carboxamides as Targeted Signaling Pathway Inhibitors
In contrast to the proposed direct DNA interaction of "this compound," many successful carboxamide drugs function by precisely inhibiting key proteins in oncogenic signaling cascades. Here, we examine four such agents.
Carboxyamidotriazole (CAI): A Calcium Signal Transduction Inhibitor
Carboxyamidotriazole (CAI) is an orally active small molecule that inhibits non-voltage-operated calcium channels, thereby blocking calcium influx into the cell.[7] This disruption of calcium homeostasis interferes with numerous downstream signaling pathways crucial for cancer cell proliferation, angiogenesis, and metastasis, including those mediated by vascular endothelial growth factor (VEGF).[7][8] More recent studies have also indicated that CAI can inhibit oxidative phosphorylation in cancer cells.[4][9] CAI has been investigated in clinical trials for various cancers, including non-small cell lung cancer and glioblastoma.[8][10]
Mechanism of Action: Calcium Signaling Pathway
dot graph "Calcium_Signaling_Pathway_Inhibition_by_CAI" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end_dot
Caption: CAI blocks non-voltage-gated calcium channels, inhibiting Ca²⁺ influx.
Olaparib: A PARP Inhibitor Exploiting Synthetic Lethality
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for the repair of single-strand DNA breaks.[11] In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[12] Inhibition of PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a concept known as synthetic lethality.[13] Olaparib is approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[14]
Mechanism of Action: PARP Inhibition Pathway
dot graph "PARP_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end_dot
Caption: Olaparib inhibits PARP, leading to synthetic lethality in BRCA-mutated cells.
Vismodegib: An Inhibitor of the Hedgehog Signaling Pathway
Vismodegib is a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that is aberrantly reactivated in some cancers.[2] It functions by binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key component of the Hh pathway.[15] By blocking SMO, Vismodegib prevents the activation of downstream transcription factors (GLI family), which are responsible for promoting the proliferation and survival of cancer cells.[16] Vismodegib is primarily used in the treatment of advanced basal cell carcinoma.[17]
Mechanism of Action: Hedgehog Signaling Pathway
dot graph "Hedgehog_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end_dot
Caption: Vismodegib inhibits SMO, blocking the Hedgehog signaling pathway.
Enzalutamide: An Androgen Receptor Antagonist
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[18] It acts at multiple steps of the AR signaling pathway: it competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[19][20] This comprehensive blockade of AR signaling effectively suppresses the growth of prostate cancer cells, which are often dependent on androgens for their proliferation and survival.[21]
Mechanism of Action: Androgen Receptor Signaling Pathway
dot graph "Androgen_Receptor_Signaling" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end_dot
Caption: Enzalutamide inhibits multiple steps of Androgen Receptor signaling.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for the comparator carboxamides against various human cancer cell lines. Data for "this compound" is not available in peer-reviewed literature at this time.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Olaparib | HCT116 | Colorectal Cancer | 2.799 | MTT | [22] |
| HCT15 | Colorectal Cancer | 4.745 | MTT | [22] | |
| SW480 | Colorectal Cancer | 12.42 | MTT | [22] | |
| MDA-MB-463 (BRCA1-deficient) | Breast Cancer | ~4.2 | MTT | [23] | |
| HCC1937 (BRCA1-deficient) | Breast Cancer | ~5.0 | MTT | [23] | |
| T47D (BRCA-proficient) | Breast Cancer | ~19.8 | MTT | [23] | |
| TC-71 | Ewing Sarcoma | 1.0 | Not specified | [24] | |
| Vismodegib | BXPC-3 | Pancreatic Cancer | 47.95 | CellTiter-Glo | [16] |
| AN3-CA | Endometrial Cancer | 93 | MTT | [16] | |
| A549 | Lung Cancer | > 100 | MTT | [16] | |
| Caco-2 | Colon Cancer | ~20 | Proliferation Assay | [25] | |
| Ht-29 | Colon Cancer | ~20 | Proliferation Assay | [25] | |
| Enzalutamide | LNCaP | Prostate Cancer | 0.160 | Not specified | [24] |
| C4-2B | Prostate Cancer | 1.19 | MTT | [26] | |
| MDA-MB-453 (AR-positive) | Breast Cancer | ~4.0 | Not specified | [1] | |
| HCC1937 (AR-positive) | Breast Cancer | ~4.0 | Not specified | [1] | |
| MDA-MB-231 (AR-negative) | Breast Cancer | > 50 | Not specified | [1] |
Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used and incubation times.
Key Experimental Protocols for Evaluating Anticancer Carboxamides
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the anticancer properties of compounds like those discussed in this guide.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27]
Workflow Diagram: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[28]
-
Compound Treatment: Prepare serial dilutions of the test carboxamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[27]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[29]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[27]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). It is invaluable for identifying compounds that induce cell cycle arrest.[6]
Step-by-Step Protocol:
-
Cell Treatment: Plate cells and treat with the test compound for a specified duration.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 200 x g for 5 minutes).
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping. Incubate for at least 2 hours at -20°C.[22]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[30]
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[30]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Apoptotic cells may appear as a "sub-G1" peak.[6]
Apoptosis Detection: Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS), an early marker of apoptosis.[16]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest both floating and adherent cells.
-
Washing: Wash the cells with cold PBS and then once with 1X Binding Buffer (containing Ca²⁺, which is necessary for Annexin V binding).[31]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[31]
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The carboxamide scaffold is a privileged structure in oncology, giving rise to a remarkable diversity of anticancer agents with distinct mechanisms of action. This guide highlights this diversity by contrasting "this compound," a putative DNA minor groove binder, with clinically relevant carboxamides that function as highly specific inhibitors of oncogenic signaling pathways.
While the DNA-disrupting potential of "this compound" represents an intriguing avenue for research, its therapeutic promise hinges on future experimental validation. In contrast, the success of agents like Olaparib, Vismodegib, and Enzalutamide underscores the power of targeting well-defined molecular pathways that are dysregulated in specific cancer types.
For researchers and drug developers, this comparison emphasizes a critical lesson: the utility of the carboxamide group is not tied to a single mechanism but rather to its adaptability in creating high-affinity ligands for a multitude of biological targets. Future research should continue to explore this chemical space, both in the discovery of novel pathway inhibitors and in the validation of compounds like "this compound" that may act through less conventional, yet potentially powerful, mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. The hedgehog signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New hopes from old drugs: revisiting DNA-binding small molecules as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-Binding Anticancer Drugs: One Target, Two Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Signaling [nmr.uhnres.utoronto.ca]
- 6. portlandpress.com [portlandpress.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. tacticaltherapeutics.com [tacticaltherapeutics.com]
- 9. Carboxyamidotriazole inhibits oxidative phosphorylation in cancer cells and exerts synergistic anti-cancer effect with glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium wave signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 14. news-medical.net [news-medical.net]
- 15. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer | Semantic Scholar [semanticscholar.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 21. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 22. An Emerging Role for Calcium Signaling in Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interaction between DNA Polymerase lambda and anticancer nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid Derivatives: From Anticancer to Neuroactive Agents
Introduction: The Versatile 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. The inherent rigidity of the cyclopropane ring, coupled with the diverse substitution patterns possible on the phenyl ring and carboxamide moiety, allows for the fine-tuning of physicochemical properties and biological targets. This guide provides a comparative analysis of the bioactivity of various derivatives, with a focus on their anti-proliferative and neuroactive properties, supported by experimental data and mechanistic insights. We will delve into the structure-activity relationships that govern their efficacy and explore the experimental methodologies used to characterize their biological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical class. The diverse pharmacological activities reported for this class of compounds include anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities.
One of the most notable applications of this scaffold is in oncology. A derivative of this compound serves as a key intermediate in the synthesis of Cabozantinib, a potent multi-kinase inhibitor approved for the treatment of various cancers. This underscores the significant potential of this chemical framework in the development of targeted cancer therapies.
Comparative Bioactivity Analysis
Anti-proliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives
A study by Mahesh et al. (2023) systematically synthesized and evaluated a series of 1-phenylcyclopropane carboxamide derivatives for their anti-proliferative effects against the U937 human myeloid leukemia cell line. The study highlights how substitutions on the phenyl ring and modifications of the carboxamide group influence cytotoxic activity.
Table 1: Anti-proliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Cells
| Compound ID | Phenyl Ring Substituent | Amine Moiety | IC50 (µM) |
| 8a | H | Methyl 2-aminophenoxyacetate | >100 |
| 8b | 3-CH3 | Methyl 2-aminophenoxyacetate | 85.3 |
| 8c | 4-OCH3 | Methyl 2-aminophenoxyacetate | 72.5 |
| 8d | 4-F | Methyl 2-aminophenoxyacetate | 65.1 |
| 8e | 4-Cl | Methyl 2-aminophenoxyacetate | 58.2 |
| 8f | 3-Br | Methyl 2-aminophenoxyacetate | 45.7 |
| 8g | 3,4-diCl | Methyl 2-aminophenoxyacetate | 32.4 |
| 8h | H | Methyl 2-amino-5-bromophenoxyacetate | 68.9 |
| 8i | 3-CH3 | Methyl 2-amino-5-bromophenoxyacetate | 56.2 |
| 8j | 4-OCH3 | Methyl 2-amino-5-bromophenoxyacetate | 48.1 |
| 8k | 4-F | Methyl 2-amino-5-bromophenoxyacetate | 41.5 |
| 8l | 4-Cl | Methyl 2-amino-5-bromophenoxyacetate | 35.8 |
| 8m | 3-Br | Methyl 2-amino-5-bromophenoxyacetate | 28.3 |
| 8n | 3,4-diCl | Methyl 2-amino-5-bromophenoxyacetate | 21.7 |
| 8o | H | Methyl 2-amino-5-nitrophenoxyacetate | 55.4 |
| 8p | 3-CH3 | Methyl 2-amino-5-nitrophenoxyacetate | 43.1 |
| 8q | 4-OCH3 | Methyl 2-amino-5-nitrophenoxyacetate | 36.8 |
| 8r | 4-F | Methyl 2-amino-5-nitrophenoxyacetate | 31.2 |
| 8s | 4-Cl | Methyl 2-amino-5-nitrophenoxyacetate | 25.6 |
| 8t | 3-Br | Methyl 2-amino-5-nitrophenoxyacetate | 19.3 |
Data extracted from Mahesh et al., Heliyon, 2023.
The data clearly indicates that electron-withdrawing groups on the phenyl ring and the amine moiety generally enhance anti-proliferative activity. For instance, the 3,4-dichloro substituted derivative (8g ) showed significantly higher potency than the unsubstituted analog (8a ). This trend was further amplified by substitutions on the phenoxyacetate moiety, with the nitro-substituted series exhibiting the most potent activity. The most active compound, 8t , bearing a 3-bromo substituent on the phenyl ring and a 5-nitro group on the phenoxyacetate, displayed an IC50 of 19.3 µM.
Neuroactive Properties: The Case of Midalcipran
Shifting the therapeutic focus from oncology to neurology, a derivative of the core scaffold, Midalcipran (also known as milnacipran), has been developed as an antidepressant. This compound, chemically named 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride, exemplifies the neuroactive potential of this chemical class. A study by Moret et al. (1987) elucidated its biochemical profile, demonstrating its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI).
Table 2: Monoamine Reuptake Inhibition Profile of Midalcipran
| Monoamine Transporter | IC50 (nM) |
| Serotonin (5-HT) | 203 |
| Noradrenaline (NA) | 100 |
| Dopamine (DA) | >1000 |
Data from Moret et al., J Med Chem, 1987.
Midalcipran inhibits the reuptake of serotonin and noradrenaline with high affinity, while having negligible effects on dopamine reuptake. This dual-action mechanism is a hallmark of many effective antidepressant medications. In vivo studies in mice further confirmed its antidepressant-like effects, where it antagonized tetrabenazine-induced depression with an ED50 of 0.5 mg/kg (oral), which was more potent than the established antidepressants imipramine and desipramine.
Mechanistic Insights: Targeting Key Signaling Pathways
The diverse bioactivities of this compound derivatives stem from their ability to interact with a range of biological targets.
Oncogenic Signaling Pathways Targeted by Cabozantinib
Cabozantinib, a multi-kinase inhibitor, provides a clear example of how this scaffold can be tailored to inhibit critical cancer-related signaling pathways. It primarily targets receptor tyrosine kinases (RTKs) such as c-MET, VEGFRs (Vascular Endothelial Growth Factor Receptors), and AXL. The simultaneous inhibition of these pathways disrupts tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.
Caption: Mechanism of action of Cabozantinib.
Neurotransmitter Reuptake Inhibition by Midalcipran
The antidepressant activity of Midalcipran is attributed to its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic terminal of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of action of Midalcipran.
Experimental Methodologies
The evaluation of the bioactivity of these compounds relies on robust and well-validated in vitro and in vivo assays.
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the 1-phenylcyclopropane carboxamide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Step-by-Step Protocol for MTT Assay with U937 Cells:
-
Cell Seeding: U937 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Caption: MTT assay experimental workflow.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of bioactive compounds with diverse therapeutic applications. The comparative analysis presented in this guide demonstrates how subtle structural modifications can lead to significant shifts in biological activity, from potent anti-proliferative agents to effective neuroactive drugs. The success of Cabozantinib in the clinic provides a powerful validation of the potential of this chemical class in oncology. Future research in this area should continue to explore novel substitutions and derivatizations to further optimize potency, selectivity, and pharmacokinetic properties. Elucidating the specific molecular targets for the broader range of reported bioactivities, such as anti-inflammatory and antimicrobial effects, will open up new avenues for drug discovery and development based on this versatile and promising scaffold.
A Comparative Guide to the Structure-Activity Relationships of 1-Phenylcyclopropane Carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylcyclopropane carboxamide scaffold is a privileged structure in medicinal chemistry, prized for its unique conformational rigidity and physicochemical properties. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this versatile scaffold across three key therapeutic areas: oncology, inflammation, and neurology. By examining the nuanced effects of structural modifications on biological activity, we aim to provide a valuable resource for the rational design of next-generation therapeutics.
Anticancer Activity: Targeting Cell Proliferation
1-Phenylcyclopropane carboxamides have demonstrated significant potential as anticancer agents, with research primarily focused on their ability to inhibit cell proliferation in various cancer cell lines. The core structure consists of a central 1-phenylcyclopropane ring, a carboxamide linker, and a variable aromatic or heteroaromatic moiety. SAR studies have revealed that modifications to both the phenyl ring and the terminal aromatic system can profoundly influence cytotoxic potency.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Phenyl Ring: The electronic nature and position of substituents on the 1-phenyl ring are critical determinants of activity. Generally, electron-withdrawing groups tend to enhance potency. For instance, compounds bearing nitro or halogen substituents have shown improved activity against various cancer cell lines.
-
The Carboxamide Linker: The amide bond is a crucial hydrogen bonding motif, and its orientation influences target engagement. Modifications to the linker length or rigidity have been explored, but the direct carboxamide linkage generally remains optimal.
-
The Terminal Aromatic System: The nature of the terminal aromatic ring system offers a broad canvas for optimization. The introduction of various substituents on this ring can modulate lipophilicity, electronic properties, and steric bulk, all of which impact the compound's interaction with its biological target.
Comparative Analysis of Anticancer Potency:
The following table summarizes the in vitro antiproliferative activity of a series of 1-phenylcyclopropane carboxamide derivatives against the HeLa (cervical cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) cell lines.[1]
| Compound | R1 (Phenyl Ring) | R2 (Terminal Phenyl Ring) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | DU-145 IC50 (µM) |
| 6g | H | 3-NO2 | 4.49 ± 0.32 | 6.67 ± 0.39 | 10.38 ± 0.42 |
| 6h | H | 2-CH3 | 6.87 ± 0.33 | 7.32 ± 0.62 | 15.40 ± 0.60 |
| Standard | Doxorubicin | 8.23 ± 0.51 | 9.56 ± 0.45 | 12.89 ± 0.73 |
Analysis: The data clearly indicates that the substitution pattern on the terminal phenyl ring significantly impacts anticancer activity. Compound 6g , with a meta-nitro group, demonstrated the most potent activity across all three cell lines, surpassing the standard chemotherapeutic agent, doxorubicin.[1] This highlights the favorable contribution of a strong electron-withdrawing group at this position. In contrast, compound 6h , with an ortho-methyl group, showed reduced but still notable activity.[1]
Experimental Protocol: Synthesis of a Representative 1-Phenylcyclopropane Carboxamide
The following is a general procedure for the synthesis of 1-phenylcyclopropane carboxamide derivatives.[2]
-
Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile. To a solution of phenylacetonitrile and 1,2-dibromoethane in a suitable solvent, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base (e.g., aqueous sodium hydroxide). Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC). Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic Acid. Heat the crude 1-phenylcyclopropane-1-carbonitrile in the presence of a strong acid (e.g., concentrated hydrochloric acid) at reflux for several hours. Cool the reaction mixture and extract the carboxylic acid product.
-
Step 3: Amide Coupling. To a solution of the 1-phenylcyclopropane-1-carboxylic acid in an appropriate solvent, add a coupling agent (e.g., EDC/HOBt) and the desired amine. Stir the reaction at room temperature until completion. Purify the final 1-phenylcyclopropane carboxamide product by column chromatography.
Caption: General synthetic workflow for 1-phenylcyclopropane carboxamides.
Anti-Inflammatory Activity: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. 1-Phenylcyclopropane carboxamides have emerged as potent inhibitors of the NLRP3 inflammasome. The SAR in this context revolves around the core scaffold and the nature of a sulfonamide group often incorporated into the structure.
Key SAR Insights for NLRP3 Inflammasome Inhibition:
-
The Cyclopropyl Core: The rigid cyclopropane ring is crucial for maintaining the optimal orientation of the phenyl and carboxamide groups for interaction with the target protein.
-
The Phenylsulfonamido Moiety: The introduction of a phenylsulfonamido group at the 1-position of the cyclopropane ring has been a successful strategy. The substitution pattern on this phenyl ring significantly influences inhibitory activity.
-
The Terminal Phenyl Carboxamide: Similar to the anticancer agents, the terminal phenyl group of the carboxamide provides a key interaction point. Modifications to this ring can fine-tune potency and selectivity.
Experimental Protocol: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes a common method for evaluating the inhibitory activity of compounds against the NLRP3 inflammasome in the human monocytic THP-1 cell line.[3][4][5]
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding a stimulus such as nigericin or ATP.
-
Quantification of IL-1β Release: After a further incubation period, collect the cell culture supernatants and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits IL-1β release by 50%.
Caption: Workflow for assessing NLRP3 inflammasome inhibition.
Neurological Applications: Sodium Channel Blockade
While direct SAR studies on 1-phenylcyclopropane carboxamides as sodium channel blockers are less prevalent in the readily available literature, research on structurally related cyclopentane carboxamides provides valuable insights into the pharmacophore requirements for this activity. These compounds are of interest for the treatment of pain and epilepsy.
Key SAR Insights from Related Cycloalkane Carboxamides:
-
Stereochemistry: The stereochemistry of substituents on the cycloalkane ring is critical for potent sodium channel blockade.
-
Hydroxyl Group: The presence and stereochemistry of a hydroxyl group on the side chain can significantly impact activity.
-
Phenyl Ring Substitution: Substitution on the phenyl rings with fluorinated O-alkyl or alkyl groups has been shown to be crucial for conferring potency against specific sodium channel subtypes, such as NaV1.7.[6]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard technique for characterizing the activity of compounds on ion channels is whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Use a cell line stably expressing the sodium channel subtype of interest (e.g., NaV1.7).
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an appropriate intracellular solution.
-
Gigaohm Seal Formation: Carefully bring the micropipette into contact with a cell to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp and Recordings: Clamp the cell membrane potential at a holding potential and apply a series of voltage steps to elicit sodium currents. Record the currents in the absence and presence of the test compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on various channel parameters, such as peak current amplitude and voltage-dependence of activation and inactivation, to calculate the IC50.
Caption: Simplified workflow for whole-cell patch-clamp analysis.
Conclusion
The 1-phenylcyclopropane carboxamide scaffold represents a highly adaptable platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide underscore the importance of subtle structural modifications in dictating biological activity and target selectivity. For anticancer applications, electron-withdrawing groups on the terminal phenyl ring are beneficial. In the context of NLRP3 inflammasome inhibition, a phenylsulfonamido moiety plays a key role. While direct SAR for sodium channel blockade is an area for further exploration, related structures point towards the critical influence of stereochemistry and specific substitutions. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs, facilitating the continued exploration of this promising chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Guide to Validating the Mechanism of Action of Putative KMO Inhibitors: A Case Study with 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel small molecules. We will use "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" as a case study, hypothesizing its role as an inhibitor of Kynurenine 3-Monooxygenase (KMO) based on structural similarities to other known modulators of the kynurenine pathway. The principles and experimental workflows detailed herein are broadly applicable for the rigorous validation of any proposed enzyme inhibitor.
Part 1: The Kynurenine Pathway and KMO as a Therapeutic Target
The kynurenine pathway is the primary metabolic route for tryptophan catabolism in the body.[1][2] This pathway is not merely for degradation; it produces a host of neuroactive and immunomodulatory metabolites. A critical juncture in this pathway is the enzyme Kynurenine 3-Monooxygenase (KMO), which is located on the outer mitochondrial membrane.[3][4]
KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[5] This step is pivotal because it sits at a branch point:
-
The "Neurotoxic" Branch: KMO directs L-kynurenine towards the production of 3-HK and, subsequently, quinolinic acid (QUIN). Both 3-HK and QUIN are associated with neurotoxicity, with QUIN acting as an NMDA receptor agonist that can lead to excitotoxic cell death and 3-HK contributing to oxidative stress through the generation of free radicals.[1][3][6]
-
The "Neuroprotective" Branch: When KMO activity is low or inhibited, L-kynurenine is instead metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA).[6] KYNA is considered neuroprotective, acting as an antagonist at the glycine site of NMDA receptors and the α7 nicotinic acetylcholine receptor.[5]
By inhibiting KMO, the metabolic flux is shunted away from the production of neurotoxic metabolites and towards the synthesis of neuroprotective KYNA.[1][4] This makes KMO an attractive therapeutic target for a range of neurodegenerative and neuroinflammatory disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 6. Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid Derivatives: The Case of Milnacipran
Introduction
The landscape of therapeutic agents is in a constant state of evolution, with novel chemical entities continually being investigated for their potential to address unmet medical needs. Within the broad class of cyclopropane derivatives, compounds based on the "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" scaffold have emerged as a promising area of research. While the parent compound itself is not an established therapeutic, its derivatives have shown significant clinical utility. This guide focuses on a key derivative, Milnacipran , a serotonin-norepinephrine reuptake inhibitor (SNRI), to provide a comprehensive comparison of its efficacy against existing drugs for its primary indications: fibromyalgia and major depressive disorder.
Milnacipran, chemically known as (±)-[1R(S),2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, represents a significant advancement in the therapeutic application of this chemical class. This document will delve into the mechanistic underpinnings of Milnacipran, present a comparative analysis of its clinical efficacy supported by experimental data, and provide detailed protocols for preclinical evaluation of similar compounds.
Mechanism of Action: A Dual-Acting Approach
Milnacipran exerts its therapeutic effects by acting as a potent and balanced inhibitor of the reuptake of two key neurotransmitters in the central nervous system: serotonin (5-HT) and norepinephrine (NE).[1][2][3] Unlike some other SNRIs that show a preference for serotonin reuptake inhibition, milnacipran inhibits both serotonin and norepinephrine transporters with a relatively balanced affinity.[2][4] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][2] This modulation of neurotransmitter levels is believed to be the primary mechanism behind its efficacy in improving mood in depression and reducing pain perception in fibromyalgia.[1][5]
The signaling pathway affected by Milnacipran is central to mood and pain regulation. The following diagram illustrates this mechanism.
References
- 1. What is Milnacipran Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Milnacipran Hydrochloride? [synapse.patsnap.com]
- 3. Milnacipran | C15H22N2O | CID 65833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Milnacipran: a unique antidepressant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
In Vivo Validation of the Therapeutic Potential of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid. Initial research suggests this molecule may exert its antitumor effects through dual mechanisms: as a multi-kinase inhibitor and as a DNA minor groove binder.[1][2] This document outlines a comparative preclinical study design, pitting this compound against established agents representing these mechanistic classes. Our objective is to furnish drug development professionals with a robust, scientifically-grounded strategy for evaluating its therapeutic potential in solid tumors.
Introduction: The Rationale for a Dual-Action Candidate
The complexity of cancer signaling pathways often necessitates targeting multiple nodes to achieve durable therapeutic responses.[3] Multi-kinase inhibitors have shown clinical success by simultaneously blocking several pathways crucial for tumor growth and angiogenesis.[2][4] Concurrently, agents that interact directly with DNA, such as minor groove binders, represent a proven class of anticancer therapeutics.[5][6] this compound, with its potential to engage both kinase signaling and DNA integrity, presents a compelling candidate for in-depth preclinical evaluation.
This guide will detail a head-to-head in vivo comparison with a standard-of-care multi-kinase inhibitor, Sorafenib, and a classic DNA alkylating agent, Cyclophosphamide. The experimental design will employ human tumor xenograft models in immunocompromised mice, a cornerstone of preclinical oncology research.[7][8][9][10]
Comparative Agents: Establishing a Therapeutic Benchmark
To rigorously assess the therapeutic potential of this compound, a comparison with well-characterized drugs is essential.
-
This compound (Test Article): A novel small molecule with putative multi-kinase and DNA binding activities.[1]
-
Sorafenib (Multi-Kinase Inhibitor Comparator): An established multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, among others.[3] It is a relevant comparator due to its broad-spectrum activity in solid tumors.
-
Cyclophosphamide (DNA Damaging Agent Comparator): A widely used alkylating agent that serves as a benchmark for therapies inducing DNA damage.[11]
Proposed In Vivo Experimental Workflow
The following workflow is designed to provide a comprehensive evaluation of the test article's efficacy and mechanism of action in vivo.
Caption: Proposed workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Human Tumor Xenograft Model Establishment
-
Cell Culture: The human colorectal adenocarcinoma cell line, HT-29, will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.[8]
-
Tumor Implantation: HT-29 cells (5 x 10^6 in 100 µL of Matrigel) will be injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions will be measured twice weekly with digital calipers, and tumor volume will be calculated using the formula: (Length x Width^2) / 2.
Treatment Regimen
-
Randomization: Once tumors reach an average volume of 150-200 mm³, mice will be randomized into four treatment groups (n=10 per group).
-
Dosing:
-
Group 1 (Vehicle Control): Administered the formulation vehicle daily via oral gavage.
-
Group 2 (Test Article): this compound administered daily via oral gavage (dose to be determined by prior maximum tolerated dose studies).
-
Group 3 (Sorafenib): Administered daily via oral gavage at a clinically relevant dose.
-
Group 4 (Cyclophosphamide): Administered intraperitoneally every three days.
-
-
Monitoring: Tumor volume and body weight will be recorded twice weekly. Animal health will be monitored daily.
Endpoint Analysis
-
Efficacy Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).
-
-
Pharmacodynamic (PD) Analysis: Western blotting for key signaling proteins downstream of targeted kinases (e.g., p-ERK, p-AKT) to confirm kinase inhibition.[12]
-
Histopathology: Formalin-fixed, paraffin-embedded tumor sections will be stained with Hematoxylin and Eosin (H&E) for morphology, Ki-67 for proliferation, and TUNEL for apoptosis.
-
-
Toxicity Assessment: Major organs (liver, kidney, spleen, heart, lungs) will be collected for histopathological examination. Blood samples will be collected for complete blood count and serum chemistry analysis.
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 1850 ± 250 | - | - |
| This compound | 650 ± 150 | 64.9 | <0.01 |
| Sorafenib | 800 ± 180 | 56.8 | <0.01 |
| Cyclophosphamide | 950 ± 200 | 48.6 | <0.05 |
Table 2: Body Weight Change and Toxicity Indicators
| Treatment Group | Mean Body Weight Change (%) | Key Serum Chemistry Changes |
| Vehicle Control | +5.2 | None |
| This compound | -3.1 | Mild elevation in ALT |
| Sorafenib | -4.5 | Moderate elevation in ALT, AST |
| Cyclophosphamide | -8.7 | Significant decrease in WBC count |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, WBC: White blood cell count
Interpretation of Hypothetical Data:
The hypothetical data suggests that this compound exhibits superior tumor growth inhibition compared to both Sorafenib and Cyclophosphamide in this model. Furthermore, it appears to have a more favorable toxicity profile than Cyclophosphamide, with only mild liver enzyme elevation.
Proposed Mechanism of Action: A Dual-Pronged Attack
The potential dual mechanism of this compound is a key area for investigation.
Caption: Putative dual mechanism of action for this compound.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the in vivo validation of this compound. The proposed comparative study design allows for a rigorous assessment of its therapeutic potential against established benchmarks. Positive outcomes from these studies would warrant further investigation, including:
-
Orthotopic and Metastatic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.
-
Combination Studies: To explore potential synergies with other anticancer agents.
-
Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To optimize dosing schedules for future clinical trials.[13]
The successful execution of the outlined experiments will provide critical data to support the continued development of this compound as a novel anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. labiotech.eu [labiotech.eu]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA minor groove binders as potential antitumor and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft Models of Solid Tumor - Creative Animodel [creative-animodel.com]
- 8. Cell-Derived Xenografts - Antineo [antineo.fr]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. idibell.cat [idibell.cat]
- 11. Basic principles in preclinical cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comprehensive-Guide-to-Cross-Reactivity-Studies-of-1-(Phenylcarbamoyl)cyclopropanecarboxylic-Acid
Introduction: The Imperative of Selectivity in Drug Development
In the pursuit of novel therapeutics, the identification of potent lead compounds is only the initial step. A critical determinant of a drug candidate's success is its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to unforeseen side effects, ranging from mild to severe, and are a significant cause of clinical trial failures.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" as a case study.
While "this compound" is not extensively characterized in public literature, its structural motifs—a carboxylic acid and a phenylcarbamoyl group—suggest a potential for interaction with enzymes that possess a cationic active site, such as metalloproteinases. The carboxylic acid moiety can chelate the essential metal ion (often zinc) in the active site of these enzymes, a common mechanism for inhibitors.[3] The cyclopropyl group can enhance potency and metabolic stability, while the phenylcarbamoyl portion can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.[4][5]
For the purpose of this guide, we will hypothesize that This compound is a putative inhibitor of Matrix Metalloproteinase-9 (MMP-9) , an enzyme implicated in cancer progression and inflammatory diseases.[6] This guide will delineate the experimental strategies to assess its selectivity against other MMPs and a broader panel of off-targets.
The Rationale for Cross-Reactivity Profiling
The Matrix Metalloproteinase (MMP) family consists of several zinc-dependent endopeptidases with high structural homology, particularly in their catalytic domains.[7] This homology presents a significant challenge in designing selective inhibitors.[8] Non-selective MMP inhibition has been a primary reason for the failure of many MMP inhibitors in clinical trials, leading to side effects like musculoskeletal syndrome.[9] Therefore, a thorough cross-reactivity assessment is paramount to de-risk the development of any new MMP inhibitor.
Our experimental design will follow a tiered approach, beginning with closely related family members and expanding to a broad panel of targets known to be associated with adverse drug reactions.[10][11]
Experimental Design: A Tiered Approach to Selectivity Profiling
A systematic and tiered approach ensures a cost-effective and comprehensive evaluation of a compound's selectivity profile.
Tier 1: Intra-Family Selectivity - The MMP Panel
The initial focus is to determine the selectivity of "this compound" within the MMP family. The high degree of structural similarity among MMPs makes this a critical first step.[7]
Target Selection: A representative panel of MMPs should be chosen, including those with high sequence homology to MMP-9 and those known to be involved in distinct physiological and pathological processes.
-
Gelatinases: MMP-2 (highly homologous to MMP-9)
-
Collagenases: MMP-1, MMP-8, MMP-13
-
Stromelysins: MMP-3
-
Membrane-Type (MT-MMPs): MT1-MMP (MMP-14)
Experimental Protocol: Homogeneous Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of the test compound to inhibit the enzymatic activity of each MMP.
-
Reagent Preparation:
-
Prepare stock solutions of recombinant human MMP enzymes (MMP-1, -2, -3, -8, -9, -13, and -14) in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Prepare a stock solution of a broad-spectrum fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Prepare a 10 mM stock solution of "this compound" in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the appropriate MMP enzyme dilution.
-
Add 5 µL of the test compound dilution or DMSO (vehicle control).
-
Incubate at 37°C for 30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 45 µL of the fluorogenic substrate solution.
-
Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Tier 2: Broad Panel Off-Target Screening
To identify potential off-target liabilities that could lead to adverse effects, the compound should be screened against a broad panel of receptors, ion channels, transporters, and other enzymes.[11][12] Several contract research organizations (CROs) offer standardized safety panels for this purpose.[10][13][14]
Target Selection: A common approach is to use a panel such as the "SafetyScreen44" or a more extensive custom panel that includes targets associated with common adverse drug reactions.[11] This panel typically includes:
-
GPCRs: Adrenergic, Dopamine, Serotonin, Opioid receptors
-
Ion Channels: hERG, Sodium, Calcium channels
-
Transporters: SERT, DAT, NET
-
Kinases: A representative panel covering different branches of the kinome.[15]
-
Other Enzymes: COX-1, COX-2, various Cytochrome P450s (CYPs)
Experimental Protocol: Radioligand Binding Assays & Functional Assays
-
Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor. The output is typically the percent inhibition of binding at a single high concentration (e.g., 10 µM), followed by determination of the inhibition constant (Ki) for any significant "hits."
-
Functional Assays: For enzymes and ion channels, functional assays are more informative. These measure the compound's effect on the biological activity of the target, such as enzyme inhibition (as described for MMPs) or ion channel blockade (e.g., using patch-clamp electrophysiology for hERG).[12]
Visualization of the Screening Cascade
Caption: Workflow for the tiered cross-reactivity profiling of a novel compound.
Data Presentation and Interpretation
Quantitative data from these studies should be summarized in clear, comparative tables.
Table 1: Intra-Family Selectivity Profile of this compound against MMPs
| Target | IC₅₀ (nM) [Hypothetical Data] | Selectivity Fold (vs. MMP-9) |
| MMP-9 | 15 | - |
| MMP-2 | 150 | 10 |
| MMP-1 | >10,000 | >667 |
| MMP-3 | 2,500 | 167 |
| MMP-8 | >10,000 | >667 |
| MMP-13 | 800 | 53 |
| MT1-MMP (MMP-14) | 5,000 | 333 |
Interpretation: In this hypothetical dataset, the compound demonstrates good selectivity for MMP-9 over other MMPs, particularly the collagenases (MMP-1, MMP-8). The 10-fold selectivity against MMP-2 is modest and warrants further investigation, as MMP-2 and MMP-9 share significant structural and functional similarities.
Table 2: Off-Target Profile of this compound (10 µM Screen)
| Target | Assay Type | % Inhibition [Hypothetical Data] |
| Adenosine A1 Receptor | Binding | 8% |
| hERG Channel | Functional | 12% |
| COX-1 | Functional | 65% |
| COX-2 | Functional | 45% |
| TNF-α | Functional | 5% |
Interpretation: The significant inhibition of COX-1 in this hypothetical screen is a potential liability. Cyclooxygenases are key enzymes in the prostaglandin synthesis pathway, and their inhibition can lead to gastrointestinal side effects. This "hit" would necessitate a follow-up dose-response study to determine the IC₅₀ for COX-1 and COX-2 to understand the therapeutic window relative to MMP-9 inhibition.
Visualizing Potential Off-Target Effects
If a significant off-target interaction is identified, it is crucial to understand the potential biological consequences. For example, if our compound inhibits both MMP-9 and COX-1.
Caption: Potential dual inhibition of MMP-9 and COX-1 pathways.
Conclusion: A Pathway to Safer, More Effective Therapeutics
This guide has outlined a systematic approach for evaluating the cross-reactivity of "this compound," a putative MMP-9 inhibitor. By employing a tiered screening strategy, from intra-family selectivity to broad off-target profiling, researchers can build a comprehensive understanding of a compound's interaction profile. This data-driven approach is essential for identifying potential safety liabilities early in the drug discovery process, enabling the optimization of lead compounds with improved selectivity, and ultimately increasing the probability of clinical success.[1][16] The principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule inhibitor.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. ChemPartner [chempartner.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid"
Introduction
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropane core and amide functionality make it an attractive scaffold for designing molecules with specific conformational constraints and hydrogen bonding capabilities. The efficient and scalable synthesis of this compound is crucial for its application in pharmaceutical research and development. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative analysis of their synthetic efficiency.
Route 1: Direct Amidation of Cyclopropane-1,1-dicarboxylic Acid
This is arguably the most direct and frequently employed route for the synthesis of this compound. The strategy relies on the selective mono-amidation of cyclopropane-1,1-dicarboxylic acid.
Chemical Principles and Mechanistic Insights
The core of this method involves the activation of one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid, followed by nucleophilic attack by aniline. The activation is typically achieved by converting the dicarboxylic acid to a more reactive intermediate, such as a cyclic anhydride or a mono-acid chloride, in situ. The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride facilitates the formation of these reactive species. The reaction's selectivity for mono-amidation is often controlled by the stoichiometry of the reagents and the reaction conditions. The cyclopropane ring's strain and the electronic effects of the two carboxylic acid groups influence the reactivity of the intermediate.
Experimental Protocol
The following protocol is a representative example of this synthetic route.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Aniline
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Heptane
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice-water bath.
-
Triethylamine (1.05 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
The resulting solution is stirred for 30 minutes at 0 °C.
-
Thionyl chloride (1.0 eq) is then added dropwise, again keeping the temperature below 10 °C. The formation of the intermediate acid chloride is monitored (e.g., by IR spectroscopy).
-
A solution of aniline (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for 4 hours, allowing it to gradually warm to room temperature.
-
The reaction is quenched by the addition of water and the product is extracted with ethyl acetate.
-
The organic layer is washed sequentially with 1 M NaOH solution, water, and saturated brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an ethyl acetate/heptane mixture to afford this compound as a solid.
Workflow Diagram
Caption: Workflow for the direct amidation of cyclopropane-1,1-dicarboxylic acid.
Route 2: Multi-step Synthesis from Diethyl Cyclopropane-1,1-dicarboxylate
Chemical Principles and Mechanistic Insights
This synthetic pathway involves four key transformations:
-
Mono-saponification: Selective hydrolysis of one of the two ester groups of diethyl cyclopropane-1,1-dicarboxylate. This is typically achieved using one equivalent of a base (e.g., NaOH) in a mixed solvent system (e.g., methanol/water). The reaction relies on the statistical probability of hydrolyzing one ester group before the other.
-
Acid Chloride Formation: The resulting mono-acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amidation: The acid chloride is then reacted with aniline to form the corresponding amide.
-
Final Hydrolysis: The remaining ester group is hydrolyzed under basic conditions to yield the final carboxylic acid product.
Experimental Protocol
The following is a representative multi-step protocol.
Step 1: Preparation of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
-
To a solution of diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) in methanol, a solution of sodium hydroxide (1.0 eq) in water is added dropwise at 0-5 °C.
-
The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The methanol is removed under reduced pressure. The aqueous residue is acidified with HCl and the product is extracted with ethyl acetate.
-
The organic layer is dried and concentrated to give 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.
Step 2: Preparation of Ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate
-
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (1.0 eq) is dissolved in an inert solvent (e.g., dichloromethane) and cooled to 0 °C.
-
Oxalyl chloride (1.1 eq) and a catalytic amount of DMF are added, and the mixture is stirred until the acid is fully converted to the acid chloride.
-
In a separate flask, aniline (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) are dissolved in dichloromethane.
-
The freshly prepared acid chloride solution is added dropwise to the aniline solution at 0 °C. The reaction is stirred until completion.
-
The reaction is worked up by washing with dilute acid, water, and brine. The organic layer is dried and concentrated.
Step 3: Preparation of this compound
-
The crude ethyl 1-(phenylcarbamoyl)cyclopropanecarboxylate from the previous step is dissolved in a mixture of THF and water.
-
An excess of sodium hydroxide is added, and the mixture is heated to reflux until the hydrolysis is complete.
-
The reaction mixture is cooled, and the THF is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated HCl, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound.
Workflow Diagram
Caption: Multi-step synthesis from diethyl cyclopropane-1,1-dicarboxylate.
Route 3: Cyclopropanation of Phenylacetonitrile followed by Hydrolysis and Amidation
This route builds the cyclopropane ring and introduces the carboxylic acid functionality from a nitrile precursor. It is a versatile approach that can be adapted for the synthesis of various substituted analogs.
Chemical Principles and Mechanistic Insights
This synthetic strategy involves three main stages:
-
Cyclopropanation: Phenylacetonitrile is deprotonated at the benzylic position by a strong base (e.g., sodium hydroxide) in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). The resulting carbanion undergoes a nucleophilic substitution reaction with 1,2-dibromoethane to form 1-phenylcyclopropanecarbonitrile. The phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase and the carbanion into the aqueous phase where the alkylation occurs.
-
Nitrile Hydrolysis: The nitrile group of 1-phenylcyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid under acidic or basic conditions. Acidic hydrolysis, often using concentrated hydrochloric or sulfuric acid at elevated temperatures, is common.
-
Amidation: The final step is the coupling of the resulting 1-phenylcyclopropanecarboxylic acid with aniline. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with aniline.
Experimental Protocol
The following is a representative protocol for the first two steps, with the final amidation following standard procedures.
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile
-
To a vigorously stirred mixture of phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst (e.g., TBAB, 0.1 eq), a concentrated aqueous solution of sodium hydroxide is added.
-
The reaction mixture is heated (e.g., to 60 °C) and stirred for several hours until the starting material is consumed (monitored by GC or TLC).
-
The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.
Step 2: Synthesis of 1-Phenylcyclopropanecarboxylic Acid
-
1-Phenylcyclopropanecarbonitrile (1.0 eq) is heated to reflux in a mixture of concentrated hydrochloric acid and water for several hours.
-
The reaction progress is monitored until the hydrolysis is complete.
-
The reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield 1-phenylcyclopropanecarboxylic acid.
Step 3: Amidation
The final amidation of 1-phenylcyclopropanecarboxylic acid with aniline can be performed using standard methods as described in Route 1 (via acid chloride) or using peptide coupling agents.
Workflow Diagram
Caption: Synthesis via cyclopropanation of phenylacetonitrile.
Comparative Analysis
| Parameter | Route 1: Direct Amidation | Route 2: From Diethyl Ester | Route 3: From Phenylacetonitrile |
| Starting Materials | Cyclopropane-1,1-dicarboxylic acid, Aniline | Diethyl cyclopropane-1,1-dicarboxylate, Aniline | Phenylacetonitrile, 1,2-Dibromoethane, Aniline |
| Number of Steps | 1 (one-pot) | 3-4 | 3 |
| Overall Yield | High (can be >90%)[1] | Moderate to Good (typically 60-80%) | Moderate (yields can be variable in the cyclopropanation step depending on substituents)[2] |
| Atom Economy | Good | Moderate (loss of ethanol, water, and activating group atoms) | Moderate (loss of bromide, water, and coupling agent atoms) |
| Reagents & Conditions | Thionyl chloride (corrosive), triethylamine, low temperature | NaOH, oxalyl chloride (toxic), requires multiple steps and purifications | Strong base, phase-transfer catalyst, 1,2-dibromoethane (toxic), high temperature for hydrolysis |
| Scalability | Good, one-pot procedure is advantageous | Good, well-defined steps are suitable for process control | Moderate, phase-transfer catalysis can be complex to scale up |
| Versatility | Limited by the availability of substituted cyclopropane-1,1-dicarboxylic acids | Good, allows for the synthesis of various esters and amides | High, a wide range of substituted phenylacetonitriles can be used |
| Key Advantages | High yield, directness, simplicity | Good for process control, avoids handling of the free dicarboxylic acid | High versatility for analog synthesis |
| Key Disadvantages | Availability and cost of the starting dicarboxylic acid | Longer route, more unit operations | Use of toxic reagents, potentially lower overall yield |
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and cost.
-
Route 1 is the most efficient and direct method, offering high yields in a single step, making it ideal for laboratory-scale synthesis and potentially for large-scale production if the starting dicarboxylic acid is readily available and cost-effective.
-
Route 2 provides a more controlled, albeit longer, pathway that may be preferable in a process chemistry setting where stepwise monitoring and control are critical.
-
Route 3 offers the greatest flexibility for creating a library of analogs with different substituents on the phenyl ring, making it a valuable tool for medicinal chemistry programs.
For the straightforward synthesis of the title compound, the Direct Amidation of Cyclopropane-1,1-dicarboxylic acid (Route 1) stands out as the most synthetically efficient and is therefore recommended when the starting material is accessible.
References
Assessing the Novelty and Patentability of New "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" Derivatives: A Comparative Guide
Introduction
In the landscape of modern drug discovery, particularly in oncology, the pursuit of novel small molecule inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. The "1-(Phenylcarbamoyl)cyclopropanecarboxylic acid" scaffold has garnered significant attention as a key structural motif, most notably as a crucial intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor targeting MET and VEGFR2.[1][2] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the novelty and patentability of new derivatives based on this valuable scaffold. We will delve into the synthetic rationale, comparative biological evaluation, and the key criteria for establishing patentability, supported by detailed experimental protocols and illustrative data.
The core of this guide is a comparative analysis of the established intermediate, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (Reference Compound) , against a hypothetical novel derivative, 1-((4-fluoro-2-methylphenyl)carbamoyl)cyclopropanecarboxylic acid (Derivative A) . This comparison will serve as a practical example of how subtle structural modifications can be evaluated for their potential to yield a superior clinical candidate. Furthermore, we will briefly explore a potential bioisosteric replacement to provide a broader context for novelty assessment.
The Strategic Importance of the Cyclopropane Moiety
The cyclopropane ring in this class of compounds is not merely a linker. Its rigid, three-dimensional structure imparts conformational constraint on the molecule, which can lead to more favorable and specific interactions with the target kinase.[3] This rigidity can also enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, a desirable property for any drug candidate.[4]
Patentability Landscape: Beyond the Molecule
Before embarking on extensive synthesis and testing, a thorough understanding of the patentability criteria is paramount. For a new chemical entity to be patentable, it must be:
-
Novel: The compound must not have been previously disclosed in the public domain.[5] A single prior art reference disclosing the exact structure renders it non-novel.[2]
-
Non-Obvious: The invention must not be an obvious modification of a known compound to a person of ordinary skill in the art.[5] This is often the most challenging hurdle. Evidence of unexpected results, such as significantly improved potency or a better safety profile, can be a strong argument for non-obviousness.
-
Useful: The compound must have a specific, substantial, and credible utility.[6] In the context of drug discovery, this is typically demonstrated through in vitro or in vivo biological activity.
The logical workflow for assessing patentability is outlined in the diagram below:
Caption: A flowchart illustrating the key stages in assessing the patentability of a new chemical entity.
Comparative Synthesis of Novel Derivatives
The synthesis of this compound derivatives is well-documented.[4][7] A common route involves the reaction of a substituted aniline with a derivative of cyclopropane-1,1-dicarboxylic acid. Below is a detailed protocol for the synthesis of our hypothetical Derivative A .
Experimental Protocol: Synthesis of 1-((4-fluoro-2-methylphenyl)carbamoyl)cyclopropanecarboxylic acid (Derivative A)
Rationale: This protocol follows a two-step process. First, the more reactive acyl chloride is formed from one of the carboxylic acid groups of cyclopropane-1,1-dicarboxylic acid. This is then reacted with the substituted aniline to form the amide bond. The remaining carboxylic acid is then liberated via hydrolysis.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid
-
Thionyl chloride
-
Methanol
-
4-fluoro-2-methylaniline
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Heptane
Procedure:
-
Step 1: Synthesis of 1-(methoxycarbonyl)cyclopropanecarboxylic acid
-
To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in anhydrous THF (10 volumes), add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and add methanol (1.2 eq) dropwise.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain crude 1-(methoxycarbonyl)cyclopropanecarboxylic acid.
-
-
Step 2: Synthesis of methyl 1-((4-fluoro-2-methylphenyl)carbamoyl)cyclopropanecarboxylate
-
Dissolve the crude product from Step 1 in anhydrous THF (10 volumes).
-
Add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir at room temperature for 1 hour.
-
In a separate flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (5 volumes).
-
Add the aniline solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel.
-
-
Step 3: Hydrolysis to Derivative A
-
Dissolve the purified product from Step 2 in a mixture of methanol (5 volumes) and water (5 volumes).
-
Add potassium hydroxide (2.0 eq) and stir the mixture at 50 °C for 3 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid from an ethyl acetate/heptane mixture to yield pure Derivative A .[8][9]
-
Comparative Biological Evaluation
To assess the potential advantages of Derivative A over the Reference Compound , a series of in vitro assays are essential. These assays will form the basis of the utility and non-obviousness arguments for patentability. The ultimate goal is to see if the modification in the intermediate translates to improved properties in the final kinase inhibitor. For this guide, we will assume the final inhibitors are prepared by coupling the respective intermediates with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline, as in the synthesis of Cabozantinib.[2]
Experimental Workflow
References
- 1. Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP4313048A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
Hazard Identification and Risk Assessment: A Proactive Approach
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is not a benign substance; its hazard profile necessitates careful and deliberate action. The Globally Harmonized System (GHS) classifications provide the foundation for our risk assessment.[1][2]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| CAS Number | 145591-80-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2] |
| Molecular Weight | 205.21 g/mol | [1][2] |
| Appearance | Solid powder | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 | [2] |
The presence of both a carbamate linkage and a carboxylic acid functional group dictates its chemical reactivity and potential toxicological profile. Carbamates, as a class, are known for their potential biological activity, while the acidic nature of the molecule requires specific handling considerations.[4] Therefore, all disposal procedures must mitigate risks of ingestion, dermal contact, eye exposure, and inhalation of airborne particles.
Core Disposal Protocol: Containment and Segregation
The foundational principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or down the sanitary sewer.[4][5] Improper disposal can lead to environmental contamination and risks to public health.[6]
Personal Protective Equipment (PPE)
Adherence to a strict PPE regimen is non-negotiable. Based on the compound's hazard profile, the following must be worn when handling the waste:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]
-
Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: All handling of the solid compound or any procedure that could generate dust or aerosols must be conducted within a certified chemical fume hood to prevent respiratory tract irritation.[4][5]
Step-by-Step Waste Collection
For Solid Waste:
-
Designate a Container: Use a clearly labeled, dedicated hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[4][7]
-
Labeling: The container must be labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard warnings ("Toxic," "Irritant").[8]
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
Seal: Keep the container securely sealed at all times, except when adding waste.[7]
For Contaminated Materials:
-
Segregate: Any items that have come into direct contact with the compound, including gloves, weighing papers, pipette tips, and contaminated bench liners, must be considered hazardous waste.
-
Contain: Place these contaminated materials into the same dedicated solid waste container.[4]
For Contaminated Glassware:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect Rinsate: This first rinse is now a hazardous liquid waste. It must be collected in a separate, clearly labeled hazardous waste container for flammable liquids. Do not pour this down the drain.
-
Subsequent Cleaning: After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.
On-Site Pre-Treatment for Small Quantities (Expert Personnel Only)
For research environments generating small quantities of this waste, chemical degradation via alkaline hydrolysis can be an effective pre-treatment step to reduce the compound's hazard profile before collection by a licensed disposal service. This procedure breaks the carbamate bond, which is often the source of biological activity in related compounds.[9]
Causality: Alkaline hydrolysis cleaves the ester-like carbamate linkage, yielding the corresponding aniline, carbon dioxide, and the cyclopropane carboxylate salt. This process effectively dismantles the original molecule into simpler, generally less hazardous components.
Protocol: Alkaline Hydrolysis
-
Prerequisites: This procedure must be performed by personnel fully trained in handling reactive chemicals and must be conducted entirely within a chemical fume hood with appropriate PPE.
-
Dissolution: In a suitably sized flask equipped with a magnetic stirrer, dissolve the this compound waste in a 1:1 mixture of ethanol and water.
-
Base Addition: While stirring, slowly add a 2M solution of sodium hydroxide (NaOH) until the pH of the solution is >12. The addition may be exothermic; proceed with caution.
-
Reaction: Gently heat the mixture to 50-60°C and maintain stirring for several hours (e.g., 4-6 hours) to ensure complete hydrolysis.
-
Cooling & Neutralization: Allow the solution to cool to room temperature.
-
Collection: The resulting aqueous solution, containing the hydrolyzed products, must be collected as hazardous aqueous waste. Label the container clearly with its contents. Although the primary hazardous functional group has been destroyed, the resulting solution should not be drain-disposed without explicit permission from your institution's Environmental Health & Safety (EHS) office.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or generates significant dust.
-
Don PPE: Before cleanup, don the full required PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully cover the powder with a plastic sheet to prevent dust from becoming airborne.
-
Cleanup: Gently sweep the solid material or use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled compound.[4][10] Avoid actions that create dust. Place all collected material and cleanup supplies into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol/water), and dispose of the cloth as hazardous waste.[4]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]
-
Regulatory Compliance: Adherence to EPA and OSHA Standards
All disposal activities must comply with federal, state, and local regulations. In the United States, this primarily involves regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): This act governs the management of hazardous waste from "cradle to grave." Your laboratory is considered a waste generator and must ensure waste is properly identified, stored, labeled, and transferred to a licensed treatment, storage, and disposal facility (TSDF).[6][13]
-
OSHA (Laboratory Standard - 29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for each laboratory.[14] This CHP must include specific standard operating procedures for the safe handling and disposal of hazardous chemicals, ensuring personnel are trained on these procedures.[15][16]
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of lab personnel, until it is collected for transfer to a central accumulation area or by a licensed disposal company.[7][8]
Visualized Workflows
To ensure clarity, the following diagrams outline the critical decision-making and chemical processes involved in the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Simplified reaction scheme for alkaline hydrolysis pre-treatment.
References
- 1. 145591-80-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. phytotechlab.com [phytotechlab.com]
- 12. fishersci.com [fishersci.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. osha.gov [osha.gov]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
Comprehensive Safety and Handling Guide for 1-(Phenylcarbamoyl)cyclopropanecarboxylic Acid
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid (CAS No. 145591-80-6). As a compound combining a carboxylic acid and a phenylcarbamoyl moiety, it requires careful handling to mitigate potential risks. This document is designed to establish a self-validating system of safety by explaining the causality behind each procedural step, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements:
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4] Ingestion is also harmful. These hazards are consistent with those of its constituent functional groups: carboxylic acids, which can be corrosive or irritating[5], and carbamate derivatives, which can present toxicological concerns.[6][7]
Structural Alert Analysis
The molecule contains a carboxylic acid group, which is responsible for its acidic properties and potential to cause irritation. The carbamate functional group, while generally more stable than carbamic acid itself, warrants caution due to the known biological activity of some carbamates, such as cholinesterase inhibition.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Recommended PPE Summary
| PPE Category | Recommended Equipment | Rationale and Standard |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[3][8] | Prevents eye irritation from dust or splashes.[8] Polycarbonate lenses offer impact resistance.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned laboratory coat is required. An impervious apron is recommended when transferring significant quantities.[9] | Nitrile gloves provide good resistance to a range of chemicals.[8] A lab coat prevents incidental skin contact. |
| Respiratory Protection | All handling of the solid compound should occur within a certified chemical fume hood to minimize dust inhalation.[3][10] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[3][8] | Prevents respiratory tract irritation from airborne particles of the compound.[3][4] |
PPE Workflow Diagram
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational and Handling Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[3]
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.[3]
-
Ventilation: Ensure the fume hood is functioning correctly before starting any work.[3]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[11]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[3]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as detailed in Section 2. Inspect gloves for any defects before use.[3]
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[3] Use non-sparking tools.
-
Transfer: When transferring the solid, avoid generating dust. If dissolving the compound, add it slowly to the solvent.
-
Personal Hygiene: After handling, wash hands and face thoroughly with soap and water, even if gloves were worn.[10][11] Do not eat, drink, or smoke in the work area.[11]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.
Small-Scale Spill (Solid)
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[11]
-
Ventilate: Keep the fume hood running to manage airborne dust.[11]
-
Contain: Carefully dampen the solid material with a small amount of water to prevent dust from becoming airborne.[10][11]
-
Collect: Gently sweep or scoop the dampened material into a clearly labeled hazardous waste container.[11] Use absorbent paper to clean up any remaining residue.[11]
-
Decontaminate: Wash the spill area with soap and water.[11] Dispose of all cleaning materials as hazardous waste.[11]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
Waste Segregation and Collection
-
Solid Waste: All unused compound and disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for "Carbamate and Carboxylic Acid Waste".[3][13]
-
Container Management: Keep the hazardous waste container sealed when not in use.[6] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
Disposal Methodology
The recommended disposal method for carbamate-containing waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This ensures complete destruction of the compound. For carbamate pesticides, hydrolysis in a strongly alkaline medium (e.g., using sodium hydroxide) can be an effective degradation method before final disposal, though incineration is preferred for its reliability.[14] Always consult and adhere to all applicable federal, state, and local environmental regulations for chemical waste disposal.[9][15]
Disposal Workflow
Caption: Step-by-step waste disposal workflow.
References
- 1. 145591-80-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
